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  • Product: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride
  • CAS: 1183262-68-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (CAS 1183262-68-1): A Versatile Building Block for Medicinal Chemistry

This document provides a comprehensive technical overview of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, a heterocyclic building block with significant potential for drug discovery and development. We will delve into it...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, a heterocyclic building block with significant potential for drug discovery and development. We will delve into its structural attributes, a plausible synthetic strategy, its chemical reactivity, and its application in constructing compound libraries targeting a range of therapeutic areas. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates for novel molecular design.

Core Compound Analysis: Physicochemical Properties

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a bifunctional molecule. It features a benzoxazole core, a "privileged scaffold" in medicinal chemistry, and a highly reactive sulfonyl chloride group, which serves as a versatile handle for synthetic elaboration.[1][2][3] While extensive peer-reviewed literature on this specific molecule is not publicly available, its constituent parts are well-documented, allowing for a robust scientific profile to be constructed.[4]

Table 1: Physicochemical and Structural Data for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

PropertyValueSource
CAS Number 1183262-68-1
Molecular Formula C₉H₈ClNO₃S[4]
Molecular Weight 245.68 g/mol [4]
Monoisotopic Mass 244.99135 Da[4]
IUPAC Name 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride[4]
SMILES CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl[4]
InChIKey LKWUMIFXOVBJJM-UHFFFAOYSA-N[4]
Predicted XlogP 2.6[4]

The Strategic Value of the Benzoxazole Scaffold

The benzoxazole heterocycle is a cornerstone in modern drug discovery, frequently found in molecules targeting a wide array of enzymes and receptors.[3] Its rigid, planar structure and ability to engage in key hydrogen bonding and π-stacking interactions make it an ideal foundation for designing potent and selective ligands.[3][5] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, underscoring the strategic value of incorporating this moiety into a discovery program.[1][2][6]

cluster_core Benzoxazole Core cluster_activities Pharmacological Activities Benzoxazole Benzoxazole Scaffold Anticancer Anticancer Benzoxazole->Anticancer Antimicrobial Antimicrobial Benzoxazole->Antimicrobial AntiInflammatory Anti-inflammatory Benzoxazole->AntiInflammatory Antiviral Antiviral Benzoxazole->Antiviral Anticonvulsant Anticonvulsant Benzoxazole->Anticonvulsant Other Other CNS Agents Benzoxazole->Other G Target 2-Ethyl-1,3-benzoxazole- 5-sulfonyl chloride Intermediate 2-Ethyl-1,3-benzoxazole Target->Intermediate Chlorosulfonation Precursor1 2-Aminophenol Intermediate->Precursor1 Cyclocondensation Precursor2 Propanoic Acid (or derivative) Intermediate->Precursor2 Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Target Reagent2 Dehydrating Agent (e.g., PPA) Reagent2->Intermediate

Figure 2: Proposed two-step synthetic workflow for the target compound.

Protocol 1: Proposed Synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Step A: Synthesis of 2-Ethyl-1,3-benzoxazole Intermediate

This step involves the classical condensation reaction between an o-aminophenol and a carboxylic acid, a well-established method for forming the benzoxazole ring. [7][8]

  • Reagent Preparation: To a round-bottom flask, add 2-aminophenol (1.0 eq) and propanoic acid (1.2 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA) or another suitable dehydrating agent (e.g., Eaton's reagent) as the solvent and catalyst. The amount should be sufficient to ensure stirrability.

  • Reaction: Heat the mixture to 140-160 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The high temperature and acidic catalyst are necessary to drive the dehydration and subsequent cyclization to form the stable aromatic benzoxazole ring system. [8]4. Workup: After completion, cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-ethyl-1,3-benzoxazole can be purified by vacuum distillation or column chromatography. [9] Step B: Chlorosulfonation of the Benzoxazole Intermediate

This step introduces the sulfonyl chloride functional group onto the electron-rich benzene ring of the benzoxazole core.

  • Reaction Setup: Cool a flask containing chlorosulfonic acid (ClSO₃H, 5.0 eq) to 0 °C in an ice bath. Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment.

  • Substrate Addition: Add the 2-ethyl-1,3-benzoxazole (1.0 eq) from Step A dropwise to the cooled chlorosulfonic acid, ensuring the internal temperature does not rise above 5-10 °C. Causality: The benzoxazole ring is the nucleophile in this electrophilic aromatic substitution. The electron-donating nature of the fused ring system directs the sulfonation primarily to the 5- and 7-positions. The 5-position is generally favored due to lesser steric hindrance.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. A solid precipitate of the sulfonyl chloride product should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid. Dry the product under vacuum to yield 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride. The product can be used directly or recrystallized if necessary.

Reactivity and Application in Library Synthesis

The primary utility of this compound lies in the reactivity of the sulfonyl chloride group. It is an excellent electrophile for reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs.

Figure 3: General reaction scheme for creating a sulfonamide library.

Protocol 2: General Procedure for the Synthesis of N-Substituted-2-ethyl-1,3-benzoxazole-5-sulfonamides

This protocol provides a self-validating system for reliably synthesizing a library of novel sulfonamide derivatives.

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature. Monitor for the disappearance of the starting sulfonyl chloride by TLC. Reactions are typically complete within 2-12 hours. Causality: The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride. The tertiary amine base is essential to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the amine nucleophile and driving the reaction towards the product.

  • Workup: Dilute the reaction mixture with the solvent. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, pure compound.

Handling, Storage, and Safety

As with all sulfonyl chlorides, 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride is sensitive to moisture and should be handled under anhydrous conditions. It is classified as a corrosive solid. [10]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator under a nitrogen or argon atmosphere to prevent hydrolysis to the corresponding sulfonic acid.

Conclusion

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride stands out as a high-potential building block for medicinal chemistry. It effectively combines the pharmacologically significant benzoxazole core with a reactive sulfonyl chloride handle, enabling the straightforward synthesis of diverse sulfonamide libraries. Its structured, predictable reactivity makes it an invaluable tool for scientists engaged in hit-to-lead optimization and the exploration of novel chemical space.

References

  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. Available at: [Link]

  • Pharma Dost. (2024). Review on benzoxazole chemistry and pharmacological potential.
  • Di Micco, S., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. Available at: [Link]

  • Google Patents. (2013). General preparation method of sulfonyl chloride. CN103351315A.
  • Blotny, G. (2006). A New, Mild Preparation of Sulfonyl Chlorides. Tetrahedron Letters, 47(34), 6075-6077. Available at: [Link]

  • Organic Chemistry Portal. S-Chlorinations. Available at: [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Available at: [Link]

  • Burch, J., et al. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 378-388. Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Available at: [Link]

  • University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Besson, T., et al. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3654. Available at: [Link]

  • Chemical Synthesis Database. (2025). 2-ethyl-1,3-benzoxazole. Available at: [Link]

  • PubChemLite. (2026). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride (C9H8ClNO3S). Available at: [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • PubChem. 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. Available at: [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Available at: [Link]

  • ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited. Available at: [Link]

  • Google Patents. (2000). Synthesis of benzo fused heterocyclic sulfonyl chlorides. US6140505A.
  • ResearchGate. (2018). Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. Available at: [Link]

  • ResearchGate. (2022). Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol …. Available at: [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • PubChem. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. Available at: [Link]

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Exploratory

molecular structure of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

An In-depth Technical Guide to 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride: Synthesis, Structure, and Synthetic Utility Foreword for the Modern Researcher In the landscape of contemporary drug discovery, the strategic de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride: Synthesis, Structure, and Synthetic Utility

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount. The convergence of privileged scaffolds with versatile reactive handles offers a powerful platform for generating novel chemical entities with tailored pharmacological profiles. This guide focuses on such a molecule: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. While this specific compound is not extensively documented in readily available literature, its constituent parts—the benzoxazole core and the aryl sulfonyl chloride group—are pillars of medicinal chemistry.

The benzoxazole moiety is a celebrated heterocyclic scaffold, integral to a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities allow for potent interactions with various biological targets.[4][5][6] Concurrently, the sulfonyl chloride functional group is a cornerstone of synthetic chemistry, serving as a highly reactive electrophile for the construction of sulfonamides, sulfonate esters, and other key linkages.[7][8]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive, field-informed perspective on the proposed synthesis, structural characterization, and potential applications of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. By grounding our discussion in established chemical principles and validated experimental approaches, we aim to equip the reader with the knowledge to synthesize and utilize this valuable, yet underexplored, molecular tool.

Part 1: Proposed Regiocontrolled Synthesis

The synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is most strategically approached via a multi-step sequence that ensures precise control over the regiochemistry of the sulfonyl chloride group. Direct chlorosulfonation of the parent 2-ethyl-1,3-benzoxazole could lead to a mixture of isomers.[9] Therefore, a more robust and reliable pathway involves the construction of a substituted benzoxazole precursor followed by a Sandmeyer-type reaction, which offers unparalleled regiocontrol.

The proposed synthetic workflow begins with the formation of the benzoxazole ring system, followed by the reduction of a nitro group to an amine, which then serves as the precursor for the desired sulfonyl chloride.

Synthetic_Workflow A 2-Amino-4-nitrophenol C 2-Ethyl-5-nitro-1,3-benzoxazole A->C Condensation (PPA, heat) B Propionic Acid B->C D 5-Amino-2-ethyl-1,3-benzoxazole C->D Reduction (e.g., SnCl2, HCl) E 2-Ethyl-1,3-benzoxazole-5-diazonium chloride D->E Diazotization (NaNO2, HCl, 0°C) F 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride E->F Chlorosulfonylation (SO2, CuCl, AcOH) Spectroscopic_Analysis_Workflow Start Purified Compound MS Mass Spectrometry (MS) Start->MS Molecular Weight & Formula IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Connectivity & Environment Confirm Structural Confirmation MS->Confirm IR->Confirm NMR->Confirm Core_Reactivity Substrate 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride Product_Amide Sulfonamide Derivative Substrate->Product_Amide Nucleophilic Substitution Product_Ester Sulfonate Ester Substrate->Product_Ester Nucleophilic Substitution Product_Acid Sulfonic Acid (Hydrolysis Product) Substrate->Product_Acid Hydrolysis Amine Primary/Secondary Amine (R₂NH) Amine->Substrate Alcohol Alcohol/Phenol (R'OH) Alcohol->Substrate Water Water (H₂O) Water->Substrate

Sources

Foundational

physical and chemical properties of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-1,3-benzoxazole-5...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon available data and established chemical principles, this document aims to be a valuable resource for researchers and professionals in drug development and related fields.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the scientific community.[1][2] The benzoxazole moiety is a key pharmacophore and substructure in numerous medicinal compounds due to its versatile biological properties.[3] This is, in part, because benzoxazoles can be considered isosteres of naturally occurring nucleic acid bases like guanine and adenine, allowing them to interact effectively with biological systems.[2] Consequently, benzoxazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, with its reactive sulfonyl chloride group, represents a valuable building block for the synthesis of novel benzoxazole-containing compounds with potential therapeutic applications.

Physicochemical Properties

The physical and chemical properties of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on its chemical structure.

PropertyValueSource
CAS Number 1183262-68-1
Molecular Formula C₉H₈ClNO₃S[4]
Molecular Weight 245.68 g/mol
Appearance Solid (predicted)Inferred from related compounds
Melting Point No data available
Boiling Point No data available
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely to react with protic solvents like water and alcohols.Inferred from the reactivity of sulfonyl chlorides.
Predicted XlogP 2.6[4]

Synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

A common method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][5] The sulfonyl chloride group can then be introduced onto the benzoxazole ring through chlorosulfonation. A potential two-step synthesis is outlined below:

Step 1: Synthesis of 2-Ethyl-1,3-benzoxazole

The initial step would likely involve the reaction of 2-aminophenol with propanoic acid or a propanoic acid derivative (such as propionyl chloride or propanoic anhydride) under dehydrating conditions. This reaction is often catalyzed by an acid.

Step 2: Chlorosulfonation of 2-Ethyl-1,3-benzoxazole

The resulting 2-Ethyl-1,3-benzoxazole would then undergo chlorosulfonation to introduce the sulfonyl chloride group at the 5-position of the benzoxazole ring. This is typically achieved using chlorosulfonic acid (ClSO₃H). The reaction is generally performed at low temperatures due to its exothermic nature.

A patent for the synthesis of benzo-fused heterocyclic sulfonyl chlorides describes a general process that involves reacting the heterocyclic compound with an SO₃ complex followed by the addition of an oxalyl halide.[6] This suggests an alternative approach to the direct chlorosulfonation.

Chemical Properties and Reactivity

The chemical reactivity of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, making the compound a versatile intermediate for the synthesis of a variety of derivatives.

Formation of Sulfonamides

The most significant reaction of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides.[7][8] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is present in a wide range of therapeutic agents with diverse biological activities. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Sulfonamide_Synthesis 2-Ethyl-1,3-benzoxazole-5-sulfonyl_chloride 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride Sulfonamide 2-Ethyl-1,3-benzoxazole-5-sulfonamide derivative 2-Ethyl-1,3-benzoxazole-5-sulfonyl_chloride->Sulfonamide Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Sulfonamide Base Base (e.g., Pyridine) Neutralization Base->Neutralization HCl_byproduct HCl HCl_byproduct->Neutralization

Caption: Synthesis of sulfonamides from 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Hydrolysis

In the presence of water, 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride will undergo hydrolysis to form the corresponding sulfonic acid. This reaction highlights the need for anhydrous conditions when performing reactions with this compound to avoid the formation of this undesired byproduct.

Other Nucleophilic Substitution Reactions

Besides amines and water, the sulfonyl chloride can react with other nucleophiles such as alcohols to form sulfonate esters and with thiols to form thioesters. These reactions further expand the synthetic utility of this compound.

Spectroscopic Characterization

While specific experimental spectra for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride are not widely published, predictions and characteristic features can be inferred based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and aromatic protons on the benzoxazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl chloride group.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the ethyl carbons, the aromatic carbons of the benzoxazole ring, and the carbon atoms of the oxazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1370-1335 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch). Characteristic bands for the benzoxazole ring system will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (245.68 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments. PubChemLite provides predicted collision cross-section data for various adducts of the molecule.[4]

Applications in Drug Discovery and Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] The incorporation of a sulfonyl chloride functional group, as seen in 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, provides a reactive handle for the synthesis of libraries of novel sulfonamide derivatives. These derivatives can be screened for a variety of therapeutic targets. Sulfonamides themselves are a well-established class of drugs with applications including antibacterial, anticancer, and anti-inflammatory agents. Therefore, 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a promising starting material for the development of new therapeutic agents.

Safety and Handling

Based on the safety data for related sulfonyl chlorides, 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride should be handled with care.[9] It is expected to be corrosive and cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its benzoxazole core is a well-established pharmacophore, and the reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse range of sulfonamide derivatives and other compounds. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably inferred from the extensive knowledge of benzoxazole and sulfonyl chloride chemistry. This guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work.

References

  • Review on benzoxazole chemistry and pharmacological potential. (2024). Source not available.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. Retrieved from [Link]

  • US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides. (n.d.). Google Patents.
  • PubChemLite. (n.d.). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride (C9H8ClNO3S). Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (n.d.).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • US6653334B1 - Benzoxazole compound and pharmaceutical composition containing the same. (n.d.). Google Patents.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron.
  • US Patent for ( 12 )
  • US7910579B2 - Benzoxazole derivatives. (n.d.). Google Patents.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). The world's largest collection of open access research papers.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved from [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. Retrieved from [Link]

  • US2554816A - Heterocyclic sulfonamides and methods of preparation thereof. (n.d.). Google Patents.
  • US4714766A - Process for the preparation of 2-chlorobenzoxazoles. (n.d.). Google Patents.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PubMed. Retrieved from [Link]

  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (n.d.). Source not available.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]

  • Proposed reaction mechanism for obtaining ethyl 1,3-oxazol-5-yl carbonates 2a-f from N-acyl-α-amino acids 1a-f through mixed anhydride I. (n.d.).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)
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  • (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019).
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  • Identification and synthesis of metabolites of 4-(5- methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Source not available.
  • Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. (n.d.).
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Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl Chloride: A Key Precursor in Drug Discovery

Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry The benzoxazole motif is a cornerstone in the architecture of numerous biologically active compounds, serving as a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole motif is a cornerstone in the architecture of numerous biologically active compounds, serving as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for engaging with biological targets.[2] Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The functionalization of the benzoxazole core, particularly at the 2 and 5-positions, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This guide provides a comprehensive, in-depth technical overview of the synthesis of a key precursor, 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride. This compound is of particular interest to researchers and drug development professionals as the sulfonyl chloride group is a versatile functional handle for the introduction of various sulfonamide moieties, a common feature in many marketed drugs.[4] The synthesis is presented as a logical two-step process, beginning with the formation of the 2-ethyl-1,3-benzoxazole core, followed by the regioselective introduction of the sulfonyl chloride group at the 5-position.

Part 1: Synthesis of the 2-Ethyl-1,3-benzoxazole Core

The foundational step in the synthesis of the target precursor is the construction of the 2-ethyl-1,3-benzoxazole ring system. The most direct and widely employed method for this transformation is the condensation of 2-aminophenol with propionic acid or a suitable derivative, such as propionic anhydride or propionyl chloride.[5] This reaction proceeds via an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclodehydration to form the stable benzoxazole ring.

Causality Behind Experimental Choices:
  • Choice of Propionyl Source: Propionic acid is the most atom-economical choice. However, the reaction often requires a strong acid catalyst and high temperatures to drive the dehydration. Propionic anhydride and propionyl chloride are more reactive acylating agents, allowing for milder reaction conditions, but they are also more expensive and may generate corrosive byproducts.

  • Catalyst Selection: Polyphosphoric acid (PPA) is a highly effective reagent for this cyclodehydration, acting as both a catalyst and a solvent at elevated temperatures.[4][6] Its viscous nature ensures a high-boiling reaction medium and its dehydrating properties drive the equilibrium towards the cyclized product.[7] Alternative methods, such as microwave-assisted synthesis, can significantly reduce reaction times and often lead to higher yields with cleaner reaction profiles.[8][9]

Experimental Protocol 1: Polyphosphoric Acid (PPA) Mediated Synthesis

This protocol describes a robust and scalable method for the synthesis of 2-ethyl-1,3-benzoxazole using PPA.

Workflow Diagram:

reagents 2-Aminophenol + Propionic Acid ppa Polyphosphoric Acid (PPA) reagents->ppa Add reaction Heat at 150-160°C (2-4 hours) ppa->reaction Heat workup Quench with ice-water Neutralize with NaOH reaction->workup Cool & Quench extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, Purify (Distillation/Chromatography) extraction->purification product 2-Ethyl-1,3-benzoxazole purification->product reagents 2-Aminophenol + Propionic Acid catalyst Natural Acid Catalyst (e.g., Citrus Limon Extract) reagents->catalyst Mix mw_irradiation Microwave Irradiation (e.g., 300W, 5-10 min) catalyst->mw_irradiation Irradiate workup Cool, Dilute with Water mw_irradiation->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, Purify extraction->purification product 2-Ethyl-1,3-benzoxazole purification->product cluster_0 Chlorosulfonation of 2-Ethyl-1,3-benzoxazole 2-Ethyl-1,3-benzoxazole 2-Ethyl-1,3-benzoxazole Chlorosulfonic Acid ClSO3H 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride Chlorosulfonic Acid->2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride Electrophilic Aromatic Substitution

Sources

Foundational

predicted spectroscopic data for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride Abstract This technical guide provides a comprehensive overview of the (CAS 1183262-68-1). In the absence of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the (CAS 1183262-68-1). In the absence of publicly available experimental spectra for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing robust, theory-grounded predictions for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies for these predictions, rooted in Density Functional Theory (DFT) and established empirical models, are described in detail to ensure scientific integrity and reproducibility. This guide aims to facilitate the identification, characterization, and utilization of this compound in research and development settings.

Introduction and Rationale

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, combines this privileged heterocyclic scaffold with a reactive sulfonyl chloride group, making it a potentially valuable intermediate for synthesizing novel sulfonamide-based therapeutic agents.

Rigorous structural characterization is paramount in drug development. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming molecular identity and purity.[3] When experimental data is unavailable, as is the case for this compound, computational prediction becomes an essential tool. This guide provides a detailed computational protocol and the resulting predicted spectral data, offering a foundational dataset for any researcher working with or aiming to synthesize this molecule.

Molecular Structure and Predicted Spectral Features

The spectral characteristics of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride are dictated by its three key structural components: the 2-ethyl group, the benzoxazole core, and the 5-sulfonyl chloride moiety. The numbering convention used for NMR assignments is shown below.

Caption: Molecular structure of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride with atom numbering for NMR assignments.

  • ¹H NMR: The aromatic region will show signals for three protons on the benzene ring, with chemical shifts and splitting patterns influenced by the strongly electron-withdrawing sulfonyl chloride group. The ethyl group will exhibit a characteristic quartet and triplet pattern.

  • ¹³C NMR: Nine distinct carbon signals are expected. The carbons of the benzoxazole ring will appear in the aromatic region, with C5 being significantly influenced by the attached sulfonyl group. The ethyl group carbons will be in the aliphatic region.

  • IR Spectroscopy: Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group. Other key signals will include C=N stretching from the oxazole ring and C-H stretching from the aromatic and aliphatic portions.

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S).[4][5] Fragmentation is likely to involve the loss of chlorine, sulfur dioxide, or cleavage of the ethyl group.

Computational Methodology

To ensure a high degree of confidence in the predicted data, a multi-faceted computational approach is outlined. This protocol is designed to be a self-validating system, grounded in widely accepted quantum chemical methods.

G cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian) cluster_processing Data Processing & Analysis cluster_output Predicted Spectroscopic Data mol_structure Define Molecular Structure (2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt predict_frag Predict MS Fragmentation (Based on Chemical Principles) mol_structure->predict_frag freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc nmr_calc NMR Shielding Tensors (GIAO Method) freq_calc->nmr_calc ir_calc IR Frequencies & Intensities freq_calc->ir_calc ref_shield Reference Shielding (TMS at same theory level) nmr_calc->ref_shield scale_freq Apply Scaling Factor (For IR Frequencies) ir_calc->scale_freq h_nmr ¹H NMR Spectrum (δ, Multiplicity, J) ref_shield->h_nmr c_nmr ¹³C NMR Spectrum (δ) ref_shield->c_nmr ir_spec IR Spectrum (cm⁻¹, Intensity) scale_freq->ir_spec ms_spec MS Spectrum (m/z, Isotopic Pattern) predict_frag->ms_spec

Caption: Workflow for the computational prediction of spectroscopic data.

NMR Spectra Prediction Protocol

Nuclear magnetic resonance chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework.[6] This approach has become a standard for reliable prediction of NMR parameters for organic molecules.

  • Structure Optimization: The initial 3D structure of the molecule is subjected to full geometry optimization. This is crucial as NMR shieldings are highly sensitive to molecular geometry.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

    • Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or Solvation Model based on Density (SMD) using Chloroform as the solvent to mimic typical experimental conditions.[7]

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • NMR Shielding Calculation: Using the optimized geometry, the absolute magnetic shielding tensors (σ) are calculated for all atoms.

    • Method: GIAO

  • Chemical Shift Calculation: The calculated isotropic shielding value for each nucleus (σ_iso) is converted to a chemical shift (δ) by referencing it against the calculated shielding of a standard, typically tetramethylsilane (TMS), optimized and calculated at the identical level of theory.

    • Formula: δ_sample = σ_TMS - σ_sample

IR Spectrum Prediction Protocol

The prediction of the infrared spectrum is also based on DFT calculations, which can accurately model the vibrational modes of the molecule.[8][9]

  • Geometry Optimization & Frequency Calculation: The same optimized geometry from the NMR protocol is used. The frequency calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311G(d,p) (A larger basis set is often preferred for frequency calculations).[8]

  • Frequency Scaling: It is well-established that DFT-calculated harmonic frequencies are typically higher than experimental fundamental vibrational frequencies due to the neglect of anharmonicity and basis set imperfections.[2] Therefore, the calculated frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.

Mass Spectrum Prediction

Prediction of the electron ionization (EI) mass spectrum is based on established principles of mass spectrometry, including isotopic abundance and likely fragmentation pathways of the molecular ion.[10]

  • Molecular Ion (M⁺): The exact mass of the molecular ion is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S, ³⁵Cl).

  • Isotopic Pattern: The relative intensities of the M+1, M+2, etc., peaks are predicted based on the natural abundances of the isotopes. For this molecule, the M+2 peak will be significant due to the presence of both ³⁷Cl (~24.2%) and ³⁴S (~4.2%). The combined probability will result in a prominent M+2 peak.[4][5]

  • Fragmentation Analysis: Key fragmentation pathways are proposed based on the stability of the resulting fragment ions and neutral losses. This involves identifying the weakest bonds and the most stable potential carbocations and radicals.

Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is referenced to TMS in CDCl₃.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H9 (CH₃)~ 1.45Triplet (t)3HStandard aliphatic methyl group coupled to a CH₂ group.
H8 (CH₂)~ 3.10Quartet (q)2HMethylene protons adjacent to the electron-deficient C2 of the benzoxazole ring, causing a downfield shift. Coupled to the CH₃ group.[11]
H7~ 7.70Doublet (d)1HAromatic proton ortho to the electron-donating oxygen and meta to the SO₂Cl group.
H6~ 8.05Doublet of doublets (dd)1HAromatic proton ortho to the strongly electron-withdrawing SO₂Cl group and ortho to H7.
H4~ 8.25Doublet (d)1HAromatic proton ortho to the SO₂Cl group and meta to the ring nitrogen, expected to be the most deshielded aromatic proton.[3]
Predicted ¹³C NMR Spectrum

The predicted broadband proton-decoupled ¹³C NMR spectrum is referenced to TMS in CDCl₃.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C9~ 11.5Standard aliphatic methyl carbon.
C8~ 28.0Standard aliphatic methylene carbon.
C7~ 111.0Aromatic CH carbon shielded by the adjacent ring oxygen.
C4~ 120.0Aromatic CH carbon adjacent to the ring nitrogen.
C6~ 128.0Aromatic CH carbon ortho to the SO₂Cl group.
C5~ 138.0Quaternary aromatic carbon directly attached to the strongly electron-withdrawing SO₂Cl group.
C3a~ 141.0Quaternary aromatic carbon at the fusion point, adjacent to the oxygen.
C7a~ 151.0Quaternary aromatic carbon at the fusion point, adjacent to the nitrogen.
C2~ 168.0Carbon of the C=N bond in the oxazole ring, significantly deshielded by both heteroatoms.[12]
Predicted Infrared (IR) Spectrum
Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational Mode Assignment
3100 - 3050Medium-WeakAromatic C-H Stretch
2985, 2880Medium-WeakAliphatic C-H Stretch (asymmetric & symmetric)
~ 1630MediumC=N Stretch (Benzoxazole ring)
~ 1580, 1470Medium-StrongC=C Aromatic Ring Stretch
~ 1385 Strong SO₂ Asymmetric Stretch
~ 1180 Strong SO₂ Symmetric Stretch [13][14]
~ 1100MediumC-O-C Stretch (Benzoxazole ring)
~ 600 - 500Medium-StrongS-Cl Stretch[15]
Predicted Mass Spectrum (Electron Ionization)

The molecule has a monoisotopic mass of 244.99 Da (for C₉H₈³⁵Cl¹⁴N¹⁶O₃³²S).

  • Molecular Ion (M⁺): A peak will be observed at m/z = 245.

  • Isotopic Peaks: A significant M+2 peak at m/z = 247 is expected with an intensity of approximately 36% relative to the M⁺ peak. This is a composite of the contributions from ³⁷Cl (~32.5% of the M+2 peak intensity) and ³⁴S (~4.4% of the M+2 peak intensity).

  • Major Fragmentation Pathways:

G M [C₉H₈ClNO₃S]⁺˙ m/z = 245 F1 [C₉H₈NO₃S]⁺˙ m/z = 210 M->F1 - Cl• F2 [C₉H₈ClNO]⁺˙ m/z = 165 M->F2 - SO₂ F3 [C₇H₄ClNO₃S]⁺˙ m/z = 217 M->F3 - C₂H₅• F4 [C₉H₈NO]⁺ m/z = 146 F2->F4 - Cl•

Caption: Predicted major fragmentation pathways for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

  • Loss of Chlorine Radical (m/z 210): Cleavage of the S-Cl bond to lose a chlorine radical (•Cl) is a common pathway for sulfonyl chlorides.

  • Loss of Sulfur Dioxide (m/z 165): Elimination of a neutral SO₂ molecule can occur, leaving the 2-ethyl-5-chlorobenzoxazole radical cation.

  • Loss of Ethyl Radical (m/z 217): Alpha-cleavage of the ethyl group to lose an ethyl radical (•C₂H₅) would yield a stable benzoxazole-5-sulfonyl cation.

  • Further Fragmentation (m/z 146): The fragment at m/z 165 could further lose a chlorine radical to yield the 2-ethyl-benzoxazole cation.

Protocols for Experimental Verification

The following are standardized protocols for acquiring experimental data to validate the computational predictions presented in this guide.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of purified 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Dissolution: Cap the tube and gently agitate until the sample is fully dissolved. Sonication may be used if necessary.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at room temperature using standard pulse programs.

FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small, dry amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure using the anvil and collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Analysis: Scan a mass range of m/z 40-350 using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the full fragmentation pattern and isotopic distribution.

Conclusion

This guide provides a robust, theory-based prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. The detailed computational methodologies and interpretation of the expected spectral features offer a critical resource for researchers. The strong characteristic bands in the IR spectrum (SO₂ stretches at ~1385 and ~1180 cm⁻¹) and the unique pattern of aromatic and aliphatic signals in the NMR spectra provide clear markers for identification. The predicted mass spectral fragmentation and isotopic patterns further aid in structural confirmation. This document serves as a reliable baseline for the experimental characterization and future application of this versatile chemical intermediate.

References

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  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. [Available online]
  • Hashmi, M. A. (2022). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization. YouTube.

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns.

  • Protheragen. (n.d.). IR Spectrum Prediction.

  • Whitman College. (n.d.). GCMS Section 6.5: Identification of Analytes using Isotopic Ratios.

  • Kolehmainen, E., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
  • Goodman, J. M., et al. (2022). The DP5 Probability, Quantification and Visualisation of Structural Uncertainty in Single Molecules. Article.
  • Cheminform. (2021).
  • BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl chloride. [Available online]
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Available online]
  • Paz-Cedillo, F., et al. (2021).
  • King, J. F., & Smith, D. J. H. (1965). The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Journal of Chemistry.
  • MDPI. (2020).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

  • Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra.

  • ResearchGate. (2021). On using DFT to construct an IR spectrum database for PFAS molecules. [Available online]
  • DTIC. (2019). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent-Sorbent Binding. [Available online]
  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Available online]
  • Valente, S., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega.
  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry.

  • LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS.

  • Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

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Exploratory

Introduction: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Benzoxazole Sulfonamide Derivatives The fusion of a benzoxazole ring system with a sulfonamide moiety creates a hybrid chemical scaffold with significant therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Benzoxazole Sulfonamide Derivatives

The fusion of a benzoxazole ring system with a sulfonamide moiety creates a hybrid chemical scaffold with significant therapeutic potential. Benzoxazole, an aromatic heterocyclic compound, is a structural bioisostere of natural nucleotides like adenine and guanine, which may facilitate its interaction with biological macromolecules.[1] This core is found in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The sulfonamide group (-SO₂NH₂), a well-established pharmacophore, is famously associated with the first generation of antibacterial drugs.[5] Sulfonamides act as structural analogs of p-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis.[6][7][8]

The combination of these two pharmacophores into a single molecular entity, the benzoxazole sulfonamide derivative, has yielded compounds with enhanced and diverse biological activities. This guide provides a detailed exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives across key therapeutic areas, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis and Characterization

The synthesis of benzoxazole sulfonamide derivatives is typically a multi-step process. The rationale behind this synthetic strategy is to first construct the core benzoxazole ring and then append the functional sulfonamide group. This modular approach allows for the introduction of diverse substituents at various positions to explore structure-activity relationships.

General Synthetic Workflow

A common and effective method involves a two-stage synthesis.[1][9] The first stage is the formation of a 5-aminobenzoxazole intermediate. This is typically achieved through the condensation of a 2,4-diaminophenol derivative with a substituted benzoic acid, often catalyzed by polyphosphoric acid (PPA) at elevated temperatures.[1][3] PPA serves as both a dehydrating and cyclizing agent, facilitating the formation of the oxazole ring. The second stage involves the reaction of the amino group on the benzoxazole intermediate with a substituted benzenesulfonyl chloride in the presence of a base like pyridine, which acts as a nucleophilic catalyst and an acid scavenger.[1]

G cluster_stage1 Stage 1: Benzoxazole Ring Formation cluster_stage2 Stage 2: Sulfonamide Moiety Addition cluster_purification Purification & Characterization start1 2,4-Diaminophenol + Substituted Benzoic Acid step1 React with Polyphosphoric Acid (PPA) at 160-190°C start1->step1 product1 5-Amino-2-(aryl)benzoxazole Intermediate step1->product1 step2 React with Intermediate in Dichloromethane (DCM) & Pyridine product1->step2 Intermediate from Stage 1 start2 Substituted Benzenesulfonyl Chloride start2->step2 product2 Final Benzoxazole Sulfonamide Derivative step2->product2 purify Crystallization (e.g., Ethanol-Water) product2->purify characterize Structural Elucidation: ¹H-NMR, ¹³C-NMR, Mass Spectrometry purify->characterize G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Purines, Thymidine (DNA/RNA Synthesis) THF->NucleicAcids Growth Bacterial Growth & Replication NucleicAcids->Growth Sulfonamide Benzoxazole Sulfonamide Derivative Sulfonamide->Inhibition

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Benzoxazoles

Introduction: The Enduring Significance of the Benzoxazole Scaffold The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a privileged scaffold in the fields of medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a privileged scaffold in the fields of medicinal chemistry, drug development, and materials science.[1][2][3] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Consequently, 2-substituted benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing 2-substituted benzoxazoles. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of these transformations, explaining the causality behind experimental choices to empower scientists to adapt and troubleshoot these methodologies. We will explore the most field-proven and versatile synthetic routes, present comparative data, and provide detailed, self-validating experimental protocols.

Core Synthetic Strategies from o-Aminophenol

The most prevalent and economically viable starting material for benzoxazole synthesis is o-aminophenol. This precursor contains the requisite nucleophilic amino and hydroxyl groups in an ortho arrangement, primed for cyclization with a suitable one-carbon electrophile.[1][2][4] The choice of this electrophile dictates the specific synthetic route and the nature of the substituent at the 2-position of the resulting benzoxazole.

Caption: Core synthetic workflow for 2-substituted benzoxazoles.

Condensation with Carboxylic Acids and Their Derivatives

The direct condensation of o-aminophenol with carboxylic acids is a robust and widely used method for preparing 2-aryl and 2-alkyl benzoxazoles.[4][6] This transformation is fundamentally a cyclodehydration reaction.

Causality and Mechanistic Insight: The reaction proceeds via two key steps:

  • Amide Formation: The more nucleophilic amino group of o-aminophenol attacks the carbonyl carbon of the carboxylic acid to form an o-hydroxyamide intermediate.

  • Intramolecular Cyclodehydration: The hydroxyl group of the intermediate then attacks the amide carbonyl, followed by the elimination of a water molecule to form the aromatic oxazole ring.

This process typically requires high temperatures and the presence of a catalyst or dehydrating agent to drive the reaction to completion. Polyphosphoric acid (PPA) is a classic and highly effective choice, serving as both an acidic catalyst and a powerful dehydrating medium.[4][7] Alternative methods utilize microwave irradiation, which can significantly reduce reaction times in solvent-free conditions.[6][8]

G reactants o-Aminophenol + R-COOH (in PPA or heat) intermediate o-Hydroxyamide Intermediate reactants->intermediate Acylation protonation Amide Protonation intermediate->protonation Acid Catalyst (H+) cyclization Intramolecular Nucleophilic Attack protonation->cyclization Activation dehydration Dehydration (-H2O) cyclization->dehydration Ring Closure product 2-Substituted Benzoxazole dehydration->product Aromatization

Caption: Mechanism of PPA-mediated benzoxazole synthesis.

Acyl chlorides are more reactive alternatives to carboxylic acids and allow the reaction to proceed under milder conditions, often avoiding the need for high temperatures and strong acids.[4][7] The initial step is the rapid acylation of the amino group to form the o-hydroxyamide, which then undergoes cyclization.[4]

FeatureCondensation with Carboxylic AcidCondensation with Acyl Chloride
Reagent Reactivity LowerHigher
Typical Conditions High temp (150-250°C), PPA, or microwaveMilder (RT to moderate heat), often with a base
Advantages Carboxylic acids are often cheaper, readily availableGood for temperature-sensitive substrates, faster reactions
Disadvantages Harsh conditions, limited substrate scopeAcyl chlorides can be moisture-sensitive, may require inert atmosphere
Reference [4][6][4][7][9]

This protocol is a self-validating system for the direct condensation method.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).[4]

  • Addition of PPA: Carefully and slowly add polyphosphoric acid (approx. 40 g) to the flask. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 200-220°C in a heating mantle or oil bath with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to approximately 100°C, cautiously pour the viscous reaction mixture onto crushed ice (approx. 200 g) in a beaker with constant, vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization & Isolation: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 2-phenylbenzoxazole.

Condensation with Aldehydes followed by Oxidative Cyclization

The reaction of o-aminophenol with aldehydes provides a highly efficient route to 2-aryl and 2-alkyl benzoxazoles.[4][10] This method is distinct from the carboxylic acid route as it involves an oxidative step.

Causality and Mechanistic Insight: The process involves two discrete stages:

  • Schiff Base Formation: The amino group of o-aminophenol condenses with the aldehyde carbonyl to form a Schiff base (imine) intermediate. This intermediate is in equilibrium with its cyclized form, a non-aromatic benzoxazoline.

  • Oxidative Aromatization: The benzoxazoline intermediate must be oxidized to form the stable, aromatic benzoxazole ring. This is the critical step that differentiates this pathway. The choice of oxidant is key to the success of the reaction. A variety of oxidizing agents have been employed, including copper(II) acetate, manganese(III) acetate, DDQ, and even molecular oxygen with a suitable catalyst.[4][11]

G reactants o-Aminophenol + R-CHO schiff_base Schiff Base Intermediate reactants->schiff_base Condensation (-H2O) benzoxazoline Benzoxazoline Intermediate (Cyclized Form) schiff_base->benzoxazoline Intramolecular Cyclization benzoxazoline->schiff_base oxidation Oxidation (e.g., Cu(II), DDQ, O2) benzoxazoline->oxidation Substrate for Oxidation product 2-Substituted Benzoxazole oxidation->product Aromatization (-2H)

Caption: Mechanism of benzoxazole synthesis from aldehydes.

Oxidant / CatalystTypical ConditionsAdvantagesDisadvantagesReference
Copper(II) Acetate Ethanol, RefluxInexpensive, readily available, efficientStoichiometric amounts may be needed, metal waste[10][11]
DDQ Dioxane or CH2Cl2, RTHigh yields, mild conditionsExpensive, stoichiometric reagent[4]
MnO2 Toluene, RefluxReadily available, effectiveHeterogeneous, can require large excess[8]
Catalytic O2 / Air Various metal catalysts (e.g., Cu, Fe)"Green" oxidant, atom-economicalMay require specific catalysts, higher pressures[4]

This one-pot protocol is highly reliable for synthesizing a range of 2-substituted benzoxazoles.[10][11]

  • Reaction Setup: To a solution of o-aminophenol (1.0 mmol) and the desired aldehyde (1.2 mmol) in ethanol (10 mL) in a round-bottom flask, add copper(II) acetate monohydrate (Cu(OAc)2·H2O, 1.5 mmol).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material (o-aminophenol) is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-substituted benzoxazole.

Advanced and Catalytic Methodologies

Recent advances have focused on developing more efficient, sustainable, and versatile methods for benzoxazole synthesis.[1][2][12] These often involve novel catalytic systems that can operate under milder conditions or enable one-pot procedures from readily available starting materials.[9][13][14]

  • From Carboxylic Acids via in situ Acid Chlorides: Methanesulfonic acid can be used as a highly effective catalyst for the one-pot synthesis from carboxylic acids.[13][14] It is believed to facilitate the in situ generation of a highly reactive acyl mesylate or acid chloride equivalent, which then rapidly reacts with o-aminophenol.[9] This method provides excellent yields and is compatible with a wide range of functional groups.[13][14]

  • From β-Diketones: A synergistic catalytic system of a Brønsted acid and copper(I) iodide (CuI) can facilitate the cyclization of o-aminophenols with β-diketones to yield 2-substituted benzoxazoles.[15][16]

  • From Cyanating Agents: The reaction of o-aminophenol with cyanogen bromide (BrCN) or less hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) provides a direct route to 2-aminobenzoxazoles, an important subclass of derivatives.[17][18] This reaction is often promoted by a Lewis acid.[17][18]

Conclusion

The synthesis of 2-substituted benzoxazoles is a mature yet continuously evolving field in organic chemistry. The classical condensation methods involving carboxylic acids or aldehydes with o-aminophenol remain the workhorses for many applications due to their reliability and the low cost of starting materials. Understanding the underlying mechanisms—cyclodehydration for the acid route and oxidative aromatization for the aldehyde route—is paramount for optimizing reaction conditions and troubleshooting. Modern catalytic approaches continue to expand the synthetic toolbox, offering milder conditions, improved functional group tolerance, and more sustainable "green" alternatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and explore the vast chemical space of this important heterocyclic scaffold.

References

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synfacts. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. CSIRO Publishing. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. IJPBS. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. ScienceDirect. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]

  • Recent Advances in Synthesis of Benzoxazole. Bentham Science Publishers. [Link]

  • One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydrate. Bentham Science Publishers. [Link]

  • A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

  • Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

  • Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (NIH). [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Introduction: Unveiling a Reactive Scaffold for Targeted Covalent Inhibition In the landscape of modern drug discovery and chemical biology, the pursuit of highly specific and potent modulators of protein function is par...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Reactive Scaffold for Targeted Covalent Inhibition

In the landscape of modern drug discovery and chemical biology, the pursuit of highly specific and potent modulators of protein function is paramount. Among the diverse chemical scaffolds utilized, the benzoxazole core has emerged as a privileged structure, present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, reactive derivative of this scaffold: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride .

While direct literature on the specific biological targets of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is not extensively available[5], its chemical structure provides profound insights into its intended mechanism of action. This molecule is not designed as a classic, reversible inhibitor. Instead, it is a precision tool for targeted covalent inhibition . The sulfonyl chloride moiety acts as a reactive "warhead," capable of forming stable, covalent bonds with nucleophilic residues on target proteins. The 2-ethyl-1,3-benzoxazole portion of the molecule, in turn, serves as the "guidance system," directing the compound to the specific binding pocket of a protein of interest. This covalent modification leads to irreversible inactivation of the target, offering the potential for high potency and prolonged duration of action.

This technical guide will dissect the core principles of this mechanism, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the unique properties of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride in their research endeavors.

The Chemistry of Action: A Tale of a Reactive Warhead and a Guiding Scaffold

The central thesis of this guide is that the mechanism of action of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is intrinsically linked to its chemical reactivity. The molecule's power lies in the strategic combination of a stable, target-recognizing benzoxazole core and a highly reactive sulfonyl chloride functional group.

The Benzoxazole Scaffold: A Privileged Structure for Molecular Recognition

The 1,3-benzoxazole ring system is a bicyclic aromatic heterocycle that is a common motif in biologically active compounds.[6][7] Its planarity and ability to participate in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, make it an excellent scaffold for specific recognition by protein binding sites. The "2-ethyl" substitution provides an additional hydrophobic handle that can be further optimized to enhance binding affinity and selectivity for a particular target.

The Sulfonyl Chloride Warhead: Forging an Irreversible Bond

The sulfonyl chloride (-SO₂Cl) group is a key electrophilic functional group. It readily reacts with nucleophiles, most notably the primary amino groups of lysine residues and the thiol groups of cysteine residues found on the surface or within the binding pockets of proteins. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable sulfonamide or thiosulfonate bond, respectively.

Visualizing the Covalent Modification Mechanism

The following diagram illustrates the fundamental mechanism of covalent protein modification by 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Covalent Inhibition Mechanism cluster_pre_reaction 1. Non-Covalent Binding cluster_reaction 2. Covalent Bond Formation cluster_post_reaction 3. Irreversible Inhibition Inhibitor 2-Ethyl-1,3-benzoxazole- 5-sulfonyl chloride Binding_Site Binding Site Inhibitor->Binding_Site Reversible binding Target_Protein Target Protein (with nucleophilic residue, e.g., Lysine) Reaction Nucleophilic Attack (Lysine NH₂ on SO₂Cl) Binding_Site->Reaction Proximity and Orientation Covalent_Complex Irreversibly Modified Protein-Inhibitor Complex Reaction->Covalent_Complex Formation of Sulfonamide Bond

Caption: Covalent inhibition workflow of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Experimental Protocols: Harnessing the Power of Covalent Modification

The effective use of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride in a research setting requires specific experimental approaches to identify its targets and characterize its effects.

Protocol 1: In Vitro Target Identification via Chemical Proteomics

This protocol outlines a general workflow for identifying the protein targets of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride in a complex biological sample.

Objective: To identify proteins that are covalently modified by 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Methodology:

  • Probe Synthesis (Optional but Recommended): Synthesize a derivative of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride that incorporates a "clickable" handle, such as an alkyne or azide group. This will facilitate subsequent enrichment of modified proteins.

  • Cell Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest under non-denaturing conditions to preserve protein structure and function.

  • Incubation: Treat the lysate with 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (or its clickable derivative) at a suitable concentration and for a defined period. Include a vehicle control (e.g., DMSO).

  • Click Chemistry (if using a clickable probe): Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin tag to the modified proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and then perform an on-bead tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the inhibitor-treated sample compared to the control. The site of modification can often be identified by the presence of a peptide with a mass shift corresponding to the adducted inhibitor.

Protocol 2: Validating Target Engagement with a Competition Binding Assay

Objective: To confirm that a putative target protein is indeed covalently modified by 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Methodology:

  • Recombinant Protein Expression and Purification: Express and purify the candidate target protein.

  • Competitive Labeling: Pre-incubate the purified protein with a known, reversible ligand for the same binding site.

  • Inhibitor Treatment: Add the clickable derivative of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride to both the pre-incubated and a control sample (without the reversible ligand).

  • Click Chemistry and Detection: Perform the click reaction to attach a fluorescent dye.

  • SDS-PAGE and In-Gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled protein using an in-gel fluorescence scanner. A significant reduction in fluorescence in the sample pre-incubated with the competitive ligand indicates that the covalent inhibitor binds to the same site.

Data Presentation: A Hypothetical Case Study

To illustrate the potential application of this compound, consider a hypothetical scenario where 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is investigated as a potential inhibitor of a novel kinase, "Kinase X."

Experiment Parameter Value Interpretation
Chemical Proteomics Top Protein Hit (by peptide count)Kinase XKinase X is a primary candidate for covalent modification.
Competition Binding % Labeling (vs. known Kinase X inhibitor)25%The compound binds at or near the active site of Kinase X.
Enzymatic Assay IC₅₀ (Kinase X activity)50 nMThe compound is a potent inhibitor of Kinase X.
Washout Experiment % Activity Recovery after Washout< 5%The inhibition is irreversible, consistent with covalent modification.

Broader Implications and Future Directions

The principles outlined in this guide for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride can be extended to a broader class of reactive, heterocyclic compounds. The true power of this molecule lies in its potential as a starting point for the development of highly selective and potent covalent inhibitors.

Future research in this area could focus on:

  • Target Deconvolution: Systematically identifying the protein targets of this and related compounds in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Modifying the 2-ethyl group and the substitution pattern on the benzoxazole ring to optimize potency and selectivity for specific targets.

  • Development of Covalent Probes: Utilizing this scaffold to create chemical probes for studying the function of specific proteins.

Conclusion

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride represents a powerful chemical tool for researchers in drug discovery and chemical biology. Its mechanism of action, rooted in the principles of targeted covalent inhibition, offers a pathway to developing highly potent and selective modulators of protein function. By understanding the interplay between the guiding benzoxazole scaffold and the reactive sulfonyl chloride warhead, scientists can effectively leverage this compound to advance our understanding of complex biological systems and to develop novel therapeutic agents.

References

  • Souldozi, A., Khalafy, J., Poursattar Marjanib, A., Slepokurac, K., Lisc, T., & Ramazani, A. (2007). Synthesis and Single Crystal X-Ray Structure of Ethyl 2-(1,3-Benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate. Zeitschrift für Naturforschung B, 62(6), 705–710. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

  • 2-ethyl-1,3-benzoxazole. (n.d.). Chemical Synthesis Database. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Exploration of Biological Potential of Benzoxazole Heterocycles: An Overview. (n.d.). ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

  • 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride (C9H8ClNO3S). (n.d.). PubChemLite. [Link]

  • Synthesis of 2-substituted benzoxazole derivatives 2a–2i and 3a–3f. (n.d.). ResearchGate. [Link]

  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. (n.d.). PubChem. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. (n.d.). DergiPark. [Link]

  • Synthesis of benzo fused heterocyclic sulfonyl chlorides. (n.d.).
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central. [Link]

  • Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β-naphthol … (n.d.). ResearchGate. [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Molecules. [Link]

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Foundational

A Comprehensive Technical Guide to the Solubility of 2-Ethyl-1,3-benzoxazole-5-sulfonyl Chloride in Common Laboratory Solvents

Abstract This technical guide provides an in-depth analysis of the predicted solubility of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the predicted solubility of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document establishes a predictive framework based on its chemical structure and the known behavior of related sulfonyl chlorides. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both qualitative and quantitative solubility in a variety of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for reaction optimization, purification, and formulation.

Introduction: The Critical Role of Solubility in Synthesis

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (CAS No. 1183262-68-1) is a bespoke building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] The benzoxazole scaffold is a privileged structure in drug discovery, and the sulfonyl chloride functional group serves as a versatile handle for introducing sulfonamide linkages, a common motif in many marketed drugs.

The success of any synthetic step involving this reagent is fundamentally tied to its solubility in the chosen solvent system. Proper solvent selection dictates reaction kinetics, impurity profiles, and the feasibility of downstream processing, including crystallization and chromatography. An understanding of the solubility profile is, therefore, not merely an academic exercise but a cornerstone of efficient and scalable chemical synthesis.

This guide will first delve into the theoretical underpinnings of the solubility of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, followed by a qualitative assessment of its likely behavior in various solvent classes. Crucially, we will then provide robust experimental protocols for the precise determination of its solubility.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, we must first examine its key physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₈ClNO₃S[1][2]
Molecular Weight 245.68 g/mol [1]
Predicted XlogP 2.6[2]

The molecule possesses a moderately lipophilic character, as indicated by the predicted XlogP of 2.6.[2] The presence of the polar sulfonyl chloride group and the benzoxazole ring system introduces a degree of polarity. Based on the principle of "like dissolves like," we can predict its general solubility behavior.

Qualitative Solubility Prediction:

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide): 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is expected to exhibit good solubility in these solvents. The polar nature of these solvents can effectively solvate the polar regions of the molecule, while their aprotic nature prevents reaction with the sulfonyl chloride group.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility in nonpolar solvents is anticipated to be lower. While the ethyl group and the aromatic rings contribute to some nonpolar character, the overall polarity of the molecule will likely limit its dissolution in highly nonpolar media.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents are generally not recommended for dissolving sulfonyl chlorides. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by protic solvents, leading to hydrolysis to the corresponding sulfonic acid or solvolysis to form esters.[3] While the compound may appear to dissolve, it is likely undergoing a chemical reaction.

Experimental Determination of Solubility

Given the absence of specific solubility data, experimental determination is crucial. The following protocols are provided as a guide for researchers.

Qualitative Solubility Assessment (Rapid Method)

This method provides a quick assessment of solubility in various solvents.

Materials:

  • 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

  • Selection of anhydrous solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Acetonitrile, Toluene, Hexanes)

  • Small, dry test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride to a dry test tube.

  • Add 1 mL of the chosen anhydrous solvent.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The gravimetric shake-flask method is a reliable technique for determining thermodynamic solubility.[3]

Materials:

  • 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

  • Selected anhydrous organic solvent

  • Sealable vials

  • Thermostatically controlled shaker

  • Analytical balance

  • Syringe filters (PTFE, 0.22 µm)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Allow the vial to stand at the equilibrium temperature for at least one hour to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter.

  • Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Weigh the dish or vial containing the solid residue on an analytical balance.

  • Calculate the solubility in mg/mL or g/100 mL.

Workflow for Solubility Determination:

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) qual_start Add Compound to Test Tube qual_solvent Add 1 mL of Solvent qual_start->qual_solvent qual_mix Vortex for 1-2 min qual_solvent->qual_mix qual_observe Visually Inspect qual_mix->qual_observe qual_result Record: Soluble, Partially Soluble, or Insoluble qual_observe->qual_result quant_start Add Excess Compound to Known Volume of Solvent quant_seal Seal Vial quant_start->quant_seal quant_shake Equilibrate in Shaker (24-48h) quant_seal->quant_shake quant_settle Settle Excess Solid quant_shake->quant_settle quant_filter Filter Supernatant quant_settle->quant_filter quant_evap Evaporate Solvent quant_filter->quant_evap quant_weigh Weigh Residue quant_evap->quant_weigh quant_calc Calculate Solubility (mg/mL) quant_weigh->quant_calc start Select Solvents for Testing cluster_qualitative cluster_qualitative start->cluster_qualitative Rapid Screening cluster_quantitative cluster_quantitative start->cluster_quantitative Precise Measurement

Caption: Experimental workflow for determining the solubility of a compound.

Safety Precautions

Sulfonyl chlorides are corrosive and react with water, including moisture in the air and on skin, to produce hydrochloric acid.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

  • Disposal: Dispose of waste in accordance with local regulations.

Conclusion

References

  • Experiment 1 Determination of Solubility. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride. Retrieved from [Link]

Sources

Exploratory

predicted collision cross section for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

An In-depth Technical Guide to the Predicted Collision Cross Section of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract The Collision Cross Section (CC...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Collision Cross Section of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Collision Cross Section (CCS) is a critical physicochemical parameter that describes the size and shape of a gas-phase ion.[1] In modern drug discovery and pharmaceutical development, its measurement via Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an orthogonal dimension of data that enhances the confidence of compound annotation, enables the separation of complex isomers, and offers insights into molecular conformation.[2][3][4] This guide focuses on 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (CAS: 1183262-68-1), a molecule for which experimental CCS data is not publicly available.[5] In such common scenarios, in silico prediction becomes an indispensable tool. This whitepaper provides a comprehensive overview of the theoretical foundations and practical methodologies for accurately predicting the CCS of small molecules like 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. We delve into the causality behind choosing specific computational models, from rapid machine learning algorithms to rigorous, physics-based trajectory methods, providing researchers with the knowledge to select and apply the appropriate predictive tools in their workflows.

Introduction: The Imperative for CCS in Pharmaceutical Analysis

Mass spectrometry (MS) is a cornerstone of pharmaceutical analysis, valued for its sensitivity and specificity.[3][4] However, the characterization of structurally similar compounds, such as isomers, remains a significant challenge.[2] Ion Mobility Spectrometry (IMS) addresses this by separating ions based on their size, shape, and charge in the gas phase, a property quantified by the Collision Cross Section (CCS).[1][6] This value is highly reproducible and can be considered a molecular fingerprint, offering a powerful filter for identifying unknown compounds and confirming structures in complex biological matrices.[7][8]

For novel or proprietary compounds like 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, reference standards for experimental CCS measurement are often unavailable.[9] This necessitates the use of theoretical prediction tools to generate reference values, thereby bridging the gap between an observed experimental feature and a confident structural annotation.[7]

Foundational Approaches to CCS Prediction

The prediction of a molecule's CCS value from its structure can be broadly categorized into two paradigms: physics-based computational modeling and data-driven machine learning. The choice between them involves a trade-off between computational cost and accuracy, particularly for molecules not well-represented in existing databases.

CCS_Prediction_Workflows cluster_input Input cluster_paths Prediction Paradigms cluster_methods Methodologies cluster_output Output mol_structure Molecular Structure (e.g., SMILES, 3D Coords) physics_based Physics-Based Models (Computational) mol_structure->physics_based ml_based Machine Learning Models (Data-Driven) mol_structure->ml_based pa Projection Approximation (PA) physics_based->pa tm Trajectory Method (TM) physics_based->tm ml_descriptors 2D/3D Descriptors or Fingerprints ml_based->ml_descriptors predicted_ccs Predicted CCS (Ų) pa->predicted_ccs tm->predicted_ccs ml_training Trained Algorithm (SVR, RF, etc.) ml_descriptors->ml_training ml_training->predicted_ccs

Figure 1: High-level overview of the two primary workflows for in silico CCS prediction.
Physics-Based Computational Models

These methods simulate the physical interactions between an ion and a neutral buffer gas (typically helium or nitrogen) to derive the CCS value. They are considered first-principles approaches.

  • Projection Approximation (PA): This is the fastest and simplest method.[10] It calculates the average 2D projected area of a 3D molecular structure over many random orientations.[7] While computationally efficient, the PA method's simplicity is also its weakness; it does not account for the concavity of structures or the influence of charge and temperature on ion-neutral interactions.[10] Software tools like IMPACT and the ROSIE-PARCS server utilize advanced PA algorithms.[11][12][13]

  • Exact Hard Sphere Scattering (EHSS): A more refined approach than PA, EHSS models the trajectory of the buffer gas as it collides with the ion, accounting for momentum transfer based on impact and scattering angles.[7]

  • Trajectory Method (TM): The TM is the most rigorous and accurate physics-based approach.[7][14] It explicitly calculates the trajectories of a vast number of collisions between the ion and buffer gas atoms, incorporating long-range interaction potentials (e.g., Lennard-Jones) and polarization effects.[7] This level of detail comes at a high computational cost, making it less suitable for high-throughput applications but ideal for generating highly accurate CCS values for specific molecules of interest.[7][14] Modern software like HPCCS and MassCCS have optimized the TM for better performance.[7][14][15]

Data-Driven Machine Learning (ML) Models

In recent years, machine learning has emerged as a powerful alternative for high-throughput CCS prediction.[9][16] These models build a regression relationship between molecular structural properties (descriptors or fingerprints) and known experimental CCS values.[16]

  • Workflow: The general process involves training an algorithm—such as a Support Vector Regression (SVR) or Random Forest (RF)—on a large dataset of molecules with experimentally determined CCS values.[16][17][18] Once trained, the model can predict the CCS for a new molecule based solely on its 2D or 3D structure.[19]

  • Advantages and Limitations: ML models are exceptionally fast, often providing predictions in seconds, and have shown high accuracy, with median relative errors typically below 5%.[9][18] However, their predictive power is contingent on the diversity and quality of the training data.[8][9] Predictions for molecules with novel chemical scaffolds not present in the training set may have a higher degree of error.[8] Prominent ML-based tools include CCS-Predict Pro, AllCCS, and CCSbase.[2][16][20]

Predicted CCS Data for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

For 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, predicted CCS values have been calculated using the CCSbase machine learning model and are available through public databases.[5] These values serve as a crucial reference point for researchers seeking to identify this compound in IMS-MS analyses.

Adduct Ionm/z (Mass-to-Charge Ratio)Predicted CCS (Ų)
[M+H]⁺245.99863147.5
[M+Na]⁺267.98057161.1
[M+K]⁺283.95451157.7
[M+NH₄]⁺263.02517167.4
[M-H]⁻243.98407153.2
[M+HCOO]⁻289.98955161.9
Table 1: Predicted Collision Cross Section (CCS) values for various adducts of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, as calculated by the CCSbase model. Data sourced from PubChem.[5]

Protocol: High-Accuracy CCS Prediction via the Trajectory Method

For scenarios requiring the highest possible accuracy, such as distinguishing between close isomers or validating a critical lead compound, the Trajectory Method (TM) is the gold standard. The following protocol outlines a self-validating workflow for obtaining a robust, de novo CCS prediction.

TM_Workflow start Start: 2D Structure (SMILES/SDF) step1 Step 1: 3D Structure Generation & Initial Optimization start->step1 step2 Step 2: Conformational Search (e.g., Molecular Dynamics) step1->step2 step3 Step 3: Quantum Mechanical Refinement (DFT) step2->step3 Select low-energy conformers step4 Step 4: Trajectory Method CCS Calculation (e.g., HPCCS, MassCCS) step3->step4 Input refined geometries and partial charges step5 Step 5: Boltzmann Weighting of Conformer CCS Values step4->step5 Output CCS for each conformer end Final Predicted CCS (Ų) step5->end Calculate weighted average

Figure 2: Detailed workflow for a rigorous Trajectory Method (TM) CCS calculation.

Objective: To calculate the most accurate theoretical CCS value for a given adduct of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (e.g., [M+H]⁺).

Pillar of Trustworthiness: This protocol is self-validating by explicitly exploring the molecule's conformational space. The final CCS is not derived from a single, arbitrary structure but is a Boltzmann-weighted average of all significant, low-energy conformers, reflecting the likely state of the ion population in the gas phase.[15]

Methodology:

  • 3D Structure Generation:

    • Action: Convert the 2D representation (e.g., SMILES string from PubChem[5]) of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride into an initial 3D structure using a molecular editor or computational chemistry package.

    • Causality: A valid 3D geometry is the absolute prerequisite for any physics-based calculation.

  • Conformational Space Exploration:

    • Action: Perform a comprehensive conformational search using methods like simulated annealing molecular dynamics (MD).[15]

    • Causality: Small molecules are not rigid. The ethyl group on the benzoxazole ring can rotate, leading to different spatial arrangements (conformers). The experimentally measured CCS is an average over the population of these conformers. Failing to explore this space can lead to significant prediction errors.[15]

  • Quantum Mechanical (QM) Optimization:

    • Action: Take the lowest-energy conformers identified in the previous step and perform geometry optimization and frequency calculations using Density Functional Theory (DFT).

    • Causality: DFT provides a highly accurate molecular geometry and, critically, the distribution of partial atomic charges across the ion.[15] These charges are essential for accurately modeling the ion-induced dipole interactions within the Trajectory Method, a factor ignored by simpler models.[7]

  • Trajectory Method Calculation:

    • Action: Input the optimized 3D coordinates and partial charges for each conformer into a TM-based software package (e.g., HPCCS, MassCCS).[14][15] Specify key parameters:

      • Buffer Gas: Nitrogen (to mimic most modern IMS instruments).

      • Temperature: Instrument-specific, typically ~300 K.

    • Causality: This step directly simulates the physics of the ion's journey through the drift tube, providing an individual CCS value for each stable conformation.[21]

  • Boltzmann Averaging:

    • Action: Calculate the relative energies of each conformer from the DFT calculations. Use these energies to compute a Boltzmann-weighted average of the individual CCS values.

    • Causality: Lower-energy conformers are more populated at a given temperature and thus contribute more to the overall averaged CCS. This final step ensures the predicted value is a thermodynamically sound representation of the entire conformational ensemble.[15]

Conclusion and Future Outlook

For 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, and countless other molecules in the drug development pipeline, in silico CCS prediction is not merely a theoretical exercise but a practical necessity. While rapid machine learning models provide excellent first-pass estimates suitable for high-throughput screening, rigorous physics-based approaches like the Trajectory Method offer the accuracy required for definitive structural confirmation.

The continued expansion of high-quality, publicly available experimental CCS databases will undoubtedly improve the accuracy and applicability of machine learning models.[8][16] Concurrently, advances in computational hardware and algorithms will continue to reduce the time required for high-accuracy TM calculations.[14] For the modern researcher, a hybrid approach—using ML for rapid filtering and TM for in-depth validation of key candidates—represents the most powerful strategy for leveraging CCS data to accelerate discovery and enhance analytical confidence.

References

  • Predicting ion mobility collision cross sections using projection approximation with ROSIE-PARCS webserver - PMC - NIH. (No Date).
  • Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC - NIH. (No Date).
  • CCS-Predict Pro - Bruker. (No Date).
  • Measuring and Predicting collision cross section (CCS) values for unknown compounds. (2023, September 5). EurekAlert!.
  • CCSP 2.0: An Open Source Jupyter Tool for the Prediction of Ion Mobility Collision Cross Sections in Metabolomics.
  • Overview of collision cross section (CCS) calculation using rough... (No Date).
  • Collision Cross Section Prediction with Molecular Fingerprint Using Machine Learning. (2022, September 29). MDPI.
  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Synergy and.
  • CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics - PMC. (No Date).
  • Predicting Ion Mobility Collision Cross Sections using Projection Approximation with ROSIE-PARCS Webserver | ChemRxiv.
  • 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride | 1183262-68-1.
  • Collision Cross Section Prediction Based on Machine Learning.
  • MassCCS: A High-Performance Collision Cross-Section Software for Large Macromolecular Assemblies | Journal of Chemical Information and Modeling. (2023, May 15).
  • 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride (C9H8ClNO3S).
  • A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules | Analytical Chemistry. (2024, May 24).
  • AutoCCS: automated collision cross-section calculation software for ion mobility spectrometry–mass spectrometry | Bioinformatics | Oxford Academic.
  • Ion Mobility Spectrometry (IMS): How It Works and Its Use in Biotechnology. (2020, November 1). Spectroscopy Online.
  • The Use of Ion Mobility and Mass Spectrometry to Assist Drug Discovery Workflows - Research Explorer The University of Manchester.
  • Ion Mobility–Mass Spectrometry of Pharmaceuticals. (2021, November 26). Royal Society of Chemistry.
  • In Silico Collision Cross Section Calculations to Aid Metabolite Annotation - PMC. (No Date).
  • IMPACT: Rapid calculation of protein structural parameters. (No Date).
  • Ion Mobility Mass Spectrometry Development and Applications. (2022, November 3). Taylor & Francis Online.
  • 1183262-68-1|2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.
  • Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules. (2024, May 24).
  • Collision cross section predictions using 2-dimensional molecular descriptors.
  • Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials. (2022, January 18).
  • The calculation process of trajectory method. (No Date).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Benzoxazole-Sulfonamide Scaffold In the landscape of medicinal chemistry, the fusion of privileged structures to cre...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole-Sulfonamide Scaffold

In the landscape of medicinal chemistry, the fusion of privileged structures to create novel molecular entities is a cornerstone of drug discovery. The benzoxazole moiety is a prominent heterocyclic system found in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore, integral to a multitude of clinically approved drugs, from antibacterial agents to diuretics and hypoglycemics.[3]

The strategic combination of the benzoxazole ring system with a sulfonamide linker gives rise to a class of compounds with significant therapeutic potential. These hybrid molecules are being explored for various applications, including the development of novel antimicrobial agents and targeted cancer therapies, such as VEGFR-2 inhibitors.[4][5][6] This guide provides a comprehensive, in-depth protocol for the synthesis of novel N-substituted 2-ethyl-1,3-benzoxazole-5-sulfonamides, starting from the key intermediate, 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Synthetic Strategy: A Mechanistic Overview

The cornerstone of this synthetic approach is the nucleophilic substitution reaction between 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride and a primary or secondary amine. This reaction, a classic method for sulfonamide bond formation, proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[7]

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two critical roles: it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, and it can also serve as a catalyst.[7][8] The choice of solvent is crucial and is often a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the stability of the reactive sulfonyl chloride intermediate.

A general reaction scheme is depicted below:

Experimental Protocols

PART A: General Safety Precautions for Handling Sulfonyl Chlorides

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling in a well-ventilated fume hood.[9] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[9]

  • Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce corrosive hydrochloric acid.[9] Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) where necessary.

  • Quenching: Any unreacted sulfonyl chloride should be quenched carefully by slow addition to a stirred solution of a suitable nucleophile, such as a concentrated solution of sodium bicarbonate or a dilute solution of ammonia in an appropriate solvent.

PART B: Detailed Protocol for the Synthesis of N-benzyl-2-ethyl-1,3-benzoxazole-5-sulfonamide

This protocol details the synthesis of a representative novel sulfonamide.

Materials and Reagents:

  • 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Reaction: Cool the solution of the sulfonyl chloride to 0 °C using an ice bath. Slowly add the benzylamine and pyridine solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

PART C: Synthesis of a Small Library of Novel Sulfonamides

The following table summarizes the synthesis of a small library of novel sulfonamides using the general protocol described above with different primary amines.

EntryAmineProduct NameExpected Yield (%)
1AnilineN-phenyl-2-ethyl-1,3-benzoxazole-5-sulfonamide85-95
24-FluoroanilineN-(4-fluorophenyl)-2-ethyl-1,3-benzoxazole-5-sulfonamide80-90
3CyclohexylamineN-cyclohexyl-2-ethyl-1,3-benzoxazole-5-sulfonamide75-85
4Piperidine1-[(2-ethyl-1,3-benzoxazol-5-yl)sulfonyl]piperidine80-90

Characterization of Novel Sulfonamides

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds.

Spectroscopic Data for N-benzyl-2-ethyl-1,3-benzoxazole-5-sulfonamide (Representative Example)
  • ¹H NMR (400 MHz, CDCl₃):

    • A triplet corresponding to the methyl protons of the ethyl group.

    • A quartet for the methylene protons of the ethyl group.

    • A doublet for the two methylene protons of the benzyl group.

    • A series of multiplets in the aromatic region corresponding to the protons of the benzoxazole and benzyl rings.[4]

    • A singlet or broad singlet for the sulfonamide N-H proton.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Signals in the aliphatic region for the ethyl and benzyl carbons.

    • Multiple signals in the aromatic region for the carbons of the benzoxazole and benzyl rings.[4]

  • FT-IR (KBr, cm⁻¹):

    • Characteristic absorption bands for the N-H stretch of the sulfonamide group.

    • Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group.

    • C=N stretching vibration of the benzoxazole ring.

  • Mass Spectrometry (ESI+):

    • The molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the product.[4]

Visualization of Experimental Workflow

Synthesis_Workflow Start Start: Materials & Reagents ReactionSetup Reaction Setup: Dissolve Sulfonyl Chloride in DCM Start->ReactionSetup AmineAddition Addition of Amine & Pyridine at 0°C ReactionSetup->AmineAddition Reaction Reaction at Room Temperature (4-6 hours) AmineAddition->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Work-up: HCl, NaHCO₃, Brine Washes Monitoring->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Purification Purification by Recrystallization Drying->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization FinalProduct Pure Novel Sulfonamide Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and purification of novel sulfonamides.

Conclusion and Future Perspectives

This guide provides a robust and detailed protocol for the synthesis of novel sulfonamides derived from 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. The described methodology is versatile and can be adapted for the creation of a diverse library of compounds for screening in various drug discovery programs. The potent biological activities associated with the benzoxazole-sulfonamide scaffold make this an exciting area for further research and development of new therapeutic agents.

References

  • Youn, S. W., et al. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 6(4), 237-257.
  • Ramachandrula, K. K., et al. (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 4(4), 1488-1494.
  • Patents, G. (2006). Process for the purification of substituted benzoxazole compounds. WO2006096624A1.
  • DergiPark. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]

  • Yuan, G., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(48), 30286-30303.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. International Journal of ChemTech Research, 9(5), 624-633.
  • Wikipedia. (n.d.). Hinsberg reaction. [Link]

  • ChemSrc. (2023). 2-benzyl-N-[2-(5-piperidin-1-ylsulfonylthiophen-2-yl)ethyl]-1,3-benzoxazole-5-carboxamide. [Link]

  • ResearchGate. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. [Link]

  • Kornienko, A., et al. (2013). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. Chemistry of Heterocyclic Compounds, 49(5), 739-748.
  • Montazerozohori, M., et al. (2014). The structures of N-(2-benzylbenzoxazol-5-yl)benzamide and its derivatives. Journal of Chemical Sciences, 126(1), 221-228.
  • El-Sayed, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 236-251.
  • Abdel-Gawad, H., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1587-1599.
  • Goud, P. S., et al. (2014). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Saudi Chemical Society, 18(5), 529-535.
  • Al-Jumaili, A. H. H. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 616-623.
  • Wawrzeńczyk, C., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2589.
  • Al-Jumaili, A. H. H. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Sulfonamide derivatives: Synthesis and applications. (2024).

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Application

Application Notes and Protocols for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the strategic use of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride as a key building block...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the strategic use of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride as a key building block in medicinal chemistry. We will delve into the significance of the benzoxazole scaffold, the synthetic utility of the sulfonyl chloride functional group, and present detailed protocols for the synthesis of novel sulfonamide derivatives. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile reagent in drug discovery programs.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions (such as π-π stacking and hydrogen bonding) make it an ideal framework for designing molecules that can bind with high affinity to biological targets.[3] The benzoxazole nucleus is a common feature in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including:

  • Antimicrobial: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5]

  • Anticancer: Derivatives have shown potent activity against various cancer cell lines.[3][6]

  • Anti-inflammatory: Certain benzoxazoles act as inhibitors of enzymes like cyclooxygenase (COX).[1][3]

  • Antiviral and Anticonvulsant activities. [1][3]

The synthetic tractability of the benzoxazole ring system allows for extensive functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[7]

Strategic Importance of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a powerful tool for forging stable sulfonamide linkages. In the context of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, this group acts as an electrophilic handle, enabling the covalent linkage of the benzoxazole scaffold to a wide array of nucleophilic partners, most commonly primary and secondary amines.

The resulting sulfonamides are a cornerstone of medicinal chemistry, present in numerous approved drugs.[8] The sulfonamide group is valued for its:

  • Metabolic Stability: The S-N bond is generally resistant to metabolic cleavage.

  • Hydrogen Bonding Capacity: The SO₂ group can act as a hydrogen bond acceptor, while the N-H (in primary or secondary sulfonamides) can act as a hydrogen bond donor, facilitating strong interactions with protein targets.

  • Modulation of Physicochemical Properties: The incorporation of a sulfonamide moiety can significantly influence a molecule's solubility, lipophilicity, and pharmacokinetic profile.

Therefore, 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (CAS 1183262-68-1) is an exemplary reagent for generating libraries of novel benzoxazole sulfonamides for screening against various therapeutic targets.[9]

Core Application: Synthesis of Benzoxazole Sulfonamide Libraries

The primary application of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is its reaction with a diverse collection of amines to generate a library of sulfonamide derivatives. This approach allows for the systematic exploration of the chemical space around the benzoxazole core, a critical step in identifying lead compounds.

The general reaction scheme is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of a stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow from the starting reagent to a library of potential drug candidates.

G cluster_0 Synthesis cluster_1 Screening & Development reagent 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride reaction Sulfonamide Formation (Base, Solvent) reagent->reaction amine_lib Amine Library (R1R2NH) amine_lib->reaction sulfonamide_lib Benzoxazole Sulfonamide Library reaction->sulfonamide_lib screening Biological Screening (e.g., Antimicrobial Assay) sulfonamide_lib->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for developing drug candidates.

Detailed Experimental Protocol: Synthesis of a Representative Benzoxazole Sulfonamide

This protocol describes a general method for the synthesis of N-substituted-2-ethyl-1,3-benzoxazole-5-sulfonamides.

Materials:

  • 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

  • Amine of interest (e.g., benzylamine, piperidine, aniline derivative)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine of interest (1.0 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

    • Add anhydrous pyridine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath. The causality here is that the base will neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing side reactions.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes. A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time will vary depending on the nucleophilicity of the amine).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL). The acidic wash removes excess pyridine/amine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of Ethyl Acetate in Hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-substituted-2-ethyl-1,3-benzoxazole-5-sulfonamide.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5]

Visualizing the Reaction Protocol

G start Start setup 1. Dissolve Amine (1 eq) & Pyridine (1.5 eq) in Anhydrous DCM Cool to 0°C start->setup add_reagent 2. Add Sulfonyl Chloride (1.1 eq) in DCM dropwise at 0°C setup->add_reagent react 3. Stir at RT (2-16 h) Monitor by TLC add_reagent->react workup 4. Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) react->workup purify 5. Purify by Column Chromatography workup->purify characterize 6. Characterize (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Step-by-step sulfonamide synthesis protocol.

Quantitative Data: Antimicrobial Activity of Related Benzoxazole Sulfonamides

While specific data for derivatives of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is not extensively published, the following table presents representative Minimum Inhibitory Concentration (MIC) data for structurally related 2-aryl-5-sulfonamido-benzoxazole derivatives, demonstrating the potential of this class of compounds as antimicrobial agents.[5][10]

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
2-Aryl-5-sulfonamido-benzoxazolesEnterococcus faecalis64 - >512[5][10]
2-Aryl-5-sulfonamido-benzoxazolesStaphylococcus aureus128 - >512[5][10]
2-Aryl-5-sulfonamido-benzoxazolesEscherichia coli256 - >512[5][10]
2-Aryl-5-sulfonamido-benzoxazolesCandida albicans128 - >512[5][10]

This data is illustrative and serves to highlight the biological potential of the benzoxazole sulfonamide scaffold.

Conclusion

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a valuable and versatile reagent for medicinal chemists. Its utility stems from the combination of a biologically privileged benzoxazole core and a highly reactive sulfonyl chloride handle. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to synthesize novel sulfonamide libraries, enabling the exploration of new chemical entities for a wide range of therapeutic applications, from infectious diseases to oncology. The self-validating nature of the described synthetic protocol, coupled with robust analytical characterization, ensures the generation of high-quality compound collections for downstream biological evaluation.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. (2022). DergiPark. [Link]

  • Biological activities of benzoxazole and its derivatives. (2024). ResearchGate. [Link]

  • Design and Synthesis of new Benzoxazole derivatives. (n.d.). JETIR. [Link]

  • Review on benzoxazole chemistry and pharmacological potential. (2024). assia.d.sportal.aau.dk. [Link]

  • Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. (2012). Bentham Science. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). researchgate.net. [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. (2022). DergiPark. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2020). National Institutes of Health. [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ejchem.journals.ekb.eg. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). RSC Publishing. [Link]

  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. (n.d.). PubChem. [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (2025). researchgate.net. [Link]

Sources

Method

reaction protocol for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride with primary amines

Application Note & Protocol Topic: Reaction Protocol for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride with Primary Amines Audience: Researchers, scientists, and drug development professionals. Introduction: Bridging Privi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Protocol for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride with Primary Amines Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Privileged Scaffolds for Novel Therapeutics

In the landscape of medicinal chemistry, the fusion of pharmacologically significant moieties is a cornerstone of rational drug design. The benzoxazole nucleus is a "privileged" heterocyclic scaffold, integral to numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, the sulfonamide functional group (R-SO₂NR'R'') is a classic pharmacophore, present in a vast array of marketed drugs, from antibiotics to diuretics and antivirals.[5][6]

The synthesis of novel 2-ethyl-1,3-benzoxazole-5-sulfonamides via the reaction of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride with primary amines represents a powerful strategy for generating new chemical entities with high potential for therapeutic applications. This application note provides a comprehensive, field-proven protocol for this reaction, delving into the underlying mechanism, experimental details, troubleshooting, and safety considerations to ensure reliable and reproducible execution.

Reaction Principle and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center.[5][6][7] The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom electron-deficient and susceptible to attack.

  • Chloride Displacement: The nitrogen's lone pair forms a new S-N bond, leading to a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the chloride ion as a good leaving group.

  • Deprotonation: The resulting product is a protonated sulfonamide. A non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The overall reaction is typically high-yielding and proceeds cleanly under mild conditions.[7]

Caption: Mechanism of Sulfonamide Synthesis.

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure. Researchers should note that optimal conditions, such as reaction time and purification method, may vary depending on the specific primary amine used.

Materials and Reagents
  • 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

  • Primary amine of choice

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (distilled)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Solvents for recrystallization (e.g., Ethanol/Water, Isopropanol)[9][10]

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Reaction Workflow Diagram

Experimental Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_final node_final start Start prep Dissolve Amine & Base in Anhydrous Solvent start->prep cool Cool to 0 °C (Ice Bath) prep->cool add Dropwise Addition of Sulfonyl Chloride Solution cool->add react Stir at Room Temp (2-24h) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitor->workup Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify product Pure Sulfonamide Product purify->product

Caption: Generalized Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M solution based on the amine).

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice bath. A key reason for cooling is to control the initial exotherm of the reaction and minimize potential side reactions, such as di-sulfonylation.[8]

  • Addition of Sulfonyl Chloride: Dissolve 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes using a dropping funnel. A slow addition rate is crucial to maintain temperature control.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).[11] The reaction is considered complete when the starting amine spot is no longer visible.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[11]

    • The causality here is to remove water-soluble byproducts and unreacted reagents, leaving the desired, less polar product in the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Purification:

    • Column Chromatography: The crude material can be purified by flash column chromatography on silica gel.[11] The appropriate eluent system is typically determined by the TLC analysis performed during reaction monitoring.

    • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity.[11][12][13] Effective solvent systems often include ethanol-water or isopropanol-water mixtures.[9] Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form pure crystals, leaving impurities in the mother liquor.[9]

Quantitative Data Summary

The following table provides a general guideline for the reaction parameters.

ParameterRecommended ValueRationale
Stoichiometry
Primary Amine1.0 equivalentLimiting reagent
Sulfonyl Chloride1.05 - 1.1 equivalentsEnsures complete consumption of the primary amine.
Base (e.g., Et₃N)1.1 - 1.5 equivalentsNeutralizes the HCl byproduct and drives the reaction forward.[8]
Concentration 0.1 - 0.5 MBalances reaction rate and solubility.
Temperature 0 °C to Room Temp.Controls exotherm and minimizes side reactions.[8]
Reaction Time 2 - 24 hoursSubstrate dependent; monitor by TLC for completion.
Expected Yield 75 - 95%Typically a high-yielding reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Hydrolysis of Sulfonyl Chloride: Reagent is highly sensitive to moisture.[8]Ensure all glassware is flame-dried and use anhydrous solvents and an inert atmosphere.
Inactive Amine: The amine may be protonated (as a salt) or sterically hindered.Free-base the amine before use if it is an HCl salt. For hindered amines, prolonged reaction times or gentle heating may be required.
Presence of a Di-sulfonated Byproduct Excess Sulfonyl Chloride or High Temp: The initially formed sulfonamide's N-H bond can react again.[8]Use a slight excess of the amine (1.1 eq) relative to the sulfonyl chloride (1.0 eq). Maintain low temperatures during addition.
Significant Polar Byproduct on TLC Formation of Sulfonic Acid: Hydrolysis of the sulfonyl chloride due to water contamination.[8]Strictly adhere to anhydrous reaction conditions. This byproduct can be removed during the aqueous work-up.
Product "Oils Out" During Recrystallization High Impurity Level or Inappropriate Solvent: The melting point of the impure solid is lower than the boiling point of the solvent.[9]Re-dissolve the oil in hot solvent, add slightly more solvent, and allow to cool more slowly. Consider a pre-purification step via column chromatography or changing the solvent system.[9]

Safety Precautions

  • Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive lachrymators. They react with water to release HCl gas. Handle exclusively in a well-ventilated chemical fume hood.

  • Amines: Many primary amines are toxic, corrosive, and may be volatile. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this reaction.

Conclusion

The reaction of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride with primary amines is a reliable and versatile method for synthesizing a diverse library of novel sulfonamides. By carefully controlling stoichiometry, temperature, and ensuring anhydrous conditions, researchers can achieve high yields of the desired products. The protocol and insights provided herein serve as a robust foundation for scientists engaged in drug discovery and development, enabling the efficient generation of new chemical entities built upon these two critical pharmacophores.

References

  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • CUNY. (n.d.). Purification by Recrystallization.
  • ResearchGate. (n.d.). Synthesis and Computer Aided Drug Design of Certain Derivatives of Benzoxazole Nucleus for Pharmacological Testing.
  • Wikipedia. (n.d.). Hinsberg reaction.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Various Authors. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.

Sources

Application

Application Notes and Protocols for the Synthesis and Screening of 5-Substituted Sulfonyl Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the synthesis and biological screening of 5-substitute...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis and biological screening of 5-substituted sulfonyl benzoxazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document offers detailed, field-proven protocols and explains the scientific rationale behind the experimental choices, empowering researchers to confidently explore this promising class of molecules.

The benzoxazole scaffold is a privileged structure in drug discovery, and the incorporation of a sulfonyl group at the 5-position can significantly modulate the physicochemical properties and biological activity of the molecule.[5][6] This guide will detail a robust synthetic strategy for preparing these derivatives and a general workflow for their initial biological evaluation.

PART 1: Synthesis of 5-Substituted Sulfonyl Benzoxazole Derivatives

The synthesis of the target compounds is typically achieved through a multi-step sequence. A common and effective approach involves the condensation of a 2-aminophenol derivative with a suitable carboxylic acid or its derivative.[7][8] The following protocol outlines a representative synthesis of a 2-aryl-5-(phenylsulfonyl)benzoxazole derivative.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: sulfonylation of a substituted 2-aminophenol followed by cyclization with an aromatic carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 4-Amino-3-nitrophenol C N-(4-hydroxy-2-nitrophenyl)benzenesulfonamide A->C Pyridine, DCM B Benzenesulfonyl chloride B->C D N-(2-amino-4-hydroxyphenyl)benzenesulfonamide C->D Pd/C, H2 or Fe/NH4Cl F 2-Aryl-5-(phenylsulfonyl)benzoxazole D->F PPA or other condensing agent E Substituted Benzoic Acid E->F caption General synthetic route for 5-sulfonyl benzoxazole derivatives. Screening_Cascade A Compound Library of 5-Sulfonyl Benzoxazole Derivatives B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Inactive Compounds B->C D Active 'Hits' B->D E Dose-Response & IC50 Determination D->E F Selectivity Profiling (Against related targets) E->F G Cell-Based Assays (e.g., Cytotoxicity - MTT Assay) F->G H Lead Compound(s) for Further Optimization G->H caption A general workflow for screening novel benzoxazole derivatives.

Sources

Method

Introduction: The Emergence of Benzoxazole Sulfonamides in Antimicrobial Research

An in-depth guide for researchers, scientists, and drug development professionals on the applications of benzoxazole sulfonamides as potent antimicrobial agents. This document provides a detailed overview of their synthe...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of benzoxazole sulfonamides as potent antimicrobial agents. This document provides a detailed overview of their synthesis, mechanism of action, and structure-activity relationships, supplemented with field-proven experimental protocols for their evaluation.

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their unique structural resemblance to biological purines like adenine and guanine, which allows them to interact readily with biopolymers within living systems.[2] This versatile scaffold is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Sulfonamides, or sulfa drugs, were the first class of synthetic antimicrobial agents to be used systemically and have a long-standing history in chemotherapy.[3] Their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][]

The strategic combination of the benzoxazole nucleus with a sulfonamide moiety represents a rational drug design approach to create hybrid molecules with potentially enhanced or novel antimicrobial activities. These benzoxazole sulfonamide compounds are being investigated for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][7] This guide provides a comprehensive overview of the synthesis, evaluation, and optimization of this promising class of antimicrobial agents.

Synthetic Strategy: A Generalized Approach

The synthesis of benzoxazole sulfonamides is typically achieved through a multi-step process. A common and effective pathway involves two primary stages, as described in recent literature.[6][8]

Stage 1: Formation of the 5-Aminobenzoxazole Core The initial step is the condensation reaction to form the core benzoxazole ring system. This is generally achieved by refluxing a 2,4-diaminophenol derivative with a substituted benzoic acid in the presence of a catalyst like polyphosphoric acid (PPA). This reaction cyclizes the reactants to form the 5-amino-2-aryl-benzoxazole intermediate.

Stage 2: Sulfonamide Moiety Introduction The target benzoxazole sulfonamide is then synthesized by reacting the 5-aminobenzoxazole intermediate with a substituted benzenesulfonyl chloride. This reaction is typically carried out in a suitable solvent such as dichloromethane, with a base like pyridine to neutralize the HCl byproduct. The final product is then purified, often by crystallization.[8]

G cluster_stage1 Stage 1: Benzoxazole Core Synthesis cluster_stage2 Stage 2: Sulfonamide Formation 2,4-Diaminophenol 2,4-Diaminophenol PPA_Heat PPA, Reflux 2,4-Diaminophenol->PPA_Heat Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->PPA_Heat Intermediate 5-Amino-2-aryl-benzoxazole PPA_Heat->Intermediate Solvent_Base DCM, Pyridine Intermediate->Solvent_Base Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Solvent_Base Final_Product Benzoxazole Sulfonamide Solvent_Base->Final_Product

Caption: Generalized two-stage synthesis workflow.

Mechanism of Action: A Dual-Pronged Attack

The antimicrobial activity of benzoxazole sulfonamides is believed to stem from the distinct roles of their two core moieties.

  • Sulfonamide Moiety - Folic Acid Synthesis Inhibition : The sulfonamide component acts as a structural analog of p-aminobenzoic acid (PABA).[4] Bacteria rely on the synthesis of folic acid (vitamin B9) for the production of nucleic acids (DNA and RNA).[] The sulfonamide competitively inhibits the enzyme dihydropteroate synthase, blocking the conversion of PABA into dihydrofolic acid, a crucial step in this pathway. This action is bacteriostatic, meaning it inhibits bacterial growth and reproduction, allowing the host's immune system to clear the infection.[3][]

  • Benzoxazole Moiety - Potential Secondary Targets : While the sulfonamide mechanism is well-established, the benzoxazole core may contribute to the overall antimicrobial effect by interacting with other bacterial targets. Some studies on related benzoxazole derivatives suggest potential inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication.[9] This dual-action potential could lead to a synergistic effect and may be a reason for the broad-spectrum activity observed in some derivatives.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Benzoxazole Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid pathway.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure and biological activity is paramount for designing more potent antimicrobial agents. Key SAR findings for benzoxazole sulfonamides include:

  • N4-Amino Group : The free aromatic amino group (at the N4 position) on the sulfonamide is generally considered essential for activity, as it mimics the structure of PABA.[10] Substitution at this position often leads to inactive compounds, although it can be used to create prodrugs that are metabolized in vivo to release the active agent.[10]

  • Aromatic Ring Substitution : The substitution pattern on the phenyl ring of the sulfonamide moiety can significantly influence activity. Electron-withdrawing groups have been shown in some sulfonamide series to increase antibacterial potency.[4]

  • N1-Substitution on Sulfonamide : Mono-substitution on the N1 amide nitrogen is critical. Di-substitution typically results in a loss of activity.[10] Importantly, substituting the N1 with heterocyclic rings has been a highly successful strategy for developing potent sulfonamides.[10]

  • Benzoxazole Core Linker : In related benzoxazole derivatives, the absence of a flexible linker (like a methylene bridge) between the benzoxazole ring and an attached phenyl group was found to correlate with higher activity, suggesting a more rigid conformation is favorable for target binding.[9]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel compounds is quantified by determining the Minimum Inhibitory Concentration (MIC). The table below summarizes representative MIC data for selected benzoxazole sulfonamide derivatives against various microbial strains from published studies.

Compound IDR-Group (on Sulfonamide)E. faecalis (μg/mL)S. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)Reference
Series 1 4-H64>512>512>512>512[6][8]
Series 1 4-CH₃64>512>512>512>512[6][8]
Series 1 4-Cl64256512512>512[6][8]
Series 1 4-NO₂64128256256>512[6][8]
Series 2 Aromatic Tie0.1950.0980.780.39>50[11]

Note: Data is compiled from different studies and experimental conditions may vary. "Series 1" refers to 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazoles. "Series 2" refers to (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives, which are structurally related.

Experimental Protocols

The following protocols provide standardized methods for evaluating the antimicrobial and cytotoxic properties of newly synthesized benzoxazole sulfonamide compounds. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for reproducibility.[12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[13][14]

Materials:

  • Benzoxazole sulfonamide stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

Procedure:

  • Inoculum Preparation : From a fresh agar plate (18-24h culture), pick 4-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution : Add 100 µL of CAMHB to all wells of the 96-well plate. Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells.

  • Serial Dilution : Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This leaves column 11 for a growth control (no drug) and column 12 for a sterility control (no bacteria).

  • Inoculation : Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL. Do not add inoculum to column 12.

  • Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[15]

  • Result Interpretation : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension B Dilute Suspension 1:150 in CAMHB A->B D Inoculate Wells with Bacterial Suspension (Final Vol: 200 µL) B->D C Prepare Serial Dilutions of Compound in 96-Well Plate C->D E Incubate Plate at 37°C for 16-20 hours D->E F Visually Inspect Wells for Turbidity E->F G Determine Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Assessment of Cytotoxicity using Resazurin-Based Assay

It is essential to evaluate whether an antimicrobial compound is toxic to mammalian cells, as cytotoxicity can limit its therapeutic potential.[16][17][18] The resazurin (AlamarBlue) assay is a common method to assess cell viability.[16]

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages, HEK293 kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile tissue culture plates

  • Benzoxazole sulfonamide stock solution

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control of cell death)

Procedure:

  • Cell Seeding : Seed the 96-well plate with cells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment : Prepare serial dilutions of the benzoxazole sulfonamide compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., DMSO diluted in medium) and a positive control for toxicity (e.g., 1% Triton X-100).

  • Incubation : Return the plate to the incubator and incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

  • Resazurin Addition : Add 20 µL of the resazurin solution to each well. Incubate for another 2-4 hours. During this time, viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Acquisition : Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm) using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

A high CC₅₀ value and a low MIC value indicate a favorable selectivity index (SI = CC₅₀/MIC), suggesting the compound is more toxic to microbes than to mammalian cells.

Conclusion and Future Directions

Benzoxazole sulfonamides represent a highly promising scaffold in the search for new antimicrobial agents. The combination of two established pharmacophores provides a strong foundation for developing compounds with potent, broad-spectrum activity. The synthetic accessibility of these molecules allows for extensive chemical modification and optimization of their structure-activity relationship.

Future research should focus on:

  • Synthesizing novel derivatives with diverse substitution patterns to improve potency and broaden the spectrum of activity.

  • Elucidating the precise mechanism of action, particularly the role of the benzoxazole moiety, to identify specific bacterial targets.

  • Conducting in-depth toxicological and pharmacokinetic (ADME) profiling to assess the drug-like properties of lead compounds.[6]

  • Evaluating the efficacy of lead compounds in in vivo models of infection.

By leveraging the principles of medicinal chemistry and microbiology, the continued exploration of benzoxazole sulfonamides holds significant promise for addressing the global challenge of antimicrobial resistance.

References

  • Wiemer, N., & Wölk, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167. [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]

  • Frontiers in Microbiology. (2023). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. [Link]

  • DergiPark. (n.d.). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]

  • DergiPark. (n.d.). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]

  • PubMed. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. [Link]

  • Zhang, W., et al. (n.d.). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Shanghai Jiao Tong University. [Link]

  • Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]

  • ResearchGate. (2020). (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. [Link]

  • PubMed. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • International Journal of Science and Research (IJSR). (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. [Link]

  • JETIR. (n.d.). Substituted Benzoxazoles as Antimicrobial Agents: A Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. [Link]

  • Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • Springer. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Evaluating the Anti-Inflammatory Activity of Benzoxazole Derivatives

Introduction: The Benzoxazole Scaffold in Inflammation Research The benzoxazole nucleus is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, demonstrating a vast array of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Inflammation Research

The benzoxazole nucleus is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] Among these, its role in modulating the inflammatory response has garnered significant scientific interest.[3][4] Inflammation is a complex biological process essential for host defense; however, its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5] The development of novel anti-inflammatory agents with improved efficacy and fewer side effects compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is a critical goal in drug discovery.[6]

Benzoxazole derivatives have emerged as promising candidates, with studies indicating their potential to inhibit key inflammatory mediators.[1][7] This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of novel benzoxazole derivatives, from initial enzymatic and cellular screening to elucidating the underlying mechanism of action.

Scientific Background: Targeting the Inflammatory Cascade

The inflammatory response is orchestrated by a complex network of signaling pathways. A pivotal mediator is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like Cyclooxygenase-2 (COX-2).[8][9] Upon stimulation by pathogens (e.g., via Lipopolysaccharide, LPS) or pro-inflammatory cytokines (e.g., TNF-α), the inhibitor of κB (IκB) is phosphorylated and degraded. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate transcription of target genes.[10][11] Many benzoxazole derivatives are hypothesized to exert their effects by intervening at various nodes within this and other related pathways.[6][7]

Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Dissociates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Mediators Induces Benzoxazole Benzoxazole Derivative Benzoxazole->IKK Inhibits? Benzoxazole->NFkB_active Inhibits Translocation? Benzoxazole->Mediators Inhibits Enzyme (e.g., COX-2)? IkB_NFkB->IKK IkB_NFkB->NFkB_active Releases

Caption: Potential intervention points for benzoxazole derivatives in the NF-κB signaling cascade.

Part A: In Vitro Evaluation of Anti-Inflammatory Activity

The initial screening phase is designed to identify active compounds and quantify their potency using both enzymatic and cell-based assays.

Section A1: Cyclooxygenase (COX-2) Enzyme Inhibition Assay

Rationale: COX-2 is an inducible enzyme that synthesizes prostaglandins, key mediators of pain and inflammation.[12] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[6] This assay directly measures the ability of a benzoxazole derivative to inhibit recombinant human COX-2 activity.

Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits.[13][14][15]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

    • Reconstitute human recombinant COX-2 enzyme and store on ice.[15]

    • Prepare a 10X stock solution of the test benzoxazole derivative in a suitable solvent (e.g., DMSO). Prepare a serial dilution to determine the IC50.

    • Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[13]

  • Assay Procedure (96-well opaque plate):

    • Test Inhibitor Wells: Add 10 µL of the 10X benzoxazole derivative dilution.

    • Inhibitor Control (IC) Well: Add 10 µL of the 10X positive control.

    • Enzyme Control (EC) Well: Add 10 µL of the solvent (e.g., DMSO).

    • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.

    • Add 10 µL of the diluted COX-2 enzyme to the Test Inhibitor, IC, and EC wells.

    • Incubate the plate for 10-15 minutes at 37°C, protected from light.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100.

    • Plot the percent inhibition against the log concentration of the benzoxazole derivative and determine the IC50 value using non-linear regression.

Data Presentation: Hypothetical COX-2 Inhibition Data

CompoundIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Benzoxazole-A5.215
Benzoxazole-B15.83
Celecoxib (Control)0.45[13]>100
Section A2: Cellular Assays in Macrophages

Rationale: Murine macrophage cell lines, such as RAW 264.7, are excellent models for studying inflammation in vitro.[16][17] Stimulation with bacterial lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[17][18]

Cellular_Assay_Workflow cluster_analysis Downstream Analysis Seed 1. Seed RAW 264.7 Cells (1x10^5 cells/well) Adhere 2. Allow Adherence (Overnight) Seed->Adhere Pretreat 3. Pre-treat with Benzoxazole Derivative (1 hr) Adhere->Pretreat Stimulate 4. Stimulate with LPS (1 µg/mL, 24 hrs) Pretreat->Stimulate Collect 5. Collect Supernatant & Lyse Cells Stimulate->Collect Griess Griess Assay (NO measurement) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA MTT MTT Assay (Cell Viability) Collect->MTT

Caption: General workflow for assessing the anti-inflammatory effects of compounds in LPS-stimulated macrophages.

Critical Control: Cell Viability Assay (MTT/MTS) It is imperative to run a parallel cytotoxicity assay. A decrease in inflammatory mediators could be due to cell death rather than a specific anti-inflammatory effect. Ensure that the concentrations of the benzoxazole derivative used are non-toxic to the RAW 264.7 cells.[17]

Protocol 1: Nitric Oxide (NO) Production (Griess Assay)

Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. NO is rapidly oxidized to nitrite (NO₂⁻) in the cell culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be quantified spectrophotometrically.[16][18]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat cells with various concentrations of the benzoxazole derivative for 1 hour. Then, add LPS (final concentration 1 µg/mL) and incubate for 24 hours.[18] Include a positive control (e.g., Dexamethasone) and a vehicle control (DMSO).

  • Sample Collection: Transfer 50-100 µL of cell culture supernatant to a new 96-well plate.[19]

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.[19]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) solution (Griess Reagent B) to each well.[19]

  • Measurement: Immediately measure the absorbance at 540-550 nm.[16][20]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.[21][22]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight at 4°C.[21]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[21]

  • Sample Incubation: Add 100 µL of cell culture supernatants (collected from the cellular assay described above) and standards to the appropriate wells. Incubate for 2 hours at room temperature.[23]

  • Detection:

    • Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours.[22]

    • Wash the plate. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes.[21]

  • Development: Wash the plate. Add a substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[23]

  • Measurement: Read the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.

Part B: Elucidating the Mechanism of Action (MoA)

Once a compound shows promising activity in cellular assays, the next step is to investigate its molecular mechanism. Western blotting is a powerful technique for this purpose.[24]

Section B1: Western Blot Analysis of NF-κB Pathway Proteins

Rationale: To determine if the anti-inflammatory effect is mediated through the NF-κB pathway, we can measure the levels of key signaling proteins. A hallmark of NF-κB activation is the phosphorylation of the p65 subunit at Ser536 and the degradation of the inhibitory protein IκBα.[11][25]

Protocol: Western Blot for p-p65 and IκBα

  • Cell Treatment & Lysis:

    • Plate RAW 264.7 cells and grow to 80-90% confluency.

    • Pre-treat with the benzoxazole derivative for 1 hour, followed by LPS stimulation for a shorter time course (e.g., 0, 15, 30, 60 minutes) to capture the transient signaling events.[11]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11][24]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-NF-κB p65 (Ser536)[25]

      • Total NF-κB p65 (for normalization)[26]

      • IκBα

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply an enhanced chemiluminescence (ECL) detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.

MoA_Diagram cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates p65 p65 IKK->p65 Phosphorylates pIkB p-IκBα (Degradation) IkB->pIkB pp65 p-p65 p65->pp65 Nucleus Nucleus pp65->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Benzoxazole Benzoxazole Derivative Benzoxazole->IKK Inhibition (Hypothesis)

Sources

Method

Application Notes and Protocols for the Development of Fluorescent Probes Using 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Introduction: The Versatility of the Benzoxazole Scaffold in Fluorescence Sensing The quest for sensitive and selective fluorescent probes is a cornerstone of modern chemical biology, diagnostics, and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazole Scaffold in Fluorescence Sensing

The quest for sensitive and selective fluorescent probes is a cornerstone of modern chemical biology, diagnostics, and materials science. Among the myriad of fluorophores, benzoxazole derivatives have emerged as a privileged class due to their robust photophysical properties, including high quantum yields, significant Stokes shifts, and profound sensitivity to their microenvironment.[1][2] These characteristics make them exceptional candidates for developing "smart" probes that can report on specific biological analytes, enzymatic activities, or changes in physiological parameters like pH and viscosity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride as a versatile precursor for the synthesis of novel fluorescent probes.

The core of our approach lies in the reactivity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[3] This reaction provides a straightforward and efficient method for conjugating the fluorescent benzoxazole core to a wide array of targeting ligands, recognition units, or environmentally sensitive moieties. The ethyl group at the 2-position of the benzoxazole ring contributes to the overall photophysical properties of the resulting probes.

PART 1: Synthesis of Benzoxazole-Based Fluorescent Probes

Core Reaction: Sulfonamide Bond Formation

The fundamental reaction for creating a diverse library of fluorescent probes from 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is the formation of a sulfonamide linkage with an amine-containing molecule. This reaction is typically carried out under mild basic conditions to facilitate the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Diagram 1: General Synthesis Scheme

G reagent1 2-Ethyl-1,3-benzoxazole- 5-sulfonyl chloride product Benzoxazole Fluorescent Probe (Sulfonamide derivative) reagent1->product reagent2 Amine-containing molecule (R-NH2 or R1R2NH) reagent2->product conditions Base (e.g., Triethylamine, Pyridine) Anhydrous Solvent (e.g., DCM, THF) Room Temperature conditions->product

Caption: General reaction scheme for the synthesis of benzoxazole fluorescent probes.

Protocol: Synthesis of a Generic N-Substituted 2-Ethyl-1,3-benzoxazole-5-sulfonamide Probe

This protocol outlines the general procedure for the synthesis of a fluorescent probe by reacting 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride with a model primary amine.

Materials:

  • 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (CAS: 1183262-68-1)[4][5]

  • Amine of interest (e.g., a primary amine like benzylamine or an amino acid ester)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Dissolve 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new, fluorescent spot for the product.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Application Notes and Protocols

The synthesized benzoxazole sulfonamide probes can be designed for a variety of applications by judiciously choosing the amine-containing molecule.

Application Note 1: Development of a Polarity-Sensitive Fluorescent Probe

Principle: The benzoxazole core is known to exhibit solvatochromic properties, meaning its fluorescence emission spectrum is sensitive to the polarity of its environment.[6] By conjugating it to a simple aliphatic or aromatic amine, the resulting probe can be used to map polarity gradients in complex systems like solvent mixtures or cellular membranes.

Protocol: Characterization of a Polarity-Sensitive Probe

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the purified benzoxazole probe in a high-purity solvent like DMSO or acetonitrile.

  • Solvatochromism Study:

    • Prepare a series of solutions of the probe (e.g., 10 µM) in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).

    • Acquire the absorption and fluorescence emission spectra for each solution using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

    • Record the wavelength of maximum absorption (λ_abs) and maximum emission (λ_em).

  • Data Analysis:

    • Calculate the Stokes shift (in nm and cm⁻¹) for the probe in each solvent.

    • Plot the emission maximum (λ_em) or Stokes shift against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the probe's sensitivity to polarity.

Table 1: Hypothetical Photophysical Properties of a Benzoxazole-Sulfonamide Probe in Different Solvents

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Toluene2.435042048950.85
Dichloromethane3.135544562800.65
Acetonitrile5.836047075110.40
Methanol6.636549585320.25
Water10.237052093550.05
Application Note 2: Labeling of Biomolecules for Fluorescence Microscopy

Principle: By reacting 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride with a bifunctional linker containing an amine and another reactive group (e.g., a carboxylic acid), one can create a derivative that can be further conjugated to biomolecules like proteins or antibodies. The sulfonyl chloride itself can also be used to directly label proteins on primary amine residues (e.g., lysine).[7][8]

Protocol: Direct Labeling of a Protein with 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

  • Protein Preparation: Prepare a solution of the protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0).

  • Dye Preparation: Prepare a 10 mg/mL stock solution of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add a calculated amount of the dye stock solution to achieve a desired molar ratio of dye to protein (e.g., 5:1 to 20:1).

    • Incubate the reaction mixture for 1-2 hours at 4 °C with continuous stirring.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS (pH 7.4).

    • Collect the fractions containing the protein-dye conjugate, which can be identified by its fluorescence.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_abs) and using their respective extinction coefficients.

  • Fluorescence Imaging: Use the purified conjugate for fluorescence microscopy experiments to visualize the localization of the labeled protein in cells or tissues.

Diagram 2: Workflow for Protein Labeling and Imaging

G cluster_synthesis Conjugation cluster_purification Purification cluster_application Application protein Protein Solution (pH 9.0) reaction Incubate at 4°C protein->reaction dye Benzoxazole- Sulfonyl Chloride (in DMSO) dye->reaction desalting Size-Exclusion Chromatography reaction->desalting conjugate Purified Protein-Dye Conjugate desalting->conjugate imaging Fluorescence Microscopy conjugate->imaging

Caption: Workflow for labeling a protein with a benzoxazole dye and subsequent imaging.

PART 3: Scientific Integrity and Trustworthiness

The protocols described herein are based on well-established chemical principles of sulfonamide formation and bioconjugation.[9][10] The reactivity of sulfonyl chlorides with amines is a robust and widely used reaction in medicinal chemistry and probe development.[11] For successful implementation, it is crucial to use high-purity, anhydrous solvents and reagents, especially for the synthesis steps, as sulfonyl chlorides are susceptible to hydrolysis.[11] The self-validating nature of these protocols lies in the characterization steps. Successful synthesis and labeling should be confirmed by spectroscopic and spectrometric methods (NMR, MS, UV-Vis). The functionality of the resulting probes should be validated by systematic photophysical studies and, for biological applications, by control experiments in the target system.

References

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
  • BenchChem. (2025). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • Titus, J. A., et al. (1996). Texas Red-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties.
  • Thermo Fisher Scientific. (n.d.). Texas Red Sulfonyl Chloride.
  • Li, Y., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society.
  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • PubChem. (n.d.). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride.
  • BLDpharm. (n.d.). 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride.
  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
  • ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines.
  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • National Institutes of Health. (2023).

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles

Introduction: The Significance of 2-Substituted Benzoxazoles and the Advent of Microwave Chemistry The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Substituted Benzoxazoles and the Advent of Microwave Chemistry

The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4] This has propelled the development of robust and efficient synthetic routes to access these valuable compounds.

Traditionally, the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often requiring harsh conditions and long reaction times.[2] The advent of microwave-assisted organic synthesis has revolutionized this field, offering a powerful tool for rapid, efficient, and often more environmentally friendly chemical transformations.[4][5] Microwave irradiation facilitates direct and uniform heating of the reaction mixture, dramatically accelerating reaction rates and frequently leading to higher yields and product purity.[1][3][5]

This guide provides an in-depth exploration of microwave-assisted protocols for the synthesis of 2-substituted benzoxazoles, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions and present detailed, field-proven protocols.

The "Microwave Effect": Understanding the Mechanistic Enhancement

The enhanced efficiency of microwave-assisted benzoxazole synthesis is not merely due to rapid heating. While the thermal effect is significant, microwaves can also induce non-thermal effects that contribute to rate acceleration. The core reaction for forming the benzoxazole ring from a 2-aminophenol and a carboxylic acid involves two key steps:

  • Amide Formation: An initial acylation of the amino group of the 2-aminophenol by the carboxylic acid.

  • Intramolecular Cyclization and Dehydration: The resulting N-(2-hydroxyphenyl)amide undergoes an intramolecular cyclization, followed by dehydration to yield the final benzoxazole product.

Microwave energy is believed to facilitate the condensation of the less nucleophilic aromatic amino group with the relatively poor electrophilic carbonyl group of the carboxylic acid, promoting the formation of the initial anilide intermediate.[6] This is a step that often requires aggressive condensing agents or the conversion of the carboxylic acid to a more reactive species (like an acid chloride) in conventional methods.[6] The subsequent intramolecular cyclization and dehydration are also accelerated by the high temperatures rapidly achieved under microwave irradiation.

Visualizing the General Synthetic Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids.

G cluster_reactants Reactants cluster_process Microwave-Assisted Synthesis cluster_outcome Products & Purification 2-Aminophenol 2-Aminophenol Microwave Reactor Microwave Reactor 2-Aminophenol->Microwave Reactor Carboxylic Acid Carboxylic Acid Carboxylic Acid->Microwave Reactor Crude Product Crude Product Microwave Reactor->Crude Product Reaction Conditions Temperature Time Power (Optional: Catalyst/Solvent) Reaction Conditions->Microwave Reactor Purification Column Chromatography or Recrystallization Crude Product->Purification 2-Substituted Benzoxazole 2-Substituted Benzoxazole Purification->2-Substituted Benzoxazole

Caption: General workflow for microwave-assisted synthesis of 2-substituted benzoxazoles.

Experimental Protocols

Herein, we provide detailed protocols for three distinct and effective microwave-assisted methods for synthesizing 2-substituted benzoxazoles.

Protocol 1: Catalyst- and Solvent-Free Direct Condensation of Carboxylic Acids

This protocol is an environmentally benign approach that leverages the power of microwave irradiation to drive the reaction without the need for catalysts or solvents.[6]

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Homogenization: Thoroughly mix the reactants using a spatula to ensure a homogenous solid mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a high temperature (e.g., 250°C) for a short duration (e.g., 2-5 minutes). The optimal time and temperature may vary depending on the specific substrates and the power of the microwave unit.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate). Purify the product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

Protocol 2: Lawesson's Reagent-Promoted Synthesis from Carboxylic Acids

This method utilizes Lawesson's reagent as an efficient promoter for the cyclization under solvent-free microwave conditions, and it is applicable to a wide range of carboxylic acids.[2][7]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol), the carboxylic acid (1.0 mmol), and Lawesson's reagent (0.5 mmol).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. Typical conditions can range from 300W for 5-15 minutes.[2] Monitor the reaction by TLC.

  • Cooling and Dissolution: Once the reaction is complete, cool the vessel to room temperature. Dissolve the reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.

Protocol 3: Green Synthesis Using a Natural Acid Catalyst

This innovative approach employs a natural and readily available acid catalyst, such as citric acid from lemon juice, to promote the reaction under microwave irradiation, aligning with the principles of green chemistry.[8]

Step-by-Step Methodology:

  • Reactant and Catalyst Addition: In a microwave-safe vessel, add 2-aminophenol (1.0 mmol), the substituted carboxylic acid (1.0 mmol), and a small amount of citrus limon extract (lemon juice) as the catalyst.

  • Microwave Irradiation: Subject the mixture to microwave irradiation for a very short duration, typically 1-2 minutes.[8]

  • Reaction Completion and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. Add cold water to the vessel, and the solid product will precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various 2-substituted benzoxazoles, showcasing the versatility of these methods.

Entry2-Aminophenol DerivativeCarboxylic Acid/AldehydeCatalyst/ConditionsTime (min)Yield (%)Reference
12-AminophenolBenzoic AcidNone, Solvent-free2-5High[6]
22-Aminophenol4-Chlorobenzoic AcidLawesson's Reagent5-15Good[2]
32-Aminophenol4-Methylbenzoic AcidCitrus Limon Extract1-280-90[8]
42-Amino-4-chlorophenolBenzaldehyde[CholineCl][oxalic acid]1599 (conversion)[5]
52-Amino-4-methylphenol4-NitrobenzaldehydeIodine, Solvent-free-90[9]
62-AminophenolVarious AldehydesWaste Curd Water-Good[10]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC. The identity and purity of the synthesized 2-substituted benzoxazoles should be confirmed by standard analytical techniques such as melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for these compounds are well-documented in the chemical literature, providing a reliable benchmark for validation. For instance, the formation of the benzoxazole ring can be confirmed by the disappearance of the broad amine and hydroxyl proton signals of the 2-aminophenol and the carboxylic acid proton in the ¹H NMR spectrum, and the appearance of characteristic signals for the benzoxazole core.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-substituted benzoxazoles.[1][3] These methods offer substantial reductions in reaction times, often with improved yields and a more favorable environmental profile compared to conventional heating methods.[4][5] The protocols detailed in this guide provide a solid foundation for researchers to explore and optimize the synthesis of this important class of heterocyclic compounds, thereby accelerating drug discovery and materials science research.

References

  • Microwave-assisted Synthesis of Benzoxazoles Deriv
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives.
  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
  • Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions.
  • C. Limon Catalyzed Heterocyclisation: Microwave Assisted Rapid One Step Synthesis of Substituted 2-aryl benzoxazoles. International Journal of Pharmaceutical Sciences Review and Research.
  • Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Microwave-Assisted Synthesis of Benzoxazoles: Applic
  • Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.
  • Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd W

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride by recrystallization

Welcome to the technical support center for the purification of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this critical intermediate via recrystallization. My goal is to provide not just a protocol, but a framework for understanding the underlying principles, enabling you to troubleshoot and optimize the process effectively.

The purity of sulfonyl chlorides is paramount, as impurities can significantly impact the yield and purity of subsequent reaction steps, such as sulfonamide formation.[1] The primary impurity of concern is the corresponding sulfonic acid, formed through hydrolysis, which can be challenging to remove.[2] This guide provides a systematic approach to achieving high purity through controlled recrystallization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the recrystallization of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Question 1: My product has "oiled out" during cooling and will not solidify. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution above its melting point, forming a liquid instead of a solid crystalline lattice.[3] This is often caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly.

Causality & Solution Workflow:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solution.

  • Add More "Good" Solvent: Add a small amount (e.g., 5-10% of the total volume) of the hot solvent in which the compound is highly soluble. This slightly reduces the saturation level, preventing premature precipitation above the melting point.

  • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly in an ice bath.[4] Slow cooling is essential for the formation of pure, well-ordered crystals.[5] Rapid cooling can trap impurities and lead to smaller, less pure crystals or oiling out.[6]

  • Consider Solvent System Modification: If oiling persists, the solvent system may be suboptimal. If using a mixed-solvent system, the polarity change upon cooling might be too drastic. Try repeating the process with a slightly larger proportion of the "good" solvent.[7]

Question 2: My final product yield is significantly lower than expected. What are the common causes of product loss?

Answer: Low yield is a frequent issue in recrystallization. The primary causes are using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent at the wrong temperature.

Expert Analysis & Corrective Actions:

  • Excess Solvent: The goal is to create a saturated solution with a minimum amount of hot solvent.[4] If too much solvent is used, a significant portion of your product will remain dissolved even after cooling, leading to loss in the mother liquor.[5]

    • Solution: If you suspect excess solvent was added, carefully evaporate a portion of the solvent by heating the solution until you observe the first signs of crystal formation. Then, add a drop or two of hot solvent to redissolve and proceed with slow cooling.[6]

  • Premature Crystallization: If your crude material contained insoluble impurities that required a hot gravity filtration, the product can crystallize on the filter paper or in the funnel stem if they are not adequately pre-heated.

    • Solution: Always pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent before filtering your product solution.[8] This prevents a temperature drop that would cause premature precipitation.

  • Improper Washing: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[8] This will wash away soluble impurities adhering to the crystal surface without significantly dissolving the desired product.

Question 3: After recrystallization, my product's purity has not improved, and I suspect contamination with 2-Ethyl-1,3-benzoxazole-5-sulfonic acid. Why did this happen?

Answer: This is a classic problem when purifying sulfonyl chlorides. These compounds are highly susceptible to hydrolysis by moisture, converting them into the corresponding sulfonic acid.[9][10] The sulfonic acid impurity can be co-crystallized if its solubility properties are similar to the sulfonyl chloride in the chosen solvent system.

Mechanistic Insights & Prevention:

  • Anhydrous Conditions are Crucial: The primary cause is the presence of water in your recrystallization solvent or glassware. Even atmospheric moisture can contribute over time.

    • Preventative Measure: Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use.[2] Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.

  • Impurity Rejection: The effectiveness of recrystallization depends on the solvent's ability to keep impurities dissolved while the desired compound crystallizes.[11] If the sulfonic acid is not readily soluble in the cold solvent, it will co-precipitate.

    • Solution: You may need to screen for a new solvent system where the sulfonic acid byproduct has much higher solubility at cold temperatures compared to the sulfonyl chloride. Alternatively, a pre-purification step might be necessary. Consider dissolving the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and washing with a pH-neutral buffer to remove the acidic impurity before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q: How do I select the best initial solvent system for recrystallization?

A: The ideal solvent is one in which 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is highly soluble at high temperatures but poorly soluble at low temperatures.[4]

  • Screening Protocol: Start by testing the solubility of a small amount (~50 mg) of your crude material in ~1 mL of various solvents at room temperature.[11] Solvents to screen could include hexanes, toluene, ethyl acetate, acetone, and isopropanol.

  • Single vs. Mixed Solvents: If a single solvent shows poor solubility at room temperature but good solubility upon heating, it is a strong candidate.[12] If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[13] Find a pair of miscible solvents: one where the compound is very soluble (the "solvent") and one where it is poorly soluble (the "antisolvent").[3] Common pairs include Ethyl Acetate/Hexanes or Ethanol/Water.[14]

Q: What are the primary stability and safety concerns when handling this compound?

A:

  • Stability: The main stability issue is hydrolysis.[9][10] The sulfonyl chloride moiety (-SO₂Cl) reacts with water to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid. This degradation can be accelerated by heat. Therefore, it is crucial to use anhydrous solvents and avoid prolonged heating.

  • Safety: Sulfonyl chlorides are reactive and should be handled with care. They are often classified as corrosive and can cause severe skin burns and eye damage upon contact.[15] Always handle 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q: How can I definitively confirm the purity of my recrystallized product?

A: A combination of analytical techniques is recommended:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause a depression and broadening of the melting point range.[16]

  • Nuclear Magnetic Resonance (¹H NMR): This is an excellent method to check for the presence of residual solvents or organic impurities. The sulfonic acid byproduct will have a different NMR spectrum from the sulfonyl chloride.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be a good technique for assessing purity. However, avoid Liquid Chromatography-Mass Spectrometry (LC-MS) as sulfonyl chlorides can potentially degrade during analysis on the column or in the source, giving a false impression of impurities.[16]

Data Presentation

ParameterRecommended Value/RangeRationale & Notes
Crude Material to Solvent Ratio Start with ~1 g per 4-5 mLThis is a general starting point. Adjust to achieve dissolution at the solvent's boiling point.[5]
Dissolution Temperature Boiling point of the chosen solventEnsures maximum solubility and the creation of a saturated solution.[4]
Cooling Protocol 1. Slow cool to RT (1-2 hrs)Promotes the formation of large, pure crystals and prevents oiling out.[5][6]
2. Ice bath (30-60 min)Maximizes the yield by further decreasing the compound's solubility.[6]
Washing Solvent Minimal volume of ice-cold solventRemoves soluble impurities from crystal surfaces without significant product loss.[8]

Experimental Protocol: Recrystallization of 2-Ethyl-1,3-benzoxazole-5-sulfonyl Chloride

This protocol outlines a general procedure using a mixed-solvent approach, which is often effective for achieving high purity.

Materials:

  • Crude 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

  • Recrystallization solvents (e.g., Ethyl Acetate as the "soluble solvent," Hexanes as the "insoluble solvent")

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot "soluble solvent" (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.[3]

  • Addition of Antisolvent: While keeping the solution hot, add the "insoluble solvent" (e.g., Hexanes) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[7][13]

  • Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[3] This ensures you are at the precise point of saturation for optimal crystal growth upon cooling.

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance.[6] Large, well-defined crystals should form.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold antisolvent (or the solvent mixture) to rinse away any remaining soluble impurities.[8]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum desiccator until a constant weight is achieved.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G start Problem Encountered During Recrystallization oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Product Yield start->low_yield low_purity Low Purity After Recrystallization start->low_purity reheat Reheat to Dissolve oiling_out->reheat Action check_solvent_vol Used Too Much Solvent? low_yield->check_solvent_vol Cause? check_filtration Premature Crystallization During Hot Filtration? low_yield->check_filtration Cause? check_wash Washed with Warm Solvent? low_yield->check_wash Cause? check_hydrolysis Hydrolysis to Sulfonic Acid? low_purity->check_hydrolysis Cause? check_cooling_rate Cooled Too Quickly? low_purity->check_cooling_rate Cause? add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Ensure Slow, Undisturbed Cooling add_solvent->slow_cool Solution concentrate Concentrate Solution by Evaporation check_solvent_vol->concentrate Solution preheat_funnel Pre-heat Funnel/Flask check_filtration->preheat_funnel Solution wash_cold Wash with Ice-Cold Solvent check_wash->wash_cold Solution use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_hydrolysis->use_anhydrous Solution slow_cool_purity Allow Slow Cooling for Proper Lattice Formation check_cooling_rate->slow_cool_purity Solution

Sources

Optimization

Technical Support Center: Flash Chromatography of Sulfonyl Chlorides

Welcome to the Technical Support Center for the purification of sulfonyl chlorides using flash chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of sulfonyl chlorides using flash chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this reactive class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful purification of your target molecules.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the flash chromatography of sulfonyl chlorides. We delve into the root causes and provide actionable solutions.

Q1: My sulfonyl chloride is degrading on the silica gel column. What's happening and how can I prevent it?

A1: The primary cause of degradation is the inherent acidity of standard silica gel. The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can catalyze the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid[1]. This is especially problematic if there is any residual water in your sample or mobile phase.

Troubleshooting Steps:

  • Use Deactivated Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved in several ways:

    • Triethylamine (TEA) Wash: Prepare a slurry of your silica gel in the initial, non-polar mobile phase containing 0.5-2% triethylamine.[1][2] Pack the column with this slurry and equilibrate with 2-3 column volumes of the TEA-containing mobile phase before loading your sample.[1]

    • Water Deactivation: For less sensitive sulfonyl chlorides, you can deactivate the silica gel by adding a specific percentage of water by weight (e.g., 1-10%)[2][3][4]. This is done by adding the required amount of water to the dry silica gel, shaking thoroughly until a free-flowing powder is obtained, and allowing it to equilibrate.[3][4]

  • Ensure Anhydrous Conditions: Meticulously dry all solvents and glassware.[5] Use of anhydrous solvents for both sample preparation and the mobile phase is critical to prevent hydrolysis.[5][6]

  • Alternative Stationary Phases: If degradation persists, consider less acidic stationary phases such as:

    • Alumina (Neutral or Basic): A good alternative for purifying compounds that are sensitive to acidic conditions.[1]

    • Florisil: A milder alternative to silica gel.[1]

Q2: I'm observing significant streaking or tailing of my sulfonyl chloride peak. What are the likely causes?

A2: Peak tailing or streaking is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it could indicate on-column decomposition.

Troubleshooting Steps:

  • Neutralize the Mobile Phase: As with preventing degradation, adding a small amount of a basic modifier like triethylamine (1-2%) to your eluent can prevent streaking by masking the acidic silanol groups.[7]

  • Check for Overloading: Injecting too much sample can lead to broad, tailing peaks. Try reducing the amount of crude material loaded onto the column.

  • Optimize the Solvent System: The polarity of your mobile phase may not be optimal.

    • Conduct thorough Thin Layer Chromatography (TLC) analysis to find a solvent system that gives your product an Rf value between 0.2 and 0.4.

    • If your TLC plates also show streaking, this is a strong indicator that a mobile phase modifier (like TEA) is needed.

Q3: My sulfonyl chloride is co-eluting with a non-polar impurity. How can I improve the separation?

A3: Co-elution of non-polar compounds suggests that the mobile phase is too strong, or the stationary phase is not providing enough selectivity.

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: Start with a less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 5-10% ethyl acetate in hexanes.[8] This will increase the retention time of all compounds and may resolve the co-eluting peaks.

  • Employ a Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by slowly introducing a more polar solvent like ethyl acetate or dichloromethane.[9] This can effectively separate compounds with close Rf values.

  • Consider a Different Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity. For instance, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system might resolve the co-eluting species.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying sulfonyl chlorides via flash chromatography.

Q4: What is the best stationary phase for purifying sulfonyl chlorides?

A4: For most applications, standard silica gel (40-63 µm particle size) is a good starting point, provided it is deactivated as described in Q1.[9] If your sulfonyl chloride is particularly acid-sensitive, consider using neutral alumina or a bonded-phase silica like amino- or cyano-propyl silica.[10][11]

Q5: Which mobile phases are recommended for sulfonyl chloride purification?

A5: The choice of mobile phase is highly dependent on the polarity of your specific sulfonyl chloride. A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[8]

Mobile Phase SystemPolarityCommon Applications
Ethyl Acetate/Hexanes Low to MediumThe most common system, good for a wide range of compounds.[8]
Dichloromethane/Hexanes Low to MediumOffers different selectivity compared to ethyl acetate.
Ether/Hexanes Low to MediumAnother common choice with good resolving power.[8]
Methanol/Dichloromethane Medium to HighUsed for more polar sulfonyl chlorides.[8]

Important Note: Avoid using nucleophilic solvents like methanol or ethanol as the primary polar component unless your sulfonyl chloride is exceptionally stable, as they can react with the product to form sulfonate esters. If methanol must be used, keep the concentration low (typically <10%).[8]

Q6: How should I prepare my crude reaction mixture before loading it onto the column?

A6: Proper sample preparation is crucial for a successful purification.

  • Aqueous Work-up: Before chromatography, it is often necessary to perform an aqueous work-up to remove inorganic salts and highly polar byproducts. A wash with a mild base like sodium bicarbonate can help remove any sulfonic acid that has formed due to hydrolysis.[12] However, be aware that prolonged exposure to aqueous base can hydrolyze your sulfonyl chloride.[6][13]

  • Drying: Thoroughly dry the organic layer containing your crude product with an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Loading:

    • Liquid Loading: Dissolve the crude material in a minimal amount of the initial, non-polar mobile phase.

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This technique often leads to better resolution.[11]

Q7: How can I monitor the progress of my chromatography?

A7: Thin-layer chromatography (TLC) is the most common method for monitoring the elution of your compound.[14][15]

  • Visualization: Sulfonyl chlorides may or may not be UV-active. If your compound has an aromatic ring, it can likely be visualized under a UV lamp (254 nm).[16] If not, you may need to use a chemical stain. A potassium permanganate stain is often effective for visualizing a wide range of organic compounds.

  • Derivatization for TLC: For highly reactive sulfonyl chlorides, it can be difficult to get a clean spot on TLC due to reaction with the silica plate.[17] In such cases, you can take a small aliquot of the reaction mixture, quench it with a primary or secondary amine (e.g., aniline or diethylamine) to form the stable sulfonamide, and then run the TLC on the derivatized sample.[18]

Section 3: Experimental Protocols & Visualizations

Protocol: Deactivation of Silica Gel with Triethylamine
  • Determine the required amount of silica gel for your column based on the amount of crude material to be purified.[7]

  • In a fume hood, place the dry silica gel into a beaker.

  • Prepare your initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexanes). Add 1% triethylamine (v/v) to this solvent mixture.

  • Pour the triethylamine-containing solvent over the silica gel to form a slurry.

  • Gently stir the slurry for a few minutes to ensure the triethylamine is evenly distributed.

  • Pack your chromatography column with this slurry.

  • Equilibrate the packed column by running 2-3 column volumes of the triethylamine-containing mobile phase through it before loading your sample.

Diagram: Decision Workflow for Sulfonyl Chloride Purification

workflow Decision Workflow for Sulfonyl Chloride Purification start Crude Sulfonyl Chloride tlc Perform TLC Analysis start->tlc streaking Streaking or Spot at Baseline? tlc->streaking deactivate Deactivate Silica Gel (e.g., with 1% TEA in eluent) streaking->deactivate Yes column Run Flash Chromatography streaking->column No deactivate->column good_sep Good Separation? column->good_sep optimize Optimize Mobile Phase (Gradient or different solvents) good_sep->optimize No collect Collect & Combine Fractions good_sep->collect Yes optimize->column end Pure Sulfonyl Chloride collect->end degradation Interaction of Sulfonyl Chloride with Silica Gel cluster_silica Silica Gel Surface cluster_mobile Mobile Phase silanol Si-OH Acidic Site sulfonyl_chloride R-SO₂-Cl Sulfonyl Chloride sulfonyl_chloride->silanol Interaction sulfonic_acid R-SO₃H Sulfonic Acid (Degradation Product) sulfonyl_chloride->sulfonic_acid Catalyzed Hydrolysis water H₂O Trace Water water->silanol Interaction water->sulfonic_acid Catalyzed Hydrolysis

Sources

Troubleshooting

strategies to improve yield in 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride synthesis

Welcome to the technical support guide for the synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction for higher yield and purity.

Section 1: Synthesis Overview and Key Challenges

The synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is typically a two-stage process. First, the benzoxazole core is constructed, followed by an electrophilic chlorosulfonation. While seemingly straightforward, each stage presents unique challenges that can significantly impact the overall yield and purity of the final product.

Stage 1: Synthesis of 2-Ethyl-1,3-benzoxazole This initial step involves the condensation and cyclization of 2-aminophenol with a propionic acid equivalent (e.g., propionic acid, propionyl chloride). The primary challenges include ensuring complete cyclization and avoiding stable, non-cyclized amide intermediates.

Stage 2: Chlorosulfonation This is the critical step where the sulfonyl chloride moiety is introduced onto the benzoxazole ring, typically using chlorosulfonic acid.[1][2] This stage is highly sensitive to reaction conditions, and common issues include incomplete reaction, hydrolysis of the product, and formation of side products.[3]

Below is a general workflow diagram illustrating the synthetic pathway.

Synthesis_Workflow cluster_0 Stage 1: Benzoxazole Formation cluster_1 Stage 2: Chlorosulfonation A 2-Aminophenol + Propionic Acid/Equivalent B Condensation & Cyclization A->B Heat, Acid Catalyst (e.g., PPA) C 2-Ethyl-1,3-benzoxazole B->C D 2-Ethyl-1,3-benzoxazole C->D Purification E Reaction with Chlorosulfonic Acid D->E ClSO3H, Temp. Control F 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride E->F

Caption: General two-stage workflow for the target synthesis.

Section 2: Troubleshooting the Chlorosulfonation Reaction

This section addresses the most common and critical issues encountered during the electrophilic chlorosulfonation of the 2-ethyl-1,3-benzoxazole intermediate.

Q1: I am observing a very low conversion of my 2-ethyl-1,3-benzoxazole starting material. How can I drive the reaction to completion?

Answer: Low conversion is a frequent issue, often related to the reactivity of the substrate and the potency of the electrophile. The benzoxazole system, while activated, may still require optimized conditions to achieve full conversion.

Causality & Solutions:

  • Insufficient Reagent: The chlorosulfonation reaction consumes at least two equivalents of chlorosulfonic acid (ClSO₃H) per mole of substrate. One equivalent acts as the sulfonating agent, while the other is required to form the sulfonyl chloride from the initially formed sulfonic acid.[4] For less reactive substrates, a larger excess (4-6 equivalents) is often necessary to drive the reaction to completion.[3]

  • Sub-optimal Temperature: Temperature control is critical. The reaction is typically initiated at a low temperature (0-5 °C) during the addition of the substrate to the chlorosulfonic acid to control the initial exotherm. Afterward, the reaction mixture may need to be slowly warmed to a specific temperature (e.g., 50-70 °C) and held for a period to ensure completion. If the temperature is too low, the reaction rate will be impractically slow.

  • Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration at the optimal temperature. Monitor the reaction's progress by periodically taking a small aliquot, carefully quenching it in ice/water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS.

ParameterRecommendationRationale
Molar Ratio (ClSO₃H:Substrate) Start with 4:1, may increase to 6:1Ensures sufficient electrophile (SO₂Cl⁺) generation and drives the equilibrium towards the product.[4][5]
Addition Temperature 0–5 °CSafely controls the initial exothermic reaction upon mixing.
Reaction Temperature 25–70 °C ( empirically determined)Balances reaction rate against potential for side reactions. Monitor for decomposition.
Reaction Time 2–12 hoursMust be determined by reaction monitoring (TLC, LC-MS).
Q2: My reaction seems to work, but the final isolated yield is extremely low after the aqueous workup. What is happening to my product?

Answer: This is the most common pitfall in this synthesis. The likely culprit is the hydrolysis of your desired sulfonyl chloride product back to the corresponding sulfonic acid during the workup phase.

Causality & Solutions:

Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of water or other nucleophiles.[3] The standard workup procedure involves quenching the reaction mixture by pouring it onto crushed ice. While necessary to decompose excess chlorosulfonic acid and precipitate the product, this step creates an aqueous acidic environment where the product can be degraded.

Key Strategies to Minimize Hydrolysis:

  • Rapid Filtration: Once the product has precipitated upon quenching, it must be filtered as quickly as possible. Prolonged contact with the aqueous acidic filtrate will lead to significant yield loss.

  • Use of Ice-Cold Water: Always use ice-cold water for washing the filtered product. The lower temperature decreases the rate of hydrolysis.

  • Anhydrous Workup (Advanced): For extremely sensitive substrates, an alternative workup can be designed. This might involve diluting the reaction mixture with a non-reactive, immiscible solvent (like dichloromethane) and carefully washing with ice-cold saturated brine. This is more complex and requires rigorous control.

  • Immediate and Thorough Drying: After washing, the product should be dried immediately under a high vacuum, preferably in the presence of a desiccant like P₂O₅.

Troubleshooting_Low_Yield Start Low Isolated Yield Observed Check_Conversion Was reaction complete before workup? (Check TLC/LCMS of quenched aliquot) Start->Check_Conversion Hydrolysis Primary Suspect: Product Hydrolysis during Workup Check_Conversion->Hydrolysis Yes Incomplete_Rxn Issue: Incomplete Reaction (See Q1) Check_Conversion->Incomplete_Rxn No Optimize_Workup Optimize Workup Protocol Hydrolysis->Optimize_Workup Solution1 1. Rapid filtration after quenching Optimize_Workup->Solution1 Solution2 2. Wash with ice-cold water Optimize_Workup->Solution2 Solution3 3. Immediate & thorough drying under vacuum Optimize_Workup->Solution3

Caption: Decision workflow for troubleshooting low product yield.

Q3: My crude product analysis shows several impurities. What are the likely side products and how can I prevent their formation?

Answer: Besides hydrolysis, several other side reactions can occur during chlorosulfonation, leading to a complex product mixture.

Common Side Products & Mitigation Strategies:

  • Polysulfonation: The introduction of a second sulfonyl chloride group onto the aromatic ring.

    • Cause: Highly forcing conditions (high temperature or excessive reagent) on an activated ring system.

    • Prevention: Use the minimum amount of chlorosulfonic acid and the lowest temperature that allows for complete conversion of the starting material within a reasonable timeframe.[3]

  • Sulfone Formation: The intermediate sulfonic acid or the sulfonyl chloride product can act as an electrophile and react with another molecule of the starting 2-ethyl-1,3-benzoxazole.

    • Cause: This is more common when the reaction is run at higher temperatures or for excessively long periods.

    • Prevention: Strict temperature control and monitoring the reaction to stop it once the starting material is consumed are key.

  • Ring Opening/Degradation: The benzoxazole heterocycle may not be fully stable to the highly acidic and oxidative conditions of hot chlorosulfonic acid.

    • Cause: Excessively high reaction temperatures or prolonged reaction times.

    • Prevention: Maintain the reaction temperature below a determined stability threshold for your specific molecule. If degradation is observed, attempt the reaction at a lower temperature for a longer time.

Section 3: Experimental Protocol Example

The following protocols are provided as a starting point. Researchers must adapt them based on their specific equipment, scale, and analytical monitoring. Extreme caution must be exercised when handling chlorosulfonic acid.

Protocol 1: Synthesis of 2-Ethyl-1,3-benzoxazole
  • To a round-bottom flask equipped with a reflux condenser, add 2-aminophenol (1.0 eq) and polyphosphoric acid (PPA) (approx. 10x the weight of the aminophenol).

  • Add propionic acid (1.2 eq) to the mixture.

  • Heat the reaction mixture to 140-150 °C with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the 2-aminophenol spot has disappeared.

  • Cool the mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a strong base (e.g., 50% NaOH solution) to pH 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.[6]

Protocol 2: Chlorosulfonation

SAFETY FIRST: This reaction must be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic HCl gas. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

  • In a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq) at room temperature.

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add 2-Ethyl-1,3-benzoxazole (1.0 eq) dropwise or in small portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.

  • Slowly warm the reaction to 50 °C and maintain this temperature, monitoring the reaction by TLC/LC-MS.

  • Once the reaction is complete, cool the mixture back to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Carefully and slowly , pour the reaction mixture onto the ice slurry with vigorous stirring. A solid precipitate should form.

  • Immediately filter the solid product using a Büchner funnel.

  • Wash the filter cake quickly with several portions of ice-cold water.

  • Dry the product under high vacuum to a constant weight. The product should be stored in a desiccator away from moisture.

Section 4: FAQs

Q: What is the electrophilic species in this reaction? A: In chlorosulfonic acid, an equilibrium exists that generates the highly electrophilic chlorosulfonium cation (SO₂Cl⁺).[5] This species is responsible for the electrophilic aromatic substitution on the benzoxazole ring.

Q: Can I use a different reagent for this transformation? A: While chlorosulfonic acid is the most common and powerful reagent for direct chlorosulfonation, other methods exist for synthesizing sulfonyl chlorides.[1][7] For example, a two-step process involving sulfonation with sulfuric acid followed by conversion of the resulting sulfonic acid to the sulfonyl chloride with reagents like thionyl chloride or phosphorus pentachloride is possible, but often less efficient. Milder, modern methods using reagents like N-chlorosuccinimide on pre-formed sulfur derivatives (e.g., thiols, sulfonyl hydrazides) are also available but require a different synthetic route.[8][9][10]

Q: Where on the ring does the substitution occur and why? A: The chlorosulfonation of 2-ethyl-1,3-benzoxazole is expected to occur primarily at the 5-position. The benzoxazole ring system as a whole is an ortho-, para- director. The 5-position is para to the ring oxygen and ortho to the ring nitrogen, making it an electronically activated and sterically accessible site for electrophilic attack.

References

  • Vertex AI Search. (n.d.). Chloro Sulphonic Acid Pract Reagent.
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(15), 3443. Retrieved January 20, 2026, from [Link]

  • Northeastern University Libraries. (n.d.). Chlorosulfonic acid : a versatile reagent.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Google Patents. (n.d.). CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide.
  • Royal Society of Chemistry. (2002). Chlorosulfonic Acid: A Versatile Reagent.
  • BenchChem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids.
  • Chemical Synthesis Database. (n.d.). 2-ethyl-1,3-benzoxazole.
  • ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • PubChemLite. (n.d.). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride (C9H8ClNO3S).
  • BLDpharm. (n.d.). 1183262-68-1|2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.
  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.
  • Kuryazov, R., et al. (2024). Benzazoles: IV. Reaction of 1,3-Dihydro-2H-benzimidazol-2-ones with Chlorosulfonic Acid. Russian Journal of Organic Chemistry, 60(9), 1692–1697.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?
  • Sigma-Aldrich. (n.d.). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Sources

Optimization

proper storage and handling of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Technical Support Center: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride Welcome to the technical support guide for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. This resource, designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Welcome to the technical support guide for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth guidance on proper storage, handling, and troubleshooting for common experimental applications. As Senior Application Scientists, our goal is to explain not just the "how," but the critical "why" behind these protocols to ensure the success and integrity of your research.

Section 1: General Information & Safety Precautions

This section covers the fundamental properties and essential safety measures for working with 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

FAQ: What is 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride and what are its key properties?

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a heterocyclic building block commonly used in medicinal chemistry and synthetic organic chemistry. The benzoxazole core is a privileged scaffold found in many biologically active compounds.[1] The sulfonyl chloride group serves as a highly reactive functional handle, primarily for the synthesis of sulfonamides by reaction with primary or secondary amines.

Table 1: Physicochemical Properties of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Property Value Source(s)
CAS Number 1183262-68-1 [2]
Molecular Formula C₉H₈ClNO₃S [2][3]
Molecular Weight ~245.69 g/mol
Appearance Solid
SMILES CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl [2][3]

| InChIKey | LKWUMIFXOVBJJM-UHFFFAOYSA-N |[3] |

FAQ: What are the primary hazards associated with this compound?

Like most sulfonyl chlorides, this reagent is classified as corrosive and moisture-sensitive.[4][5][6] The primary hazard stems from its high reactivity.

  • Corrosivity: It can cause severe skin burns and eye damage upon direct contact.[4][5][6]

  • Moisture Reactivity: It reacts with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction can be vigorous.[7][8]

  • Inhalation: Inhalation of dust or the HCl gas produced upon hydrolysis may cause respiratory irritation.[7][9]

FAQ: What Personal Protective Equipment (PPE) is mandatory when handling this reagent?

A stringent PPE protocol is essential for safety. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[7][10]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][10] If a fume hood is not available, a government-approved respirator is required.[10]

FAQ: What should I do in case of accidental exposure?

Immediate and correct first aid is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide two glasses of water to drink. Seek immediate medical attention.[5][12]

Section 2: Proper Storage and Handling

The stability and reactivity of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride are directly dependent on proper storage and handling. Failure to adhere to these guidelines is a primary cause of experimental failure.

FAQ: How should I properly store this reagent to ensure its stability and longevity?

To maintain the reagent's integrity, strict storage conditions are necessary.

  • Temperature: Store in a cool location. Some suppliers recommend refrigeration at 2-8°C.[4][13]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to prevent degradation from atmospheric moisture.[4][7]

  • Container: Keep the container tightly sealed at all times.[4][9][10]

  • Location: Store in a dry, well-ventilated area designated for corrosive and water-reactive chemicals, away from incompatible materials like bases, oxidizers, and alcohols.[8]

FAQ: Why is moisture sensitivity the most critical concern for this compound?

The sulfonyl chloride functional group (R-SO₂Cl) is highly electrophilic. The sulfur atom is susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is irreversible and converts the reactive sulfonyl chloride into the corresponding 2-ethyl-1,3-benzoxazole-5-sulfonic acid (R-SO₃H).

  • Causality: The sulfonic acid is unreactive under the conditions used for sulfonamide synthesis. Therefore, if your starting material has been hydrolyzed, it will not participate in the desired reaction, leading to failed experiments or significantly reduced yields.[14] The hydrolysis also produces corrosive HCl gas.

FAQ: What are the signs that my 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride may have degraded?

  • Physical Appearance: The material may appear clumpy, discolored, or have a pungent, acidic odor (due to HCl release) not typical of the pure substance.

  • Poor Solubility: The resulting sulfonic acid has different solubility properties and may not dissolve as expected in the non-polar aprotic solvents typically used for reactions.

  • Experimental Failure: The most definitive sign is a consistent failure to react with amines under otherwise validated anhydrous conditions. An NMR or LC-MS analysis of the starting material can confirm the presence of the sulfonic acid.

Section 3: Troubleshooting Experimental Protocols (Focus on Sulfonamide Synthesis)

The most common application for this reagent is the synthesis of sulfonamides. This section addresses the most frequent issues encountered during this procedure.

Handling_Workflow cluster_prep Preparation (In Fume Hood) cluster_reagent Reagent Handling cluster_reaction Reaction Execution Prep_Glass 1. Prepare Oven-Dried Glassware & Syringes Prep_Solvent 2. Obtain Anhydrous Solvent & Base Prep_Inert 3. Assemble Apparatus Under Inert Gas (N₂/Ar) Reagent_Out 4. Allow Reagent to Warm to Room Temp in Desiccator Prep_Inert->Reagent_Out Reagent_Weigh 5. Weigh Reagent Quickly Under Inert Gas Flow Reagent_Out->Reagent_Weigh Reagent_Dissolve 6. Dissolve in Anhydrous Solvent via Cannula/Syringe Reagent_Weigh->Reagent_Dissolve Reaction_Cool 7. Cool Amine/Base Solution to 0 °C Reagent_Dissolve->Reaction_Cool Reaction_Add 8. Add Sulfonyl Chloride Solution Dropwise Reaction_Cool->Reaction_Add Reaction_Warm 9. Allow to Warm to RT and Stir Until Complete (Monitor by TLC) Reaction_Add->Reaction_Warm

Caption: Standard workflow for setting up an anhydrous sulfonylation reaction.

Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a reliable starting point for the reaction of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride with a generic amine.

  • Preparation:

    • Place a round-bottom flask containing a magnetic stir bar under high vacuum and flame-dry, or oven-dry all glassware at 120°C overnight.

    • Assemble the flask with a septum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • To the cooled flask, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM) via syringe.

    • Add anhydrous triethylamine or pyridine (1.5 equivalents) dropwise via syringe.

    • Cool the stirred solution to 0°C using an ice bath.

  • Reaction:

    • In a separate, dry flask, dissolve 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM under an inert atmosphere.

    • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0°C via syringe or cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. [14] * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. [14]Column chromatography may also be used if necessary.

References

  • Generic Supplier. (2025). Safety Data Sheet.
  • PubChemLite. (n.d.). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride (C9H8ClNO3S). Retrieved January 20, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved January 20, 2026, from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

safety precautions for working with 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Technical Support Center: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride Welcome to the technical support guide for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (CAS No. 1183262-68-1).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Welcome to the technical support guide for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (CAS No. 1183262-68-1). This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this reagent in your experiments. The following information synthesizes safety data, established chemical principles, and field-proven insights to address common challenges and questions.

PART 1: Core Safety Principles & Hazard Identification

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a reactive sulfonyl chloride compound. Like most sulfonyl chlorides, its primary hazards stem from its high reactivity, particularly with nucleophiles such as water, alcohols, and amines.[1] This reactivity, while useful for synthesis, demands stringent safety protocols to prevent accidental exposure and ensure experimental success. The compound is classified as corrosive and causes severe skin burns and eye damage.[2]

Table 1: GHS Hazard Information Summary

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damageDanger GHS05 (Corrosion)
Serious Eye Damage1H314: Causes severe skin burns and eye damageDanger GHS05 (Corrosion)

Source: Information synthesized from supplier safety data for the compound and related sulfonyl chlorides.[3]

The fundamental principle for handling this compound is moisture exclusion . Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[1][4] This reaction is not only detrimental to your experiment by consuming the reagent but also generates corrosive byproducts.

PART 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

Q1: What are the essential Personal Protective Equipment (PPE) requirements for handling this reagent?

A1: A comprehensive PPE ensemble is mandatory to prevent contact with this corrosive material.[5] The minimum required PPE includes:

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentMaterial/Standard SpecificationRationale
Hands Chemical-resistant glovesNitrile or Neoprene (double-gloving recommended)Protects against skin contact and burns.[6] Inspect gloves for integrity before each use.[7]
Eyes/Face Safety goggles and a face shieldANSI Z87.1 approvedGoggles protect from splashes; a face shield provides a secondary barrier for the entire face.[8]
Body Flame-resistant lab coat---Protects skin and personal clothing from spills.
Respiratory Use in a certified chemical fume hood---Essential to avoid inhalation of any dust or vapors, especially corrosive HCl gas that may be liberated upon contact with moisture.[9]

Q2: How should I properly store an opened container of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride?

A2: Proper storage is critical to maintaining the reagent's integrity and ensuring safety. Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[2][6] The storage area should be designated for corrosive materials. It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture, which can cause degradation.[7] Ensure the container cap is tightly sealed after each use.

Q3: What materials are incompatible with this reagent?

A3: Avoid contact with water, strong bases, alcohols, amines, and strong oxidizing agents.[6][7] Sulfonyl chlorides react vigorously with these substances.[1] For example, the reaction with water produces corrosive acids, while reactions with amines or alcohols are often highly exothermic.

Q4: How do I safely dispose of residual or waste 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride?

A4: Never dispose of this reagent directly down the drain or in regular waste. It must be treated as hazardous waste. For small quantities, a neutralization protocol should be followed by trained personnel in a chemical fume hood.[10] This involves slowly adding the sulfonyl chloride to a large volume of a stirred, ice-cooled basic solution, such as sodium bicarbonate or dilute sodium hydroxide.[10] The neutralized solution can then be disposed of in accordance with local environmental regulations.[2] All contaminated materials (e.g., weigh paper, gloves) must be collected in a sealed container and disposed of as hazardous waste.[10][11]

PART 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My reaction yield is significantly lower than expected.

  • Probable Cause 1: Reagent Degradation due to Moisture. The most common cause of failure in reactions involving sulfonyl chlorides is the presence of water.[12] Water hydrolyzes the sulfonyl chloride to the inactive sulfonic acid, reducing the amount of reagent available for your desired transformation.

  • Solution:

    • Use Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., overnight at >100 °C) and cooled under a stream of inert gas or in a desiccator immediately before use.

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Use of solvents from a freshly opened bottle is recommended.

    • Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) from start to finish. This prevents atmospheric moisture from entering the reaction vessel.

Problem 2: I observe the formation of a white, acidic gas evolving from my reaction.

  • Probable Cause: Reaction with Protic Substances. You are likely observing the formation of hydrogen chloride (HCl) gas. This occurs when the sulfonyl chloride reacts with water, alcohols, or other protic nucleophiles present as impurities in your reagents or solvent.[1][4]

  • Solution:

    • Verify Reagent Purity: Ensure all starting materials, especially amines and alcohols, are dry and pure.

    • Use a Scavenger Base: In reactions where HCl is a byproduct (e.g., sulfonamide formation), include a non-nucleophilic base (like triethylamine or pyridine) to neutralize the generated HCl in situ. This prevents acid-catalyzed side reactions and drives the reaction to completion.

Problem 3: The reaction is sluggish or does not proceed to completion.

  • Probable Cause: Insufficient Nucleophilicity or Steric Hindrance. While sulfonyl chlorides are reactive, the reaction rate is dependent on the nucleophile. Highly hindered or electronically poor nucleophiles (e.g., certain anilines) may react slowly.

  • Solution:

    • Increase Temperature: Gently heating the reaction can often overcome the activation energy barrier. Monitor carefully for decomposition.

    • Use a Catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate reactions with poor nucleophiles like alcohols. Use DMAP in catalytic amounts, as it can be a potent nucleophile itself.

    • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours), monitoring its progress by a suitable analytical method like TLC or LC-MS.

PART 4: Detailed Safety Protocols & Workflows

Protocol 1: Safe Reaction Quenching and Workup

Quenching a reaction containing unreacted sulfonyl chloride must be done carefully to manage the exothermic and gas-evolving reaction with the quenching agent.

Step-by-Step Methodology:

  • Cool the Reaction: Before quenching, cool the reaction vessel in an ice-water bath to dissipate the heat that will be generated.

  • Prepare Quenching Solution: Use a dilute aqueous basic solution (e.g., 5% sodium bicarbonate) or simply water if the subsequent workup involves a basic wash.

  • Slow Addition: Add the quenching solution very slowly to the cooled, stirring reaction mixture. Do not add the reaction mixture to the water, as this can cause a violent, localized reaction.

  • Vent the System: Ensure the system is not sealed. The reaction will produce HCl (if quenching with water) or CO2 (if quenching with bicarbonate), and the pressure must be allowed to vent safely within the fume hood.

  • Verify Neutralization: After the addition is complete, allow the mixture to stir until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with extraction.

Diagram 1: Workflow for Quenching a Sulfonyl Chloride Reaction A visual guide to the safe quenching process.

G cluster_prep Preparation Phase cluster_quench Quenching Phase (In Fume Hood) cluster_verify Verification & Workup start Reaction Complete cool Cool Reaction Vessel (Ice Bath) start->cool Step 1 add_quench Slowly Add Aqueous Quench Solution cool->add_quench Step 2 (CRITICAL: Add Slowly) vent Ensure System is Vented danger DANGER! Exothermic Reaction Gas Evolution (HCl/CO2) add_quench->danger Potential Hazard stir Stir Until Gas Evolution Ceases vent->stir Step 3 check_ph Check pH of Aqueous Layer stir->check_ph Step 4 extract Proceed to Extraction/Workup check_ph->extract If Neutral/Basic G spill Spill Occurs: 2-Ethyl-1,3-benzoxazole- 5-sulfonyl chloride size_check Is the spill large (>100mL) or outside a fume hood? spill->size_check evacuate EVACUATE AREA Call Emergency Response size_check->evacuate Yes small_spill Small Spill Procedure (<100mL, in hood) size_check->small_spill No alert 1. Alert Personnel small_spill->alert absorb 2. Cover with Dry, Inert Absorbent (Sand, Soda Ash) NO WATER! alert->absorb collect 3. Collect into a Sealed Waste Container absorb->collect decontaminate 4. Decontaminate Area (Basic Solution -> Water) collect->decontaminate dispose 5. Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for responding to a spill of the sulfonyl chloride.

PART 5: Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure. [2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][9]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. [4]Wash the affected area with large amounts of soap and water for at least 15 minutes. [9]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. [2]If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • Dal-Cin, M. (2024). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Noah Tech. [Link]

  • Reddit User Discussion. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp. [Link]

  • New Jersey Department of Health. Hazard Summary: Benzene Sulfonyl Chloride. [Link]

  • S D Fine-Chem Limited. MSDS: Sulphuryl Chloride. [Link]

  • New Jersey Department of Health. Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. [Link]

  • Barham, J. P., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Quora. Why will sulfonic acid chlorides not react with water?. [Link]

  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

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Optimization

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Bond Formation

Welcome to the technical support center for sulfonamide bond formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide bond formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my sulfonamide yield consistently low?

Low yields in sulfonamide synthesis can be frustrating and often point to one or more suboptimal reaction parameters. The most common culprits are the hydrolysis of the sulfonyl chloride starting material, the use of an inappropriate base or solvent, and the occurrence of side reactions.[1]

Core Issue: Hydrolysis of Sulfonyl Chloride

Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the corresponding unreactive sulfonic acid.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and the use of anhydrous solvents is critical to minimize the hydrolysis of the sulfonyl chloride.[1] It is best practice to conduct these reactions under an inert atmosphere, such as nitrogen or argon.

  • Reagent Quality: Use a fresh or properly stored sulfonyl chloride. If the reagent has been opened multiple times, its quality may be compromised.

Core Issue: Inappropriate Base or Solvent

The choice of base and solvent significantly impacts the nucleophilicity of the amine and the stability of the reactants.[1]

Troubleshooting Steps:

  • Optimize Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is often employed to neutralize the HCl byproduct without competing with the amine nucleophile.[1][2] The base's role is to scavenge the HCl produced; otherwise, the amine starting material would be protonated, rendering it non-nucleophilic and stopping the reaction.[3]

  • Solvent Compatibility: The solvent should be inert under the reaction conditions and capable of dissolving both the amine and the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]

Core Issue: Sub-optimal Stoichiometry

Incorrect ratios of reactants can lead to incomplete conversion of the limiting reagent.

Troubleshooting Steps:

  • Control Stoichiometry: It is often beneficial to use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable or sensitive sulfonyl chloride.[1]

Q2: I'm observing an unexpected side product in my reaction with a primary amine. What is it and how can I prevent it?

A frequent side product when using primary amines is the formation of a bis-sulfonated product, where two sulfonyl groups react with the single amine.

Troubleshooting Steps:

  • Slow Addition: Add the sulfonyl chloride slowly to a solution containing an excess of the primary amine. This stoichiometric control ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the newly formed sulfonamide.[1]

  • Protecting Groups: For complex molecules or when bis-sulfonylation is particularly problematic, consider using a protecting group on the amine. This strategy temporarily blocks one of the N-H sites, preventing the second sulfonylation. The protecting group can be removed in a subsequent step.[4][5][6]

Q3: My sulfonamide product is difficult to purify. What are the best strategies?

Due to their structure, sulfonamides are typically crystalline solids, making recrystallization a highly effective purification method.[1][7]

Troubleshooting Steps:

  • Solvent Selection for Recrystallization: The key to successful recrystallization is choosing a solvent that dissolves the sulfonamide at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for this purpose include ethanol, isopropanol, and mixtures of ethanol and water.[1] Always perform small-scale solubility tests to identify the optimal solvent or solvent system.

  • Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical mobile phase could be a mixture of hexane and ethyl acetate.

Q4: How can I monitor the progress of my sulfonamide synthesis?

Effective reaction monitoring is crucial for determining the reaction endpoint and preventing the formation of degradation products.

Recommended Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to monitor the consumption of starting materials and the formation of the product.[8] A silica gel plate is commonly used as the stationary phase, and a mixture of chloroform and tert-butanol or chloroform and n-butanol can be effective mobile phases.[9] Visualization under UV light is standard, and a fluorescamine spray can be used for enhanced visualization of sulfonamides as yellow-green fluorescent spots.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring and confirmation of the product's identity, LC-MS is the preferred method. It provides information on the retention time and the mass-to-charge ratio of the components in the reaction mixture.[11]

Frequently Asked Questions (FAQs)

Q1: What is the classic method for sulfonamide bond formation?

The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][7] A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[7]

Q2: Are there alternative starting materials to sulfonyl chlorides?

Yes, several other precursors can be used to synthesize sulfonamides, which can be advantageous depending on the substrate and desired reaction conditions.

  • From Sulfonic Acids: Sulfonic acids can be converted to sulfonamides, often in one pot.[12] This can be achieved through activation with reagents like 2,4,6-trichloro-[5][7][13]-triazine under microwave irradiation.[14]

  • From Thiols: Thiols can be oxidatively chlorinated in situ to form sulfonyl chlorides, which then react with an amine.[15][16] This approach avoids the need to handle potentially unstable sulfonyl chlorides.

  • From Sulfonyl Fluorides: Sulfonyl fluorides are more stable alternatives to sulfonyl chlorides but are less reactive.[17] Their reaction with amines often requires activation, for example, with calcium triflimide.[16][17]

Q3: What is the role of a catalyst in sulfonamide synthesis?

For the standard coupling of sulfonyl chlorides with amines, a base like triethylamine or pyridine acts as a catalyst by neutralizing the generated HCl.[2][18] In more advanced cross-coupling reactions to form C-N bonds, transition metal catalysts such as those based on palladium, copper, or nickel are often necessary.[18]

Q4: How do I choose the right protecting group for my amine?

The choice of a protecting group depends on its stability to the reaction conditions and the ease of its removal.

  • Tosyl (Ts) and Nosyl (Ns) groups: These are common sulfonyl-based protecting groups. Tosyl groups are very stable but require harsh conditions for removal.[5] Nosyl groups are easier to cleave but are less stable to various reaction conditions.[5]

  • Nms-amides: This newer class of sulfonamide protecting groups offers a good balance of stability and ease of removal, overcoming some of the limitations of traditional groups.[5][19]

Data and Protocols

Table 1: Common Solvents for Sulfonamide Synthesis and Purification
SolventApplication in SynthesisApplication in RecrystallizationDielectric Constant (20°C)Boiling Point (°C)
Dichloromethane (DCM)Good for dissolving reactantsGenerally not ideal9.139.6
Tetrahydrofuran (THF)Good for dissolving reactantsCan be used in solvent mixtures7.566
AcetonitrileCan be used for certain protocolsCan be used in solvent mixtures37.581.6
EthanolNot a primary synthesis solventExcellent choice24.678.4
IsopropanolNot a primary synthesis solventGood choice19.982.6
WaterUsed in some eco-friendly protocolsOften used with a co-solvent like ethanol80.1100
Experimental Protocol: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the sulfonyl chloride (1.0 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.

Diagrams
General Reaction Scheme for Sulfonamide Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Sulfonyl_Chloride R-SO₂Cl Sulfonamide R-SO₂-NHR' Sulfonyl_Chloride->Sulfonamide + Amine Amine R'-NH₂ Amine->Sulfonamide Base Base (e.g., Pyridine) HCl_Salt Base·HCl Base->HCl_Salt + HCl Solvent Solvent (e.g., DCM)

Caption: Basic workflow for sulfonamide synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield? Check_Moisture Anhydrous Conditions? Start->Check_Moisture Check_Base Appropriate Base? Check_Moisture->Check_Base Yes Solution1 Dry glassware & solvents; Use inert atmosphere. Check_Moisture->Solution1 No Check_Stoichiometry Correct Stoichiometry? Check_Base->Check_Stoichiometry Yes Solution2 Use non-nucleophilic base (e.g., Pyridine, Et₃N). Check_Base->Solution2 No Solution3 Use slight excess of amine (1.1-1.2 eq.). Check_Stoichiometry->Solution3 No End Yield Improved Check_Stoichiometry->End Yes Solution1->End Solution2->End Solution3->End

Caption: Decision tree for addressing low reaction yields.

References

  • Wikipedia. Sulfonamide. [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

  • ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. [Link]

  • Google Patents.
  • ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]

  • Wiley Online Library. PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis. [Link]

  • ResearchGate. (2022). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • National Institutes of Health. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. [Link]

  • Journal of AOAC INTERNATIONAL. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • ACS Publications. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. [Link]

  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • National Institutes of Health. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

  • ScienceDirect. (2016). Synthesis of Sulfonamides. [Link]

  • National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?. [Link]

  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • National Institutes of Health. Preparation of sulfonamides from N-silylamines. [Link]

  • PubMed. (2011). Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

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Troubleshooting

Technical Support Center: Aqueous Work-up for Reactions with 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Welcome to the technical support guide for handling aqueous work-up procedures involving 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling aqueous work-up procedures involving 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction purification steps. A successful work-up is paramount for isolating your target compound with high purity and yield, and this guide provides field-proven insights and troubleshooting strategies to address common challenges.

The primary application of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[1] The work-up procedure is designed to efficiently remove unreacted sulfonyl chloride, its hydrolysis byproduct (sulfonic acid), and other reagents, while maximizing the recovery of the desired product.

Core Principles of the Aqueous Work-up

The aqueous work-up is a multi-step liquid-liquid extraction process that leverages the differential solubility of reaction components in immiscible organic and aqueous phases. The pH of the aqueous phase is systematically adjusted to ionize specific impurities, rendering them water-soluble and thus separable from the typically neutral, organic-soluble desired product.

Key Species in Your Flask

Understanding the chemical nature of each component is crucial for designing a logical work-up strategy.

G cluster_reactants Key Reaction Components cluster_products Post-Reaction Mixture A 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (Starting Material) - Electrophilic, moisture-sensitive - Soluble in organic solvents D Desired Sulfonamide Product - Generally neutral - Soluble in organic solvents A->D Reaction E Unreacted Sulfonyl Chloride (Impurity 1) - Must be removed A->E Unreacted F 2-Ethyl-1,3-benzoxazole-5-sulfonic acid (Hydrolysis Byproduct - Impurity 2) - Acidic, water-soluble as salt A->F Hydrolysis (H₂O) B Primary/Secondary Amine (Nucleophile) - Basic - Variable solubility B->D Reaction C Base Catalyst (e.g., Pyridine, TEA) - Basic - Water-soluble after protonation C->D Reaction G Protonated Base Catalyst (Impurity 3) - Acidic, water-soluble salt C->G Protonation (Acid) G start Reaction Mixture in Organic Solvent quench 1. Quench Cool to 0°C. Slowly add to cold, saturated NaHCO₃(aq). Stir vigorously for 30 min. start->quench separate 2. Separate Layers Transfer to separatory funnel. Collect organic layer. quench->separate wash_acid 3. Acid Wash (Optional) Wash organic layer with 1M HCl. Removes basic impurities (e.g., TEA, pyridine). separate->wash_acid wash_base 4. Base Wash Wash organic layer with sat. NaHCO₃(aq). Removes acidic impurities (sulfonic acid). wash_acid->wash_base wash_brine 5. Brine Wash Wash organic layer with sat. NaCl(aq). Removes residual water and aids phase separation. wash_base->wash_brine dry 6. Dry & Concentrate Dry organic layer over Na₂SO₄ or MgSO₄. Filter and evaporate solvent. wash_brine->dry product Crude Product Ready for further purification (chromatography, recrystallization) dry->product

Sources

Optimization

Technical Support Center: Purification of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. The methodologies described herein are grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

I. Understanding the Molecule and Its Challenges

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its bifunctional nature, containing both a benzoxazole ring and a reactive sulfonyl chloride group, presents unique purification challenges. The primary goal is to remove unreacted starting materials, reaction byproducts, and degradation products without compromising the integrity of the sulfonyl chloride moiety.

A major challenge is the compound's susceptibility to hydrolysis. The sulfonyl chloride group readily reacts with water to form the corresponding sulfonic acid, which can complicate downstream reactions and introduce impurities that are difficult to remove.[1][2] Therefore, all purification strategies must be conducted under strictly anhydrous conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride in a practical question-and-answer format.

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I obtain a solid product?

A1: A dark, oily crude product often indicates the presence of several impurities, including residual starting materials from the benzoxazole synthesis (e.g., substituted o-aminophenols), byproducts from the chlorosulfonation step, and decomposition products.[3] Discoloration can be a sign of decomposition, which may be accelerated by heat.[3]

  • Initial Troubleshooting Steps:

    • Solvent Trituration/Washing: Before attempting more complex purification methods, try triturating the crude oil with a non-polar solvent in which the desired product has low solubility, but the impurities are soluble. Cold hexanes or a mixture of hexanes and ethyl acetate are often effective. This can help to induce crystallization and remove some of the more non-polar impurities.

    • Charcoal Treatment: If the color persists after washing, dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and treating it with activated charcoal can help remove colored impurities. However, be aware that charcoal can also adsorb some of your product, so use it judiciously.

Q2: I've attempted recrystallization, but my product either oils out or the recovery is very low. What am I doing wrong?

A2: Recrystallization is a powerful technique for purifying solid compounds, but success depends heavily on the choice of solvent system.

  • Causality and Solutions:

    • "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming crystals. This suggests the solvent is too "good." To remedy this, you can:

      • Use a less polar solvent system.

      • Employ a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity persists. Then, allow it to cool slowly.

    • Low recovery can result from the product having significant solubility in the cold solvent or using too much solvent.

      • Ensure you are using a minimal amount of hot solvent to dissolve the crude material completely.

      • Cool the crystallization mixture in an ice bath to maximize precipitation.

      • Perform a second crop of crystals by concentrating the mother liquor.

Solvent SystemPolarity IndexBoiling Point (°C)Notes
Hexanes/Ethyl AcetateLow/MediumVariableA good starting point for a two-solvent system. Adjust the ratio to optimize solubility and recovery.
Dichloromethane/HexanesMedium/LowVariableUseful if the product is highly soluble in dichloromethane.
TolueneLow111Can be effective for less polar compounds.
AcetonitrileHigh82May be suitable if the impurities are significantly more or less polar than the product.[4]

Q3: My purified product shows the presence of the corresponding sulfonic acid by NMR/LC-MS. How can I avoid this hydrolysis?

A3: The formation of the sulfonic acid is a direct result of the sulfonyl chloride's reaction with water.[1][2] Preventing this requires stringent control of moisture throughout the purification process.

  • Preventative Measures:

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.[5] Solvents should be stored over molecular sieves.

    • Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon).

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

    • Careful Workup: During the reaction workup, if an aqueous wash is necessary, perform it quickly with cold brine and immediately dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate or sodium sulfate.

Q4: I am considering using column chromatography for purification. What are the key considerations for this compound?

A4: Flash column chromatography can be a very effective method for separating 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride from closely related impurities.[4][5][6]

  • Key Experimental Considerations:

    • Stationary Phase: Standard silica gel (230-400 mesh) is typically suitable.[4]

    • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate.[5][6] This will elute non-polar impurities first, followed by your product, and finally more polar impurities.

    • Deactivation of Silica Gel: Sulfonyl chlorides can sometimes degrade on acidic silica gel. If you observe streaking or product loss on the column, consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent (e.g., 0.1-1% triethylamine in the hexanes/ethyl acetate mixture).

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_impurities Common Impurities cluster_final Pure Product Crude Crude 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride Washing Solvent Washing/Trituration Crude->Washing Initial Cleanup HydrolysisProduct Sulfonic Acid (Hydrolysis) Crude->HydrolysisProduct Moisture Exposure Recrystallization Recrystallization Pure Pure Product (>98%) Recrystallization->Pure Column Column Chromatography Byproducts Reaction Byproducts Column->Byproducts Column->Pure Washing->Recrystallization For Crystalline Solids Washing->Column For Complex Mixtures StartingMaterials Unreacted Starting Materials Washing->StartingMaterials

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Based on preliminary solubility tests, select a suitable single or two-solvent system (e.g., ethyl acetate/hexanes).

  • Dissolution: Place the crude 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride in an oven-dried flask under an inert atmosphere. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: If using a two-solvent system, slowly add the "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by adding small increments of the more polar solvent (e.g., increase ethyl acetate concentration in hexanes from 0% to 10% or as determined by TLC).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum.

Troubleshooting_Logic cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Potential Solution Issue Crude Product Purity Issue IsOily Is it an oil or discolored? Issue->IsOily HasHydrolysis Is sulfonic acid present? Issue->HasHydrolysis PoorRecryst Poor recrystallization outcome? Issue->PoorRecryst SolventWash Solvent Trituration/Washing IsOily->SolventWash Yes ColumnChrom Column Chromatography IsOily->ColumnChrom If washing is insufficient Anhydrous Strict Anhydrous Conditions HasHydrolysis->Anhydrous Yes SolventSystem Optimize Solvent System PoorRecryst->SolventSystem Yes

IV. Analytical Characterization of Purity

To ensure the purity of the final product, it is essential to employ appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and purity assessment.[7] The absence of signals corresponding to impurities is a strong indicator of purity. Aprotic deuterated solvents like CDCl₃ or acetone-d₆ should be used.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a common starting point.[8][9]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and can help identify impurities.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic sulfonyl chloride functional group through strong absorption bands for S=O and S-Cl stretches.[7]

V. Safe Handling and Storage

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a reactive and corrosive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][10][11] Store the purified product in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.[10]

VI. References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem. Retrieved from

  • Sulfuryl chloride. (2023, August 6). Sciencemadness Wiki. Retrieved from

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem. Retrieved from

  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH. Retrieved from

  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook. Retrieved from

  • Sulfuryl chloride. (n.d.). Santa Cruz Biotechnology. Retrieved from

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Retrieved from

  • ntrimetric determination of some sulphonyl chlorides. (n.d.). Retrieved from

  • The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. (n.d.). Retrieved from

  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022, June 5). PubMed. Retrieved from

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved from

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Troubleshooting

Technical Support Center: Managing the Moisture Sensitivity of Aromatic Sulfonyl Chlorides

Welcome to the Technical Support Center for managing aromatic sulfonyl chlorides. This guide is specifically designed for researchers, scientists, and drug development professionals who frequently encounter the challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing aromatic sulfonyl chlorides. This guide is specifically designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the moisture sensitivity of this critical class of reagents. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the causality behind experimental choices, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with an aromatic sulfonyl chloride is giving low yields, and I suspect hydrolysis. What's the first thing I should check?

A1: The primary culprit for low yields in reactions involving aromatic sulfonyl chlorides is often the hydrolysis of the starting material into the corresponding unreactive sulfonic acid.[1] The first and most critical aspect to verify is the integrity of your anhydrous reaction conditions. This includes ensuring all glassware is rigorously dried, preferably in an oven at over 100°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.[2] Additionally, all solvents and reagents must be anhydrous to minimize premature hydrolysis of the sulfonyl chloride.[1]

Q2: I've noticed my stored aromatic sulfonyl chloride has a slight yellow tint. Is it still usable?

A2: Discoloration, particularly yellowing or darkening, upon storage can be an indication of decomposition.[3] This process can be accelerated by exposure to heat and moisture, leading to the release of sulfur dioxide and hydrogen chloride.[3] While a minor color change might not significantly affect the outcome of all reactions, substantial darkening suggests a notable level of degradation. For sensitive applications or to ensure the highest purity and reactivity, it is always recommended to use a fresh, colorless reagent.[3]

Q3: What is the mechanistic basis for the hydrolysis of aromatic sulfonyl chlorides?

A3: The hydrolysis of aromatic sulfonyl chlorides is a nucleophilic substitution reaction at the sulfur atom. The mechanism can vary depending on the reaction conditions, such as pH and solvent polarity.[4] In neutral water, the reaction often proceeds through an SN2-type mechanism where a water molecule acts as the nucleophile.[4][5] The transition state involves the formation of a new S-O bond and the breaking of the S-Cl bond. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur atom, thus accelerating the rate of hydrolysis.[6]

Q4: Are all aromatic sulfonyl chlorides equally sensitive to moisture?

A4: No, the stability of aromatic sulfonyl chlorides can vary significantly based on the electronic and steric properties of the substituents on the aromatic ring.[7] Electron-withdrawing groups tend to make the sulfonyl chloride more reactive towards nucleophiles, including water, thus increasing its moisture sensitivity. Conversely, electron-donating groups can decrease this reactivity. The position of the substituent also plays a role.[8] For particularly sensitive substrates, using the corresponding sulfonyl fluoride, which is generally more stable but less reactive, can be a viable alternative.[7][9]

Q5: During an aqueous workup, how can I minimize hydrolysis of my unreacted sulfonyl chloride and/or product?

A5: While seemingly counterintuitive, performing an aqueous workup requires careful management to prevent unwanted hydrolysis. Key strategies include:

  • Low Temperature: Conduct the workup at a low temperature (e.g., 0 °C) to decrease the rate of hydrolysis.[2]

  • Minimize Contact Time: Perform the aqueous extraction as quickly as possible.[2]

  • Use of Brine: Washing the organic layer with a saturated aqueous sodium chloride solution (brine) can help to draw water out of the organic phase.[10]

  • Precipitation: The low solubility of many aryl sulfonyl chlorides in water can sometimes be used to an advantage, as they may precipitate from an aqueous mixture, which can protect them from extensive hydrolysis.[11]

Troubleshooting Guides

Problem 1: Persistent Sulfonyl Chloride in the Final Product After Aqueous Workup

Even after a standard aqueous workup, you might find unreacted sulfonyl chloride contaminating your desired product.

Troubleshooting Steps:
  • Increase Interfacial Contact: Ensure vigorous stirring during the quenching and washing steps to maximize the surface area between the organic and aqueous phases.[12]

  • Nucleophilic Quench Pre-Wash: Before the main aqueous wash, add a small amount of a nucleophile like methanol or aqueous ammonia to the reaction mixture. This will convert the highly reactive sulfonyl chloride into a more easily separable sulfonate ester or sulfonamide.[12][13]

  • Employ a Scavenger Resin: For particularly stubborn cases or when the product is sensitive to aqueous conditions, using an amine-based scavenger resin is highly effective. The resin reacts with the excess sulfonyl chloride, and the resulting resin-bound sulfonamide can be easily removed by filtration.[12]

Problem 2: Formation of Sulfonic Acid as a Major Byproduct

The presence of a significant amount of sulfonic acid byproduct is a clear indicator of hydrolysis occurring during the reaction.

Troubleshooting Workflow:

A troubleshooting workflow for addressing sulfonic acid byproduct formation.

  • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[2] Use freshly distilled or commercially available anhydrous solvents.[1][14]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas like nitrogen or argon to strictly exclude atmospheric moisture.[1][2]

  • Reagent Purity: Verify that all other reagents, including the amine and any base used, are anhydrous.

Experimental Protocols

Protocol 1: Handling and Transfer of Aromatic Sulfonyl Chlorides Under Inert Atmosphere

This protocol details the standard procedure for setting up a reaction under anhydrous and inert conditions to prevent premature hydrolysis.

Materials:

  • Oven-dried round-bottom flask with a stir bar

  • Rubber septa

  • Nitrogen or Argon gas source with a balloon or manifold setup

  • Dry syringes and needles

  • Anhydrous solvent

  • Aromatic sulfonyl chloride

Procedure:

  • Glassware Preparation: Flame-dry the reaction flask under vacuum or oven-dry it for several hours and allow it to cool under a stream of dry nitrogen.[15]

  • Inert Atmosphere Setup: Immediately after cooling, seal the flask with a rubber septum. Insert a needle connected to a nitrogen or argon line (e.g., via a balloon) to create a positive pressure of inert gas. Insert a second "exit" needle to allow the air inside to be displaced.[16]

  • Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to ensure a completely inert atmosphere.[16]

  • Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous solvent to the reaction flask.

  • Reagent Addition: If the aromatic sulfonyl chloride is a solid, it can be added quickly against a positive flow of inert gas. If it is a liquid, use a dry syringe for the transfer.[15]

Protocol 2: Effective Quenching of Reactions Containing Excess Aromatic Sulfonyl Chloride

This protocol provides a safe and effective method for neutralizing unreacted sulfonyl chloride at the end of a reaction.

Materials:

  • Reaction mixture containing excess sulfonyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Separatory funnel

Procedure:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to control any potential exotherm during the quench.[12]

  • Slow Addition: Slowly and carefully add the reaction mixture to a separate flask containing a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate. Do not add the quenching solution directly to the reaction flask, especially if the reaction was run at a large scale.

  • Stir: Allow the resulting biphasic mixture to stir vigorously for 30-60 minutes. This will hydrolyze the remaining sulfonyl chloride and neutralize the hydrochloric acid and sulfonic acid byproducts.[12]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and proceed with further washing (e.g., with water and brine) and drying over a solid drying agent like anhydrous sodium sulfate or magnesium sulfate.[10][17]

Data Presentation

Table 1: Common Drying Agents for Solvents Used in Sulfonyl Chloride Chemistry
Drying AgentSuitable SolventsIncompatible WithNotes
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solvents-Neutral, but has a low capacity and is slow.[18][19]
Anhydrous Magnesium Sulfate (MgSO₄) Most organic solvents-Slightly acidic, fast, and has a high capacity.[19]
Anhydrous Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Alkyl HalidesAlcohols, Amines, Ketones, Carboxylic AcidsForms complexes with many oxygen- and nitrogen-containing compounds.[14][19]
Calcium Hydride (CaH₂) Ethers, HydrocarbonsProtic solvents (alcohols, acids), some estersA reactive drying agent that irreversibly removes water by chemical reaction.[14][19]
Molecular Sieves (3Å or 4Å) Most organic solvents-Excellent for achieving very low water content. Must be activated before use.[18]
Diagram: Hydrolysis of an Aromatic Sulfonyl Chloride

Hydrolysis cluster_reactants Reactants cluster_products Products ArSO2Cl Ar-S(O)₂-Cl ArSO3H Ar-S(O)₂-OH ArSO2Cl->ArSO3H Hydrolysis H2O H₂O H2O->ArSO3H HCl HCl

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Ethyl-1,3-benzoxazole-5-sulfonyl Chloride and Its Derivatives

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the benzoxazole scaffold is a privileged structure, forming the core of numer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the benzoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a sulfonyl chloride group, as seen in 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, creates a highly versatile synthetic intermediate.[3][4] The sulfonyl chloride moiety is a reactive handle, readily converted into sulfonamides—a functional group renowned for its broad therapeutic applications, including antimicrobial and anticancer activities.[4][5]

The journey from a novel synthesized molecule to a potential drug candidate is paved with rigorous analytical validation. Unambiguous structural confirmation is not merely a procedural step but the foundation upon which all subsequent biological and material testing rests. Spectroscopic analysis provides the most detailed and non-destructive insight into molecular architecture.

This guide offers a comprehensive comparison of the key spectroscopic techniques used to characterize 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride and its derivatives. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible/Fluorescence spectroscopy. Beyond presenting data, this guide emphasizes the causality behind experimental choices and provides field-proven protocols, designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently elucidate and compare these vital compounds.

General Workflow for Spectroscopic Characterization

The structural elucidation of a novel benzoxazole derivative follows a logical and systematic progression of spectroscopic analyses. This workflow ensures that each technique provides a unique piece of the structural puzzle, leading to a complete and validated molecular identity.[6]

Spectroscopic_Workflow cluster_start Synthesis & Purification cluster_end Confirmation Start Synthesized Derivative Purify Purification (Chromatography/Recrystallization) Start->Purify Crude Product MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purify->MS Purified Sample IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) IR->NMR UV UV-Vis / Fluorescence (Photophysical Properties) NMR->UV Optional Confirm Structural Elucidation & Confirmation NMR->Confirm

Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.

Part 1: Spectroscopic Profile of 2-Ethyl-1,3-benzoxazole-5-sulfonyl Chloride

While specific experimental spectra for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (C₉H₈ClNO₃S) are not widely published, its spectroscopic features can be accurately predicted based on the well-established characteristics of its constituent functional groups: the 2-ethyl-benzoxazole core and the aromatic sulfonyl chloride moiety.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] For a moisture-sensitive compound like a sulfonyl chloride, it is imperative to use a dry, deuterated solvent (e.g., CDCl₃, anhydrous grade) to prevent hydrolysis to the corresponding sulfonic acid.[9]

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment and neighboring protons for each hydrogen atom.

  • Ethyl Group (-CH₂CH₃): This group will present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), a classic ethyl pattern. The methylene protons, being adjacent to the electron-deficient C-2 of the benzoxazole ring, will be deshielded.

  • Aromatic Protons: The three protons on the benzene ring will appear in the downfield aromatic region (typically δ 7.0-8.5 ppm).[1] Their chemical shifts and coupling patterns are dictated by the strong electron-withdrawing effect of the sulfonyl chloride group and the electronic influence of the fused oxazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-CH₃ (Ethyl)~1.4Triplet (t)Coupled to the adjacent -CH₂- group.
-CH₂- (Ethyl)~3.0Quartet (q)Coupled to the -CH₃ group and deshielded by the benzoxazole ring.
H-7~7.6Doublet (d)Ortho-coupled to H-6.
H-6~8.1Doublet of doublets (dd)Ortho-coupled to H-7 and meta-coupled to H-4. Deshielded by the adjacent SO₂Cl group.
H-4~8.3Doublet (d)Meta-coupled to H-6. Strongly deshielded by the SO₂Cl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C H₃ (Ethyl)~12Standard aliphatic region.
-C H₂- (Ethyl)~25Standard aliphatic region.
Aromatic C-H (C4, C6, C7)110 - 135Typical range for aromatic carbons, with shifts influenced by substituents.
C-5 (C-SO₂Cl)~140Deshielded due to direct attachment of the electron-withdrawing SO₂Cl group.
C-3a, C-7a (Bridgehead)~142, ~151Part of the fused ring system, influenced by heteroatoms.
C-2 (-C(Et)=N-)~165Characteristic shift for the C=N carbon in the oxazole ring.
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for the rapid identification of key functional groups.[9][10] The sulfonyl chloride group has highly characteristic and strong absorption bands.

Functional Group Characteristic Absorption (cm⁻¹) Intensity Significance
Asymmetric S=O Stretch1375 - 1410StrongDefinitive for the sulfonyl chloride group.[9]
Symmetric S=O Stretch1185 - 1204StrongConfirmatory for the sulfonyl chloride group.[9][10]
C=N Stretch (Oxazole)1610 - 1630MediumCharacteristic of the benzoxazole ring system.
C-O-C Stretch (Oxazole)1240 - 1260Medium-StrongCharacteristic of the benzoxazole ether linkage.[11]
Aromatic C=C Stretch1450 - 1600Medium-WeakIndicates the presence of the benzene ring.
Aliphatic C-H Stretch2850 - 3000MediumCorresponds to the ethyl group.
Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, additional structural information. For compounds containing chlorine, the isotopic pattern is a crucial diagnostic tool.

  • Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), these peaks will appear in an approximate 3:1 intensity ratio , which is a definitive confirmation of the presence of one chlorine atom.[9] For C₉H₈ClNO₃S, the monoisotopic mass is approximately 244.99 Da.[7]

  • Key Fragmentation: A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical (·Cl) or the entire SO₂Cl group.

    • [M - Cl]⁺: Loss of a chlorine atom (m/z ~210).

    • [M - SO₂Cl]⁺: Loss of the sulfonyl chloride group (m/z ~144), leaving the 2-ethyl-benzoxazole cation.

UV-Visible and Fluorescence Spectroscopy

Benzoxazole derivatives are well-known for their unique photophysical properties, often exhibiting strong UV absorption and fluorescence.[6][12][13]

  • UV-Vis Absorption: The extended π-conjugated system of the benzoxazole ring is a strong chromophore. These compounds typically absorb in the UVA range, with maximum absorption wavelengths (λmax) often between 330-380 nm.[14][15]

  • Fluorescence: Many benzoxazole derivatives are fluorescent, emitting in the blue-green region of the spectrum.[12][16] The fluorescence properties can be sensitive to the solvent environment and substitution pattern. The presence of the electron-withdrawing sulfonyl chloride group may influence the emission wavelength and quantum yield compared to other derivatives.

Part 2: Comparative Guide: Derivatives and Alternatives

The true utility of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride lies in its role as a precursor. Comparing its spectroscopic data to that of its common derivatives (sulfonamides) and structural analogs (benzothiazoles) is crucial for reaction monitoring and structure-activity relationship (SAR) studies.

Decision Logic for Structural Confirmation

This diagram outlines the logical process of using multi-technique spectroscopic data to confirm the structure of a target compound and differentiate it from precursors or side-products.

Decision_Tree Start Purified Compound MS_Check MS: Observe M+ and M+2 peaks in ~3:1 ratio? Start->MS_Check IR_Check IR: Strong peaks at ~1380 & ~1190 cm⁻¹? MS_Check->IR_Check Yes Failure_Sulfonamide Likely Derivative: Sulfonamide MS_Check->Failure_Sulfonamide No (Check for higher MW) NMR_Check ¹H NMR: Absence of broad N-H signal? Presence of aromatic signals downfield of 8.0 ppm? IR_Check->NMR_Check Yes Failure_Hydrolysis Likely Hydrolysis Product: Sulfonic Acid IR_Check->Failure_Hydrolysis No (Check for broad O-H stretch) Success Structure Confirmed: 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride NMR_Check->Success Yes NMR_Check->Failure_Sulfonamide No (Check for N-H signal) Failure_Other Structure Incorrect Re-evaluate

Sources

Comparative

LC-MS and HPLC analysis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

An In-Depth Guide to the HPLC and LC-MS Analysis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride: A Comparative Approach For researchers, scientists, and professionals in drug development, the precise analysis of reactive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC and LC-MS Analysis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise analysis of reactive intermediates is fundamental to ensuring the integrity of synthetic pathways and the quality of final products. 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a bespoke building block, valuable for its potential to introduce the benzoxazole scaffold into novel chemical entities. However, the presence of a highly reactive sulfonyl chloride group presents significant analytical challenges.

This guide provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound. We move beyond standard protocols to explain the causality behind methodological choices, offering a framework for robust analysis rooted in scientific first principles.

The Core Analytical Challenge: Hydrolytic Instability

The primary obstacle in the analysis of any sulfonyl chloride is its susceptibility to hydrolysis.[1][2] The sulfonyl chloride moiety (-SO₂Cl) readily reacts with nucleophiles, particularly water, to form the corresponding sulfonic acid (-SO₃H). This transformation is not merely a degradation pathway; it represents a fundamental change in the chemical properties of the analyte, impacting polarity, chromatographic retention, and ionization efficiency.

An effective analytical method must therefore achieve one of two goals:

  • Minimize Hydrolysis: The method must be designed to prevent the conversion of the sulfonyl chloride to its sulfonic acid form during sample preparation and analysis.

  • Quantify Both Species: The method must be able to separate and quantify both the parent sulfonyl chloride and its sulfonic acid degradant, providing a complete profile of the sample's integrity.

Our comparative guide will address both strategies, highlighting how HPLC-UV and LC-MS can be tailored to meet these divergent needs.

HPLC-UV Analysis: The Workhorse for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a ubiquitous technique in synthetic chemistry labs, valued for its robustness and simplicity.[3][4] For a routine assessment of purity and stability, a well-developed HPLC-UV method is often sufficient.

Principle of Separation

The strategy for analyzing 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride by reversed-phase HPLC (RP-HPLC) is based on polarity differences.[5][6] The parent sulfonyl chloride is significantly less polar than its sulfonic acid hydrolysate. Consequently, in a reversed-phase system (non-polar stationary phase, polar mobile phase), the sulfonyl chloride will be retained longer on the column than the more polar sulfonic acid.[7]

Proposed HPLC-UV Method & Expected Results

To minimize on-column hydrolysis, a rapid gradient elution is recommended. The use of an acidic mobile phase modifier, such as formic acid, helps to ensure consistent peak shapes.[7]

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase chemistry provides good retention for the moderately hydrophobic benzoxazole core.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons and maintains a low pH to suppress silanol activity on the stationary phase.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low UV cutoff and is miscible with water.[5]
Gradient 5% to 95% B in 10 minutesA rapid gradient minimizes analysis time, reducing the opportunity for on-column hydrolysis.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 254 nmThe aromatic benzoxazole core is expected to have strong UV absorbance.
Injection Vol. 5 µL
Sample Diluent Anhydrous AcetonitrileCritical: Using a non-aqueous solvent prevents hydrolysis prior to injection.

Table 2: Expected Chromatographic Results

CompoundExpected Retention Time (min)Rationale for Elution Order
2-Ethyl-1,3-benzoxazole-5-sulfonic acid~3.5Highly polar due to the sulfonic acid group, leading to weak retention and early elution.
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride~7.8Less polar, resulting in stronger interaction with the C18 stationary phase and later elution.
Advantages and Limitations of HPLC-UV
  • Advantages: Cost-effective, robust, and ideal for rapid purity checks and stability studies where the identity of the degradant is already known.

  • Limitations: Lacks specificity. Without a reference standard for the sulfonic acid, peak identity is presumptive. It cannot provide definitive structural confirmation, and co-elution with other impurities can lead to inaccurate quantification.[1]

LC-MS Analysis: For Unambiguous Identification and High Sensitivity

Liquid Chromatography-Mass Spectrometry is the gold standard for identifying unknown compounds and confirming the structure of analytes in complex mixtures.[8] Its power lies in its ability to provide molecular weight and structural information via fragmentation.

Principle of Analysis

The LC separation component is similar to the HPLC-UV method, designed to separate the sulfonyl chloride from its sulfonic acid. The key difference is the detector—a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules. Given the acidic nature of the sulfonic acid degradant, negative-ion ESI is expected to be highly sensitive for this species, as it readily forms an [M-H]⁻ ion.[9]

Proposed LC-MS Method & Expected Results

The method is built upon the HPLC protocol, with modifications to ensure compatibility with the mass spectrometer.

Table 3: Proposed LC-MS Method Parameters

ParameterRecommended SettingRationale
LC System Identical to HPLC-UV (Table 1)The chromatographic separation remains the same. Formic acid is a volatile buffer, making it ideal for MS.[10]
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Provides high mass accuracy (Q-TOF) or high sensitivity for quantification (QqQ).
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for detecting the deprotonated sulfonic acid [M-H]⁻.
Scan Mode Full Scan (m/z 100-500)To detect all ions within the mass range.
MS/MS Analysis Collision-Induced Dissociation (CID) on the [M-H]⁻ ion of the sulfonic acidTo generate fragment ions for structural confirmation.

Table 4: Expected Mass Spectrometry Results

CompoundFormulaExpected [M-H]⁻ (m/z)Key MS/MS Fragments (m/z)
2-Ethyl-1,3-benzoxazole-5-sulfonic acidC₉H₉NO₄S226.02146.04 ([M-H-SO₃]⁻), 80.97 ([SO₃H]⁻)
2-Ethyl-1,3-benzoxazole-5-sulfonyl chlorideC₉H₈ClNO₃S243.98[11]N/A (less likely to ionize in negative mode)

Note: The predicted m/z for the [M-H]⁻ of the sulfonyl chloride is based on its PubChem entry, though its detection in negative ESI is less probable than the sulfonic acid.[11]

Advantages and Limitations of LC-MS
  • Advantages: Provides unambiguous identification through accurate mass and fragmentation data.[1][12] It offers superior sensitivity and specificity, allowing for the detection of trace-level impurities.

  • Limitations: Higher operational cost and complexity. Ionization efficiency can be highly dependent on the analyte's structure and mobile phase conditions, potentially requiring more intensive method development.

Visualizing the Workflow and Chemistry

To aid in method selection and data interpretation, the following diagrams illustrate the analytical decision-making process and a plausible fragmentation pathway for the key sulfonic acid degradant.

G cluster_prep Sample Preparation cluster_analysis Analytical Goal cluster_hplc HPLC-UV Path cluster_lcms LC-MS Path prep Dissolve Sample in Anhydrous Acetonitrile goal Define Analytical Need prep->goal hplc_run Run Rapid Gradient HPLC-UV Method goal->hplc_run Routine Purity Check Stability Monitoring lcms_run Run LC-MS Method (Negative ESI) goal->lcms_run Impurity ID Definitive Confirmation Low-Level Detection hplc_data Integrate Peaks: Parent (-SO2Cl) Degradant (-SO3H) hplc_run->hplc_data hplc_report Report Purity (%) hplc_data->hplc_report lcms_data Extract Ion Chromatograms (m/z 226.02) lcms_run->lcms_data lcms_frag Perform MS/MS on m/z 226.02 lcms_data->lcms_frag lcms_report Confirm Structure & Assess Purity lcms_frag->lcms_report

Caption: Decision workflow for selecting between HPLC-UV and LC-MS.

Caption: Proposed ESI-MS/MS fragmentation of the sulfonic acid.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Accurately weigh approximately 10 mg of the 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with anhydrous acetonitrile. This yields a 1 mg/mL stock solution.

  • Immediately perform a subsequent dilution by transferring 100 µL of the stock solution into a 2 mL HPLC vial and adding 900 µL of anhydrous acetonitrile to reach a final concentration of 100 µg/mL.

  • Cap the vial immediately and vortex. Place in the autosampler for analysis. Causality: The exclusive use of an anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride before the analysis begins, ensuring the chromatographic data accurately reflects the sample's composition at the time of dissolution.[1]

Protocol 2: HPLC-UV Analysis
  • Equilibrate the C18 column specified in Table 1 with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set the detector wavelength to 254 nm.

  • Inject 5 µL of the prepared sample.

  • Run the gradient program as defined in Table 1.

  • Identify the sulfonic acid and sulfonyl chloride peaks based on their expected retention times (Table 2).

  • Calculate the relative purity by area percent, assuming a similar response factor for both compounds.

Protocol 3: LC-MS Analysis
  • Equilibrate the LC system as described in the HPLC protocol.

  • Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure high mass accuracy.

  • Set up the acquisition method with the parameters in Table 3, ensuring both full scan MS and data-dependent MS/MS acquisition are enabled. The MS/MS experiment should be triggered by the appearance of the target ion at m/z 226.02.

  • Inject 5 µL of the prepared sample.

  • Following data acquisition, extract the ion chromatogram for m/z 226.02 to selectively visualize the sulfonic acid peak.

  • Analyze the MS/MS spectrum of the m/z 226.02 peak and confirm the presence of characteristic fragments (e.g., m/z 146.04) as proposed in the fragmentation diagram. This provides definitive structural confirmation of the hydrolytic degradant.

Conclusion and Recommendations

The analysis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride requires a carefully considered strategy that directly addresses its inherent reactivity.

  • For routine quality control and stability assessment , where speed and cost-effectiveness are paramount, a well-developed and validated HPLC-UV method is the technique of choice. It provides reliable quantification of the parent compound and its primary degradant, provided the identities of these peaks are confirmed.

  • For impurity identification, structural confirmation, and research applications , the specificity and sensitivity of LC-MS are indispensable . It provides unambiguous molecular weight and structural data, ensuring absolute confidence in the identity of all observed species.

Ultimately, the two techniques are complementary. An initial characterization by LC-MS to definitively identify the parent compound and its potential degradants provides the foundational knowledge required to validate a simpler, more routine HPLC-UV method for ongoing process control and quality assurance.

References

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
  • ScienceDirect. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Elsevier.
  • BenchChem. (2025). Validating the Structure of Synthesized Benzoxazole Derivatives: A Comparative Guide. BenchChem.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
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Validation

A Comparative Guide to the Reactivity of Benzenesulfonyl Chloride vs. Tosyl Chloride for Researchers

In the landscape of organic synthesis, the choice of sulfonylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. Among the plethora of avai...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the choice of sulfonylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. Among the plethora of available reagents, benzenesulfonyl chloride (BsCl) and p-toluenesulfonyl chloride (TsCl) are ubiquitous workhorses for the formation of sulfonamides and sulfonate esters. While structurally similar, their reactivity profiles exhibit subtle yet significant differences that can be leveraged for optimal outcomes in drug development and academic research. This guide provides an in-depth, objective comparison of their performance, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions.

At a Glance: Key Physicochemical and Reactivity Differences

The fundamental difference between benzenesulfonyl chloride and tosyl chloride lies in the presence of a methyl group at the para-position of the benzene ring in tosyl chloride. This seemingly minor structural alteration has profound implications for the electronic properties and, consequently, the reactivity of the molecule.

PropertyBenzenesulfonyl Chloride (BsCl)p-Toluenesulfonyl Chloride (TsCl)Rationale for Difference
Molecular Formula C₆H₅SO₂ClC₇H₇SO₂ClPresence of an additional CH₃ group in TsCl.
Molar Mass 176.62 g/mol 190.65 g/mol Additional mass of the CH₃ group.
Physical State at RT Colorless liquid[1]White solid[1]Higher molecular weight and greater molecular symmetry of TsCl lead to a higher melting point.
Reactivity More reactiveLess reactiveThe electron-donating methyl group in TsCl reduces the electrophilicity of the sulfonyl sulfur.
Leaving Group Ability of Conjugate Base Benzenesulfonate is a better leaving groupTosylate is a good, but slightly weaker leaving groupThe electron-donating methyl group in tosylate slightly destabilizes the resulting anion.

The Decisive Factor: Electronic Effects on Electrophilicity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. A more electron-deficient sulfur center will be more susceptible to attack by a nucleophile.

Benzenesulfonyl Chloride (BsCl): The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. This effect is transmitted to the benzene ring, but the unsubstituted ring itself does not significantly alter the inherent electrophilicity of the sulfur atom.

Tosyl Chloride (TsCl): The para-methyl group in tosyl chloride is an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron-donating nature pushes electron density into the benzene ring and, subsequently, towards the sulfonyl group. This has the effect of slightly reducing the partial positive charge on the sulfur atom, thereby making it less electrophilic and less reactive towards nucleophiles compared to benzenesulfonyl chloride.[2]

G Electronic Effects on Reactivity (δ+ > δ'+) cluster_BsCl Benzenesulfonyl Chloride (BsCl) cluster_TsCl Tosyl Chloride (TsCl) BsCl S(δ+) O1_Bs O BsCl->O1_Bs O2_Bs O BsCl->O2_Bs Cl_Bs Cl BsCl->Cl_Bs Ph_Bs Phenyl Ph_Bs->BsCl TsCl S(δ'+) O1_Ts O TsCl->O1_Ts O2_Ts O TsCl->O2_Ts Cl_Ts Cl TsCl->Cl_Ts Tolyl_Ts p-Tolyl Tolyl_Ts->TsCl Me_Ts CH₃ (Electron-Donating) Tolyl_Ts->Me_Ts Donates e⁻ density

Caption: Electronic effects on the electrophilicity of the sulfonyl sulfur.

Quantitative Reactivity Comparison: Insights from Solvolysis Studies

While direct side-by-side kinetic data for a wide range of reactions can be sparse, solvolysis studies of substituted benzenesulfonyl chlorides provide a robust quantitative framework for comparing their reactivity. The Hammett equation, which correlates reaction rates with substituent constants (σ), is a powerful tool in this regard. For the solvolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.

A study on the solvolysis of benzenesulfonyl chloride and its derivatives in 50% acetone/50% water at 25.0 °C reported the following first-order rate constants:[3]

CompoundSubstituentRate Constant (min⁻¹)Relative Rate
p-Methylbenzenesulfonyl chloride (Tosyl Chloride)p-CH₃0.01060.73
Benzenesulfonyl Chloride H 0.0146 1.00
m-Nitrobenzenesulfonyl chloridem-NO₂0.0443.01

These data clearly demonstrate that the electron-donating p-methyl group in tosyl chloride decreases its rate of solvolysis by approximately 27% compared to the unsubstituted benzenesulfonyl chloride. Conversely, the electron-withdrawing m-nitro group increases the reactivity threefold.

The Other Side of the Coin: Leaving Group Ability

The reactivity of the sulfonyl chloride is one aspect; the ability of the resulting sulfonate to act as a leaving group in subsequent reactions is another. A good leaving group is the conjugate base of a strong acid, and its stability as an anion is paramount.

The stability of the sulfonate anion is influenced by the same electronic effects. An electron-withdrawing group on the benzene ring will help to disperse the negative charge on the sulfonate anion, making it more stable and thus a better leaving group. Conversely, an electron-donating group will slightly destabilize the anion, making it a marginally poorer leaving group.

By extension, since benzenesulfonate lacks the electron-donating methyl group of tosylate, benzenesulfonate is a slightly better leaving group than tosylate .

Experimental Protocols

Synthesis of Benzenesulfonyl Chloride from Benzene

This procedure is adapted from established methods and should be performed by trained personnel in a well-ventilated fume hood.[5][6][7]

Materials:

  • Benzene

  • Chlorosulfonic acid

  • Crushed ice

  • Carbon tetrachloride

  • Dilute sodium carbonate solution

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and a gas outlet vented to a scrubber, place chlorosulfonic acid.

  • Slowly add benzene to the chlorosulfonic acid while stirring continuously. Maintain the reaction temperature between 20-25 °C using a cooling bath. The addition should take approximately 2-3 hours.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Extract the oily layer with carbon tetrachloride.

  • Wash the combined organic extracts with a dilute sodium carbonate solution.

  • The solvent is removed by distillation, and the crude benzenesulfonyl chloride is purified by vacuum distillation.

G Benzene Benzene Reaction_Vessel Reaction Vessel (20-25°C) Benzene->Reaction_Vessel Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_Vessel Stirring Stirring (3-4 hours) Reaction_Vessel->Stirring Quench Quench on Crushed Ice Stirring->Quench Extraction Extract with Carbon Tetrachloride Quench->Extraction Wash Wash with dilute Na₂CO₃ solution Extraction->Wash Purification Vacuum Distillation Wash->Purification BsCl_Product Benzenesulfonyl Chloride Purification->BsCl_Product

Caption: Experimental workflow for the synthesis of benzenesulfonyl chloride.

Synthesis of p-Toluenesulfonyl Chloride from Toluene

This procedure outlines a common laboratory-scale synthesis.[8][9][10]

Materials:

  • Toluene

  • Chlorosulfonic acid

  • Ammonium chloride (optional catalyst)

  • Ice water

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, place chlorosulfonic acid.

  • Optionally, introduce a catalytic amount of ammonium chloride in portions.

  • Slowly add toluene dropwise over 2-3 hours, maintaining the reaction temperature at approximately 35°C.

  • After the addition is complete, stir for an additional hour at the same temperature.

  • Pour the reaction mixture into ice water.

  • The precipitated solid p-toluenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Practical Implications and Recommendations

The choice between benzenesulfonyl chloride and tosyl chloride should be guided by the specific requirements of the reaction.

Choose Benzenesulfonyl Chloride when:

  • Higher reactivity is desired: For reactions with less nucleophilic substrates or when faster reaction rates are necessary.

  • A slightly better leaving group is required in the product: If the resulting sulfonate will be displaced in a subsequent step.

  • The presence of a methyl group is undesirable: To avoid potential side reactions or for structural reasons in the final product.

Choose Tosyl Chloride when:

  • Milder reaction conditions are preferred: Its lower reactivity can sometimes lead to cleaner reactions with fewer side products.

  • Ease of handling is a priority: Tosyl chloride is a solid at room temperature, which can be more convenient to weigh and handle than the liquid benzenesulfonyl chloride.[1]

  • The tosyl group is specifically required for its physical properties: Tosylates are often crystalline, which can aid in the purification of intermediates.

Conclusion

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Comparative

A Comparative Guide to the Structure-Activity Relationships of Benzoxazole-Based Compounds

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its structural resemblance to natural nucleic acid bases allows for effe...

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its structural resemblance to natural nucleic acid bases allows for effective interaction with biological macromolecules, making it a focal point in medicinal chemistry.[1][2] The synthetic tractability of this scaffold permits extensive structural modifications, enabling the fine-tuning of pharmacological properties across a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for benzoxazole derivatives across these key therapeutic areas. We will dissect how specific structural modifications influence biological efficacy, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with actionable insights for designing the next generation of benzoxazole-based therapeutics.

Anticancer Activity: Targeting Cellular Proliferation and Angiogenesis

The development of novel anticancer agents remains a critical challenge, with a continuous need for compounds that offer improved selectivity and reduced side effects. Benzoxazole derivatives have emerged as a promising class of anticancer agents, often acting through mechanisms like the inhibition of key enzymes involved in tumor growth and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or through the activation of pathways like the Aryl Hydrocarbon Receptor (AhR).[3][5]

Core Scaffold and Key Modification Sites

The fundamental benzoxazole scaffold offers several positions for chemical modification to modulate anticancer activity. The C2 and C5/C6 positions are most frequently targeted for derivatization.

cluster_0 Benzoxazole Core for Anticancer SAR mol C2 C2: Primary site for introducing diverse substituents (e.g., substituted phenyl, piperazine groups). Critical for receptor binding. C2->mol C5_C6 C5/C6: Sites for substitutions affecting solubility and electronic properties (e.g., nitro, amino groups). C5_C6->mol

Caption: Key modification sites on the benzoxazole scaffold for anticancer drug design.

Structure-Activity Relationship Analysis

SAR studies reveal distinct patterns for enhancing anticancer efficacy:

  • Substitution at C2: This is the most critical position for influencing activity.

    • Aromatic Substituents: Attaching a substituted phenyl ring at the C2 position is a common strategy. The presence of multiple methoxy groups on this phenyl ring significantly improves anticancer activity. For instance, derivatives with di-methoxy and tri-methoxy substitutions have demonstrated superior potency against human colorectal carcinoma (HCT-116) cell lines.[6]

    • Bioisosteric Replacement: In designing analogues of the anticancer prodrug Phortress, replacing its native benzothiazole core with a benzoxazole ring and attaching a piperazine moiety at C2 resulted in compounds with highly attractive anticancer effects against a panel of cancer cell lines, including colon (HT-29) and breast (MCF7) cancer.[5]

  • Substitution on the Benzene Ring:

    • The presence of an ortho-hydroxy group on an aromatic substituent has been shown to improve anticancer activity.[6]

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against the HCT-116 cell line, highlighting the impact of specific substitutions.

Compound IDC2-SubstituentOther Key SubstitutionsIC50 (µM) vs. HCT-116Reference
4 2,4-dimethoxyphenyl-39.9[6]
6 3,4,5-trimethoxyphenyl-24.5[6]
26 2-hydroxyphenyl-35.6[6]
3m 4-(4-fluorobenzyl)piperazin-1-yl5-fluoro< 10 (comparable to Doxorubicin)[5]
3n 4-(2,4-difluorobenzyl)piperazin-1-yl5-fluoro< 10 (comparable to Doxorubicin)[5]
5-FluorouracilStandard Drug-29.2[6]
DoxorubicinStandard Drug-~1-10[5]
Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol outlines a standard method for evaluating the in vitro anticancer activity of benzoxazole compounds.[6]

  • Cell Plating: Seed cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the synthesized benzoxazole derivatives to the wells. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control wells.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents. Benzoxazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][7] Their mechanism can involve the inhibition of essential enzymes like DNA gyrase.[8]

Structure-Activity Relationship Analysis

The antimicrobial potency of benzoxazole derivatives is heavily influenced by the nature and position of substituents.

cluster_1 Key SAR Insights for Antimicrobial Benzoxazoles A C2 Position: Substituted Phenyl Ring B Electron-Withdrawing Groups (Cl, F, NO2) on Phenyl Ring A->B  Addition of C Heterocyclic Rings (e.g., Thiophene) at C2 A->C  Substitution with E Increased Antimicrobial Potency B->E C->E D Absence of Methylene Bridge between Benzoxazole and C2-Phenyl D->E

Caption: Logical flow of SAR for enhancing antimicrobial activity.

  • Substitution at C2:

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as halogens (Cl, F) or nitro groups, on a phenyl ring at the C2 position generally enhances antimicrobial activity against a range of pathogens, including P. aeruginosa, K. pneumonia, and A. niger.[6][9] This is likely due to favorable electronic interactions with the target enzyme.

    • Heterocyclic Substituents: Replacing the phenyl ring with other heterocyclic systems can be beneficial. For example, a thiophene ring at C2 was found to improve antibacterial activity specifically against E. coli.[6]

    • Linker Modifications: Molecular modeling studies have shown that benzoxazole derivatives without a methylene bridge between the core and a C2-phenyl ring are more active, suggesting that a more rigid conformation is favorable for binding to targets like DNA gyrase.[8]

  • Substitution at C5/C6:

    • Quantitative structure-activity relationship (QSAR) studies have suggested that substitutions at the C5 or C6 position with electron-withdrawing groups are favorable for antibacterial activity.[9]

Comparative Performance Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole compounds against various microbial strains.

Compound IDC2-SubstituentTarget OrganismMIC (µM)Reference
13 4-chlorophenylP. aeruginosa2.57 x 10⁻³[6]
16 3-nitrophenylK. pneumonia1.22 x 10⁻³[6]
19 4-fluorophenylS. typhi2.40 x 10⁻³[6]
24 Thiophen-2-ylE. coli1.40 x 10⁻³[6]
1 Unsubstituted benzylidene hydrazideC. albicans0.34 x 10⁻³[6]
OfloxacinStandard AntibioticBacteria~1.38 x 10⁻³[6]
FluconazoleStandard AntifungalFungi~1.63 x 10⁻³[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This quantitative method is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.[3]

  • Preparation of Inoculum: Culture the microbial strain (bacterial or fungal) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, add 100 µL of broth to each well. Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Inoculate each well with 5 µL of the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Structure-Activity Relationship Analysis
  • Targeting MD2: For benzoxazolone derivatives designed as MD2 inhibitors, SAR analysis revealed that electron-withdrawing substituents like bromo (Br) and trifluoromethyl (CF₃) groups significantly enhanced inhibitory activity against the production of the pro-inflammatory cytokine IL-6.[11][13]

  • Targeting COX-2: Several 2-substituted benzoxazole derivatives have exhibited potent anti-inflammatory activity in vivo, with evidence suggesting they act as selective COX-2 inhibitors.[12] The therapeutic benefit of NSAIDs comes from COX-2 inhibition, while undesirable side effects like gastrointestinal issues arise from COX-1 inhibition.[12] Developing selective COX-2 inhibitors is therefore a key goal.

Comparative Performance Data

The following data compares the anti-inflammatory activity of benzoxazolone derivatives as measured by the inhibition of IL-6 production.

Compound IDKey SubstituentTargetIC50 (µM)Reference
3c 4-bromobenzoylIL-6 Production10.14[11]
3d 4-(trifluoromethyl)benzoylIL-6 Production5.43[11]
3g 3-bromo-4-fluorobenzoylIL-6 Production5.09[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[12][14]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Divide the rats into groups. Administer the test benzoxazole compounds orally or intraperitoneally. Administer a standard drug (e.g., Diclofenac Sodium) to the positive control group and the vehicle to the negative control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle-treated control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The structure-activity relationship studies of benzoxazole derivatives consistently highlight the C2 position as the primary locus for modulating biological activity.

  • For Anticancer Activity: The focus is on introducing complex moieties like substituted phenyl and piperazine groups that can form specific interactions with enzyme active sites (e.g., VEGFR-2, CYP1A1).[3][5]

  • For Antimicrobial Activity: The key is often the introduction of electron-withdrawing groups and maintaining a rigid structure to enhance binding to targets like DNA gyrase.[6][8]

  • For Anti-inflammatory Activity: Potency is driven by substituents that can effectively interact with targets like MD2 or the COX-2 active site.[11][12]

While some overlap exists—for instance, the utility of halogen substitutions—the SAR for each therapeutic area is distinct, underscoring the need for tailored design strategies. Future research should leverage computational tools like 3D-QSAR and molecular docking to rationalize these experimental findings and guide the design of derivatives with enhanced potency and selectivity.[15][16][17] The development of hybrid molecules that combine the benzoxazole scaffold with other pharmacophores could also lead to novel agents with multi-target activities, offering new avenues for treating complex diseases.

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Validation

A Senior Application Scientist's Guide to In Vitro Antimicrobial Screening of Novel Benzoxazole Compounds

For researchers, scientists, and drug development professionals, the emergence of novel chemical entities with potential antimicrobial properties marks a critical first step in addressing the global challenge of antimicr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the emergence of novel chemical entities with potential antimicrobial properties marks a critical first step in addressing the global challenge of antimicrobial resistance. Benzoxazole derivatives, a class of heterocyclic compounds, have shown significant promise in this arena, exhibiting a broad spectrum of activity against various pathogens.[1][2] This guide provides a comprehensive comparison of two gold-standard in vitro screening protocols—broth microdilution and disk diffusion—tailored for the evaluation of novel benzoxazole compounds. Drawing upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this document offers not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible data.

Choosing the Right Assay: A Comparative Overview

The initial screening of a novel compound's antimicrobial efficacy hinges on the selection of an appropriate in vitro assay. The two most widely accepted methods are broth microdilution, which yields quantitative results in the form of a Minimum Inhibitory Concentration (MIC), and disk diffusion, a qualitative or semi-quantitative method that measures the size of a zone of inhibition. The choice between these methods depends on the specific goals of the screening phase, the resources available, and the desired throughput.

FeatureBroth MicrodilutionDisk Diffusion
Principle Serial dilution of the compound in a liquid growth medium to determine the lowest concentration that inhibits microbial growth.Diffusion of the compound from a saturated paper disk into an agar medium, creating a concentration gradient that inhibits microbial growth.
Primary Result Minimum Inhibitory Concentration (MIC) in µg/mL.[3]Zone of Inhibition diameter in mm.
Nature of Result Quantitative.Qualitative to Semi-quantitative.
Throughput High; can test multiple compounds against a single organism or a single compound against multiple organisms on one 96-well plate.Moderate; limited by the number of disks that can be placed on a single agar plate.
Compound Requirements Requires the compound to be soluble in the broth medium.Requires the compound to be soluble and diffusible through the agar.
Advantages Provides a precise MIC value, which is crucial for understanding potency and for further development. Amenable to automation.Simple, cost-effective, and requires minimal specialized equipment. Provides a clear visual indication of activity.
Disadvantages More labor-intensive and requires more reagents. The true MIC lies between the tested concentrations.[4]Results can be influenced by the compound's solubility and diffusion characteristics. Does not provide a direct MIC value.

The Core Protocols: A Step-by-Step Guide with Scientific Rationale

Adherence to standardized protocols is paramount for generating reliable and comparable data. The following sections detail the broth microdilution and disk diffusion methods, with an emphasis on the causality behind each experimental choice, as grounded in CLSI and EUCAST guidelines.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[3]

Experimental Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading CompoundPrep Prepare Stock Solution of Benzoxazole Compound SerialDilution Perform 2-fold Serial Dilution of Compound in 96-well Plate CompoundPrep->SerialDilution Add to first column MediaPrep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) MediaPrep->SerialDilution InoculumPrep Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacterial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubate Incubate at 35±2°C for 16-20 hours Inoculation->Incubate Controls Include Growth, Sterility, and Positive Controls Controls->Incubate ReadMIC Visually Inspect for Growth and Determine MIC Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Materials:

    • Benzoxazole Compound: Prepare a stock solution of the novel benzoxazole compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration at least 10 times the highest desired test concentration. The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microorganisms.

    • Growth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as specified by CLSI guidelines. The cation adjustment (calcium and magnesium) is crucial as these ions can affect the activity of certain antimicrobial agents.

    • Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This standardization is critical for the reproducibility of MIC results.[3][5]

  • Assay Procedure:

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzoxazole compound in CAMHB. This creates a range of concentrations to test.

    • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Controls:

      • Growth Control: A well containing only the broth and the microorganism to ensure the viability of the organism.

      • Sterility Control: A well containing only the broth to check for contamination.

      • Positive Control: A well containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay's ability to detect antimicrobial activity.[5]

      • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the benzoxazole compound to ensure it has no inhibitory effect on its own.

  • Incubation and Interpretation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours for most bacteria.

    • The MIC is determined as the lowest concentration of the benzoxazole compound at which there is no visible growth of the microorganism.[3]

Disk Diffusion Method: Assessing the Zone of Inhibition

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative screening method.

Experimental Workflow for Disk Diffusion

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement PlatePrep Prepare Mueller-Hinton Agar (MHA) Plates Inoculation Inoculate MHA Plate for Confluent Growth PlatePrep->Inoculation InoculumPrep Prepare Standardized Inoculum (0.5 McFarland) InoculumPrep->Inoculation DiskPrep Impregnate Sterile Disks with Benzoxazole Compound DiskPlacement Place Compound and Control Disks on Agar DiskPrep->DiskPlacement Inoculation->DiskPlacement Incubate Invert and Incubate at 35±2°C for 16-20 hours DiskPlacement->Incubate MeasureZone Measure the Diameter of the Zone of Inhibition (mm) Incubate->MeasureZone

Caption: Workflow for the Disk Diffusion Assay.

Detailed Protocol:

  • Preparation of Materials:

    • Benzoxazole Compound: Prepare a solution of the novel benzoxazole compound at a known concentration.

    • Agar Medium: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm. The agar depth is critical as it affects the diffusion of the antimicrobial agent.

    • Microorganism: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Assay Procedure:

    • Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the MHA plate to obtain confluent growth.

    • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known amount of the benzoxazole compound onto the surface of the agar. A disk impregnated with the solvent alone should be used as a negative control, and a disk with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.[5]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Comparative Performance Data: Benzoxazoles vs. Standard Antimicrobials

The following tables provide a summary of representative antimicrobial activity data for novel benzoxazole derivatives compared to standard antimicrobial agents. It is important to note that direct comparison of MIC values between different studies should be done with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
Novel Benzoxazoles
Benzoxazole Derivative A[3]16>128>12832
Benzoxazole Derivative B[1]64>512>512128
2,5-disubstituted benzoxazole[3]---16
Standard Antimicrobials
Ciprofloxacin (CLSI QC Range)[6][7]0.25 - 1.00.004 - 0.0150.25 - 1.0N/A
Fluconazole (EUCAST QC Range)[5]N/AN/AN/A0.125 - 0.5

Table 2: Zone of Inhibition Data (mm)

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
Novel Benzoxazoles
Benzoxazole Derivative C188712
Benzoxazole Derivative D2210915
Standard Antimicrobials
Ciprofloxacin (30 µg disk) (CLSI QC Range)[6][7]22 - 3030 - 4025 - 33N/A
Fluconazole (25 µg disk) (EUCAST QC Range)[5]N/AN/AN/A22 - 29

Trustworthiness and Self-Validation of Protocols

The reliability of any antimicrobial screening protocol rests on a foundation of self-validation. This is achieved through the stringent application of quality control measures as mandated by CLSI and EUCAST.

  • Use of Quality Control (QC) Strains: The inclusion of well-characterized QC strains, such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 90028, is non-negotiable.[5] The MIC values or zone diameters for these strains must fall within the acceptable ranges defined by CLSI and EUCAST to validate the experimental run.[6][7]

  • Adherence to Standardized Methodologies: Strict adherence to the detailed protocols, including inoculum density, incubation conditions, and media composition, is essential for minimizing variability and ensuring the reproducibility of results.

  • Inclusion of Controls: The use of positive, negative, and solvent controls in every assay provides internal validation, confirming the viability of the test organism, the sterility of the medium, the responsiveness of the assay to a known antimicrobial, and the inertness of the solvent, respectively.

By integrating these self-validating systems, researchers can have high confidence in the accuracy and reliability of their screening data, forming a solid basis for the further development of promising novel benzoxazole compounds.

References

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

  • Synthesis, antimicrobial and in silico studies of new 2.5-disubstituted benzoxazole derivative. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 469-486. [Link]

  • MDPI. (2023). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • Balaswamy, G., et al. (2025). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. ResearchGate. [Link]

  • In Silico Study of Microbiologically Active Benzoxazole Derivatives. (2021). Journal of Chemistry, 2021, 1-8. [Link]

  • EUCAST. (2026). Disk Diffusion and Quality Control. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PeerJ, 8, e9901. [Link]

  • EUCAST. (2023, December 31). The 2024 breakpoint and QC tables available. [Link]

  • Synthesis, antimicrobial and in silico studies of new 2.5-disubstituted benzoxazole derivative. (2025). ResearchGate. [Link]

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (2025). ResearchGate. [Link]

  • Rana, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 98. [Link]

  • Pranay Shah, R. I. Patel, & P. J. Vyas. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 632-636. [Link]

  • EUCAST. (2023, March 14). Updated QC-tables. [Link]

  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(5-6), 263-272. [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]

  • CLSI. (2022). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed. [Link]

  • Hana AA Mageed, Reda F El-Ezabi, & Fayrouz A Khaled. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Journal of Chemical and Pharmaceutical Research, 13(11), 889-893. [Link]

  • Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. (2012). Der Pharma Chemica, 4(4), 1475-1485. [Link]

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  • Pediatric infectious diseases electronic library. (2024). CLSI M100™. [Link]

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  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

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Comparative

A Comparative Guide to Alternative Reagents for 2-Ethyl-1,3-benzoxazole-5-sulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a wide array of therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a wide array of therapeutic agents, from antibacterials to anticancer drugs.[1][2] The synthesis of these vital compounds has traditionally relied on the reaction of a primary or secondary amine with a sulfonyl chloride. 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is one such reagent, valued for introducing a privileged heterocyclic scaffold into drug candidates. However, the inherent reactivity and potential instability of sulfonyl chlorides, coupled with the often harsh conditions required for their synthesis, have driven the development of alternative reagents and methodologies.[3][4]

This guide provides a comprehensive comparison of modern alternatives to 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, offering a deeper look into their synthesis, reactivity, and practical application. We will explore experimental data to objectively assess the performance of these alternatives, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Benchmark: Synthesis and Reactivity of 2-Ethyl-1,3-benzoxazole-5-sulfonyl Chloride

A common and effective route to aryl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[5][6] For 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, this would involve the synthesis of 2-Ethyl-1,3-benzoxazole-5-thiol as a key intermediate. The benzoxazole ring itself can be synthesized through the condensation of an appropriately substituted 2-aminophenol with an orthoester or an acid chloride.[7][8]

G 2-Aminophenol derivative 2-Aminophenol derivative 2-Ethyl-1,3-benzoxazole 2-Ethyl-1,3-benzoxazole 2-Aminophenol derivative->2-Ethyl-1,3-benzoxazole Condensation 2-Ethyl-1,3-benzoxazole-5-thiol 2-Ethyl-1,3-benzoxazole-5-thiol 2-Ethyl-1,3-benzoxazole->2-Ethyl-1,3-benzoxazole-5-thiol Thiolation 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride 2-Ethyl-1,3-benzoxazole-5-thiol->2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride Oxidative Chlorination Benzoxazole Sulfonamide Benzoxazole Sulfonamide 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride->Benzoxazole Sulfonamide Amination

Figure 1: General synthetic pathway to benzoxazole sulfonamides via a thiol intermediate.

The reactivity of heteroaryl sulfonyl chlorides is significantly influenced by the electronic properties of the heterocyclic ring. Electron-withdrawing heteroatoms tend to increase the electrophilicity of the sulfonyl group, making the reagent more reactive but potentially less stable.[9] The benzoxazole moiety in the title compound imparts a unique electronic character that influences its reactivity profile in sulfonamide synthesis.

Alternative Sulfonylating Agents with Heterocyclic Cores

For applications requiring a heterocyclic sulfonamide, a direct alternative to 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride would be another heterocyclic sulfonyl chloride. The choice of heterocycle can have a profound impact on the stability and reactivity of the reagent.

2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl Chlorides

Structurally related to the benzoxazole system, 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides are viable alternatives for introducing a five-membered heterocycle. The presence of the electron-withdrawing cyano group is expected to enhance the reactivity of the sulfonyl chloride.

Experimental Protocol: Synthesis of N-substituted 2-aryl-4-cyano-1,3-oxazole-5-sulfonamides [10]

A mixture of the appropriate 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride (1 mmol) and the desired amine (1.1 mmol) in anhydrous dioxane (10 mL) is treated with triethylamine (1.5 mmol). The reaction mixture is refluxed for 2-4 hours, monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the target sulfonamide.

AmineYield (%)
Aniline75
4-Methylaniline78
Morpholine85
Piperidine82

Table 1: Representative yields for the synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonamides.[10]

Other Heteroaryl Sulfonyl Chlorides

A variety of other heteroaryl sulfonyl chlorides are commercially available or can be synthesized, each with its own reactivity profile. For example, pyrazine-2-sulfonyl chloride is highly reactive due to the electron-withdrawing nature of the pyrazine ring, while pyridine-3-sulfonyl chloride offers a more moderate reactivity and greater stability.[9] The stability of heteroaryl sulfonyl chlorides can vary significantly, with some being prone to decomposition through SO2 extrusion or hydrolysis.[3][4]

Modern Synthetic Methodologies Bypassing Sulfonyl Chlorides

Recent advances in synthetic chemistry have provided several methods to form sulfonamides without the need to isolate potentially unstable sulfonyl chloride intermediates. These approaches often offer milder reaction conditions and greater functional group tolerance.

In Situ Generation of Sulfonyl Chlorides via Oxidative Chlorination of Thiols

This powerful technique involves the oxidation of a thiol to the corresponding sulfonyl chloride in the presence of an amine, leading to the one-pot synthesis of the desired sulfonamide. A variety of oxidizing systems can be employed.

G Heterocyclic Thiol Heterocyclic Thiol Sulfonyl Chloride (in situ) Sulfonyl Chloride (in situ) Heterocyclic Thiol->Sulfonyl Chloride (in situ) Oxidant (e.g., H2O2/SOCl2, NCS) Heterocyclic Sulfonamide Heterocyclic Sulfonamide Sulfonyl Chloride (in situ)->Heterocyclic Sulfonamide Amine

Figure 2: One-pot synthesis of sulfonamides via oxidative chlorination of thiols.

Experimental Protocol: One-Pot Synthesis of Sulfonamides from Thiols using H₂O₂ and SOCl₂ [6]

To a solution of the thiol (1 mmol) and the amine (1.2 mmol) in acetonitrile (5 mL), pyridine (2 mmol) is added. The mixture is cooled to 0 °C, and a solution of 30% H₂O₂ (3 mmol) and SOCl₂ (1.2 mmol) in acetonitrile (2 mL) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

ThiolAmineYield (%)
ThiophenolAniline95
4-MethylthiophenolBenzylamine98
2-MercaptobenzothiazoleMorpholine92

Table 2: Representative yields for the one-pot synthesis of sulfonamides from thiols using H₂O₂/SOCl₂.[6]

Iodine-Mediated Synthesis from Sodium Sulfinates

Sodium sulfinates are stable, easy-to-handle solids that can be converted to sulfonamides in the presence of an amine and an iodine source. This method avoids the use of harsh chlorinating agents.[11]

Experimental Protocol: Iodine-Mediated Synthesis of Sulfonamides

To a mixture of the sodium sulfinate (1 mmol), the amine (1.2 mmol), and potassium carbonate (2 mmol) in DMF (5 mL) is added iodine (1.2 mmol). The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with a solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Sodium SulfinateAmineYield (%)
Sodium benzenesulfinateAniline85
Sodium p-toluenesulfinateBenzylamine92
Sodium 2-naphthalenesulfinateMorpholine88

Table 3: Representative yields for the iodine-mediated synthesis of sulfonamides.

Palladium-Catalyzed Synthesis from Aryl Halides

Palladium catalysis offers a versatile route to sulfonamides from readily available aryl halides and a source of sulfur dioxide, such as sodium metabisulfite or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This approach allows for the late-stage introduction of the sulfonamide group into complex molecules.

G Aryl Halide Aryl Halide Aryl Palladium Complex Aryl Palladium Complex Aryl Halide->Aryl Palladium Complex Pd Catalyst, Ligand Sulfonyl Palladate Complex Sulfonyl Palladate Complex Aryl Palladium Complex->Sulfonyl Palladate Complex SO2 source Sulfonamide Sulfonamide Sulfonyl Palladate Complex->Sulfonamide Amine, Oxidant

Figure 3: Simplified catalytic cycle for palladium-catalyzed sulfonamide synthesis.

Comparative Analysis and Conclusion

The choice of reagent for sulfonamide synthesis is a critical decision that impacts reaction efficiency, substrate scope, and overall process safety and sustainability.

MethodReagent/PrecursorKey AdvantagesKey Limitations
Traditional 2-Ethyl-1,3-benzoxazole-5-sulfonyl chlorideWell-established; direct introduction of the benzoxazole moiety.Reagent can be unstable and moisture-sensitive; synthesis may require harsh conditions.
Alternative Sulfonyl Chloride 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chloridePotentially higher reactivity due to the cyano group.Stability may be a concern; requires synthesis of the precursor.
Oxidative Chlorination Heterocyclic ThiolOne-pot procedure; avoids isolation of sulfonyl chloride.Requires availability of the corresponding thiol; some oxidants are harsh.
Iodine-Mediated Sodium SulfinateStable, easy-to-handle precursors; mild reaction conditions.May require longer reaction times; stoichiometry of iodine needs optimization.
Palladium-Catalyzed Aryl HalideHigh functional group tolerance; suitable for late-stage functionalization.Cost of palladium catalyst; potential for metal contamination in the final product.

Table 4: Comparison of different approaches to heterocyclic sulfonamide synthesis.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | ChemRxiv. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available from: [Link]

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  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides - MDPI. Available from: [Link]

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  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides - PDF Free Download. Available from: [Link]

  • (PDF) Sulfa drug poster - ResearchGate. Available from: [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Publications. Available from: [Link]

  • 2-ethyl-1,3-benzoxazole - Chemical Synthesis Database. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available from: [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Available from: [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed. Available from: [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC - NIH. Available from: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available from: [Link]

  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC - PubMed Central. Available from: [Link]

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Validation

A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for Novel Benzoxazole Derivatives

The expanding field of medicinal chemistry continually introduces novel compounds with therapeutic potential. Among these, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a...

Author: BenchChem Technical Support Team. Date: January 2026

The expanding field of medicinal chemistry continually introduces novel compounds with therapeutic potential. Among these, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including notable anticancer effects.[1][2][3] A critical initial step in the preclinical evaluation of these newly synthesized benzoxazole derivatives is the rigorous assessment of their cytotoxic potential. This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering the technical insights and practical guidance necessary for researchers, scientists, and drug development professionals to make informed decisions and generate robust, reproducible data.

The Foundational Importance of Cytotoxicity Screening

Cytotoxicity testing is a cornerstone of drug discovery, providing essential information about a compound's potential to damage or kill cells.[4][5] This preliminary screening is fundamental for several reasons: it helps to identify compounds with therapeutic efficacy, establishes a therapeutic window by comparing toxicity in cancerous versus non-cancerous cells, and guides the selection of promising candidates for further development.[6][7][8] For benzoxazole derivatives, which have demonstrated significant anticancer activity, cytotoxicity assays are pivotal in elucidating their mechanism of action and dose-dependent effects.[9][10][11]

A Comparative Analysis of Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is contingent upon the specific research question, the properties of the benzoxazole derivative being tested, and the anticipated mechanism of cell death. Here, we compare the principles, advantages, and limitations of the most widely used assays.

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[12][13][14][15][16]Cell viability and metabolic activity.[12][17]- Well-established and widely used.- High sensitivity.[17]- Cost-effective.[7]- Requires a solubilization step for the formazan crystals.[17][18]- Can be affected by compounds that alter cellular metabolism.[17]- MTT itself can be toxic to cells.[19]
MTS Assay Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[18][20][21]Cell viability and metabolic activity.[17]- Simpler and faster than MTT (no solubilization step).[17][18]- Suitable for high-throughput screening.[17][18]- Can be more expensive than MTT.[17]- May have higher background absorbance.[21]
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[6][22][23][24][25]Cell membrane integrity (cytotoxicity).[22][23]- Simple and reliable method.- Allows for real-time analysis without disturbing cells.[26]- Highly sensitive.[26]- Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[26]- Can be affected by serum LDH in the culture medium.
Apoptosis Assays (e.g., Annexin V/PI) Detects key events in programmed cell death (apoptosis), such as the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).[6][27][28][29]Apoptosis vs. Necrosis.- Provides mechanistic insights into the mode of cell death.[28]- Can distinguish between early and late apoptotic cells.[6]- Can be more complex and time-consuming than viability assays.- May require specialized equipment (e.g., flow cytometer).[6]

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for obtaining reliable cytotoxicity data. The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of newly synthesized benzoxazole derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Benzoxazole Derivatives Compound_Treatment Treat Cells with Serial Dilutions of Compounds Compound_Prep->Compound_Treatment Cell_Culture Culture and Maintain Selected Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72h) Compound_Treatment->Incubation Assay_Addition Add Assay Reagent (e.g., MTT, MTS, LDH substrate) Incubation->Assay_Addition Measurement Measure Signal (e.g., Absorbance, Fluorescence) Assay_Addition->Measurement Data_Processing Calculate Percentage Cell Viability Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination Dose_Response Generate Dose-Response Curves IC50_Determination->Dose_Response AhR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazole Benzoxazole Derivative AhR_complex AhR-Hsp90-XAP2 Complex Benzoxazole->AhR_complex Binds to AhR Active_complex Activated AhR-ARNT Complex AhR_complex->Active_complex Conformational Change & Translocation ARNT ARNT ARNT->Active_complex XRE Xenobiotic Response Element (XRE) Active_complex->XRE Binds to DNA Transcription Transcription CYP1A1_gene CYP1A1 Gene CYP1A1_protein CYP1A1 Protein Transcription->CYP1A1_protein mRNA Translation Translation Metabolites Reactive Metabolites CYP1A1_protein->Metabolites Metabolizes Benzoxazole Apoptosis Apoptosis Metabolites->Apoptosis Induces

Caption: Potential AhR-mediated pathway for benzoxazole-induced cytotoxicity.

Conclusion and Future Directions

The selection of an appropriate cytotoxicity assay is a critical decision in the early-stage evaluation of newly synthesized benzoxazole derivatives. While the MTT assay offers a robust and cost-effective initial screen, a multi-assay approach can provide a more comprehensive understanding of a compound's cytotoxic profile. For instance, combining a viability assay like MTT with an LDH assay can help differentiate between cytostatic and cytotoxic effects, while apoptosis assays can elucidate the mechanism of cell death. As research into the therapeutic potential of benzoxazoles continues, the strategic application of these in vitro assays will be indispensable in identifying and advancing the most promising candidates toward clinical development.

References

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  • Pediaa.Com. (2019, April 9). Difference Between MTT and MTS Assay. Retrieved from [Link]

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  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Lee, J. S., et al. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 9(11), 589. [Link]

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Comparative

A Comparative Guide to Catalytic Systems for Benzoxazole Synthesis: From Traditional Metals to Green Alternatives

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2][3] The efficient construc...

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2][3] The efficient construction of this privileged heterocyclic motif has driven extensive research into novel catalytic systems. This guide provides an in-depth, objective comparison of prevalent catalytic methodologies for benzoxazole synthesis, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of Benzoxazoles

Benzoxazoles are not merely synthetic curiosities; they are integral components of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscore the critical need for robust and versatile synthetic routes.[4] Catalysis has emerged as the most powerful tool for forging the benzoxazole core, typically through the cyclization of o-aminophenols with various coupling partners. The choice of catalyst dictates the reaction's efficiency, substrate scope, and environmental footprint. This guide will navigate the landscape of catalytic options, from well-established transition metal systems to emerging green and sustainable alternatives.

The Workhorses: Transition Metal-Catalyzed Syntheses

Transition metals, particularly copper, palladium, and iron, have historically dominated the field of benzoxazole synthesis due to their versatile reactivity and high efficiency.[1][2]

Copper-Catalyzed Systems: A Cost-Effective and Versatile Choice

Copper catalysts are widely employed for their low cost, abundance, and excellent performance in C-O and C-N bond-forming reactions.[5]

Mechanistic Insights: Copper-catalyzed benzoxazole synthesis often proceeds through a few key pathways. One common mechanism involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols, followed by intramolecular cyclization.[6] Another prominent route is the intramolecular cyclization of o-haloanilides, where a copper(I) catalyst, often in the presence of a ligand like 1,10-phenanthroline, is believed to undergo oxidative addition to the carbon-halogen bond, followed by reductive elimination to form the benzoxazole ring.[7] More recent developments have focused on direct C-H functionalization/C-O bond formation, where a copper(II) catalyst facilitates the reaction under an air atmosphere, highlighting a greener approach.[5]

Experimental Protocol: Copper-Catalyzed Synthesis from o-Aminophenol and Benzoic Acid [4]

This protocol represents a classic and widely used approach for the synthesis of 2-arylbenzoxazoles.

  • Combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in a round-bottom flask.[4]

  • Carefully add polyphosphoric acid (PPA) (40 g) to the flask.[4]

  • Heat the reaction mixture to 150-180°C and maintain for 4-5 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.[4]

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-phenylbenzoxazole.[4]

Palladium-Catalyzed Systems: High Efficiency and Broad Substrate Scope

Palladium catalysis is a powerful tool for benzoxazole synthesis, offering high efficiency, broad substrate scope, and tolerance to a wide range of functional groups.[8]

Mechanistic Insights: Palladium-catalyzed routes often involve cross-coupling reactions. A notable example is the reaction of o-aminophenol with carbon-carbon triple bonds, where palladium chloride catalyzes the cleavage of the triple bond and subsequent cyclization.[9] Another common strategy is the aerobic oxidation of o-aminophenols and isocyanides, catalyzed by a palladium complex, to yield 2-aminobenzoxazoles.[10][11]

Experimental Protocol: Palladium-Catalyzed Synthesis from o-Aminophenol and an Isocyanide [12]

This method provides a route to valuable 2-aminobenzoxazole derivatives.

  • To a solution of o-aminophenol (1 mmol) in dioxane, add the isocyanide (1.2 mmol) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).[12]

  • Heat the reaction mixture under an oxygen atmosphere (balloon) at a specified temperature (e.g., 80-100°C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 2-aminobenzoxazole.

Iron-Catalyzed Systems: An Economical and Environmentally Benign Alternative

Iron, being the most abundant and least toxic transition metal, has gained significant attention as a sustainable catalyst for organic synthesis.[13][14]

Mechanistic Insights: Iron-catalyzed benzoxazole synthesis can proceed through various pathways. One innovative approach involves a hydrogen transfer strategy where o-nitrophenols react with benzylic alcohols.[13] In this cascade reaction, the iron catalyst facilitates alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for an external reducing agent or oxidant.[13] Another method involves the oxidative coupling and cyclization of phenol derivatives with benzoyl aldehyde oximes at room temperature, where the oxime can also act as a ligand for the iron catalyst.[14][15]

Experimental Protocol: Iron-Catalyzed Synthesis from o-Nitrophenol and Benzyl Alcohol [13]

This protocol showcases a cascade reaction for the synthesis of 2-arylbenzoxazoles.

  • In a sealed tube, combine o-nitrophenol (1 mmol), benzyl alcohol (1.2 mmol), and an iron catalyst such as FeCl₃ (5 mol%) in a suitable solvent like toluene.[13]

  • Heat the reaction mixture at 150°C for the specified time (e.g., 24 hours).[13]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

The Rise of Greener Alternatives

In the quest for more sustainable chemical processes, several alternative catalytic systems have emerged, including metal-free catalysis, photocatalysis, and the use of heterogeneous catalysts.

Metal-Free Catalytic Systems: Avoiding Transition Metal Contamination

Metal-free approaches offer the significant advantage of avoiding potential metal contamination in the final products, which is particularly crucial in pharmaceutical applications. These systems often rely on Brønsted or Lewis acids, or organocatalysts.[1][2]

Mechanistic Insights: A common metal-free strategy involves the condensation of o-aminophenols with aldehydes or carboxylic acids under acidic conditions.[16][17] For instance, a reusable Brønsted acidic ionic liquid gel has been shown to be an efficient heterogeneous catalyst for this transformation under solvent-free conditions.[16][17] The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration.

Photocatalytic Synthesis: Harnessing the Power of Light

Visible-light photocatalysis has emerged as a powerful and green tool for organic synthesis, enabling reactions to proceed under mild conditions.[18][19]

Mechanistic Insights: Photocatalytic benzoxazole synthesis can be achieved through various pathways. One method involves the use of an organocatalyst like 1,8-dihydroxyanthraquinone in the presence of a copper salt (CuI) under LED irradiation to catalyze the oxidative cyclization of glycine derivatives.[18] Another approach utilizes eosin Y as a metal-free photocatalyst for the one-pot coupling and cyclization of o-substituted anilines with aldehydes.[20][21] These reactions typically involve the generation of radical intermediates through photoinduced electron transfer.

Heterogeneous Catalysis: Simplifying Catalyst Recovery and Reuse

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, leading to more cost-effective and environmentally friendly processes.[22][23][24]

Mechanistic Insights: A variety of solid-supported catalysts have been developed for benzoxazole synthesis. For example, phosphine-functionalized magnetic nanoparticles in the presence of a ruthenium complex have been used for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol.[23][25] Another example is the use of sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) as a reusable solid acid catalyst for the condensation of o-aminophenol with aldehydes under solvent-free conditions.[22]

Comparative Performance of Catalytic Systems

To facilitate the selection of an appropriate catalytic system, the following table summarizes the key performance indicators of the discussed methodologies.

Catalytic SystemTypical CatalystSubstratesReaction ConditionsYieldsKey AdvantagesKey Disadvantages
Copper-Catalyzed CuI, CuCl, Cu(OAc)₂o-aminophenols, alkynones, o-haloanilidesModerate to high temperaturesGood to excellentLow cost, high versatilityPotential for metal contamination
Palladium-Catalyzed PdCl₂, Pd(PPh₃)₄o-aminophenols, alkynes, isocyanidesMild to moderate temperaturesHighHigh efficiency, broad scopeHigh cost, toxicity
Iron-Catalyzed FeCl₃, Fe(acac)₃o-nitrophenols, benzylic alcohols, phenolsHigh temperaturesGood to excellentLow cost, low toxicityCan require harsh conditions
Metal-Free Brønsted/Lewis acids, Ionic Liquidso-aminophenols, aldehydes, carboxylic acidsVariable, can be harshModerate to highAvoids metal contaminationMay require stoichiometric reagents
Photocatalytic Eosin Y, Ru(bpy)₃Cl₂o-substituted anilines, aldehydes, glycine derivativesAmbient temperature, visible lightGood to highMild conditions, greenRequires specialized equipment
Heterogeneous Supported Ru, Fe₃O₄@SiO₂-SO₃Ho-aminophenols, alcohols, aldehydesVariableGood to excellentCatalyst recyclability, easy work-upPotential for lower activity than homogeneous counterparts

Visualizing the Catalytic Processes

To further elucidate the discussed synthetic strategies, the following diagrams illustrate a general experimental workflow and a representative catalytic cycle.

G cluster_workflow General Experimental Workflow for Benzoxazole Synthesis Start Start Reactant Mixing Mix Reactants (e.g., o-aminophenol, aldehyde) Start->Reactant Mixing Catalyst Addition Add Catalyst Reactant Mixing->Catalyst Addition Reaction Heat / Irradiate under specified conditions Catalyst Addition->Reaction Monitoring Monitor Reaction (e.g., TLC, GC-MS) Reaction->Monitoring Work-up Quench Reaction & Extract Product Monitoring->Work-up Purification Purify Product (e.g., Chromatography) Work-up->Purification Characterization Characterize Product (e.g., NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of benzoxazoles.

G cluster_cycle Simplified Catalytic Cycle for Copper-Catalyzed C-H/C-O Cyclization Cu(II) Cu(II) Intermediate_A Cu(II)-Substrate Complex Cu(II)->Intermediate_A + Substrate Intermediate_B C-H Activation Intermediate_A->Intermediate_B Intermediate_C Reductive Elimination Intermediate_B->Intermediate_C Cu(0) Cu(0) Intermediate_C->Cu(0) + Benzoxazole Cu(0)->Cu(II) Oxidant (e.g., Air)

Caption: A simplified representation of a copper-catalyzed C-H activation and C-O bond formation cycle.

Conclusion and Future Outlook

The synthesis of benzoxazoles continues to be an active area of research, with a clear trend towards the development of more sustainable and efficient catalytic systems. While traditional transition metal catalysts, particularly copper and palladium, remain highly effective and widely used, the emergence of iron catalysis, metal-free methods, photocatalysis, and heterogeneous catalysis offers exciting opportunities to reduce cost, minimize environmental impact, and simplify experimental procedures. The choice of a specific catalytic system will ultimately depend on the desired substrate scope, scalability, cost considerations, and the "green" credentials required for a particular application. Future research will likely focus on the development of novel catalysts with even higher activity and selectivity under milder conditions, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

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  • Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Chemical Communications. Available at: [Link]

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  • A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Chemistry – A European Journal. Available at: [Link]

  • Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. New Journal of Chemistry. Available at: [Link]

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  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

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  • Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis. Available at: [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Available at: [Link]

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. Available at: [Link]

  • Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride: A Comprehensive Technical Guide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of reactive reagents is a critical aspect of laboratory mana...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of reactive reagents is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, a reactive sulfonyl chloride derivative. The procedures outlined herein are grounded in established chemical safety principles and are designed to mitigate risks to personnel and the environment.

The core principle behind the safe disposal of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is the controlled hydrolysis of the reactive sulfonyl chloride functional group. This process converts the hazardous reagent into a more stable and less reactive sulfonate salt, which can then be managed as a standard chemical waste stream. The benzoxazole core is relatively stable, but the sulfonyl chloride moiety is highly susceptible to nucleophilic attack by water, a reaction that can be vigorous and exothermic if not properly controlled.[1][2]

I. Hazard Assessment and Personal Protective Equipment (PPE)

2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, like other aromatic sulfonyl chlorides, should be treated as a corrosive and water-reactive substance.[3][4] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous compounds such as benzenesulfonyl chloride indicate that it can cause severe skin burns and eye damage.[5][6] The hydrolysis reaction produces hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[2] Therefore, stringent adherence to personal protective equipment protocols is mandatory.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety goggles and a full-face shield.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 is crucial to protect against splashes of the corrosive material and its reaction products.[7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and an apron.Prevents direct skin contact. Glove material should be checked for compatibility with sulfonyl chlorides.[4][9]
Respiratory Protection Use in a certified chemical fume hood.A fume hood is essential to contain the release of corrosive vapors, particularly hydrogen chloride, which is a byproduct of hydrolysis.[6][9]
II. Step-by-Step Disposal Protocol

This protocol is designed for the neutralization of small to moderate quantities of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride typically found in a research laboratory setting.

The primary mechanism for the safe disposal of sulfonyl chlorides is a controlled quench via hydrolysis in a basic solution.[10]

  • Select a suitable container: Choose a flask or beaker that is at least five times the volume of the sulfonyl chloride to be quenched to accommodate for potential foaming and to allow for adequate stirring.

  • Prepare a basic solution: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is a preferred quenching agent due to its ability to neutralize the resulting acids without being overly caustic.[10] Alternatively, a dilute solution of sodium hydroxide (NaOH) can be used, but with greater caution due to its higher reactivity.

  • Cool the quenching solution: Place the container with the basic solution in an ice bath to dissipate the heat generated during the exothermic hydrolysis reaction.[10]

This is the most critical step and must be performed with care to avoid an uncontrolled reaction.

  • Slow and portion-wise addition: Slowly add the 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride to the chilled, vigorously stirred basic solution.[10] Do not add the quenching solution to the sulfonyl chloride, as this can lead to a localized and potentially violent reaction.

  • Monitor the reaction: Observe the reaction for signs of excessive heat generation, gas evolution (carbon dioxide if using bicarbonate), or foaming. If the reaction becomes too vigorous, temporarily halt the addition until it subsides.

  • Ensure complete hydrolysis: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed.

The resulting mixture contains the sodium salt of 2-ethyl-1,3-benzoxazole-5-sulfonic acid, sodium chloride, and any excess sodium bicarbonate.

  • Neutralization verification: Check the pH of the final solution to ensure it is neutral or slightly basic. If it is still acidic, add more of the basic solution until neutralization is complete.

  • Containerization and Labeling: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the hydrolysis products.

  • Final Disposal: The container should be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[11][12]

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization (in Fume Hood) cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe prep_quench Prepare Chilled Basic Solution ppe->prep_quench add_sulfonyl Slowly Add Sulfonyl Chloride prep_quench->add_sulfonyl stir Stir to Complete Reaction add_sulfonyl->stir check_ph Verify Neutral pH stir->check_ph containerize Containerize and Label Waste check_ph->containerize dispose Dispose via Hazardous Waste Program containerize->dispose

Caption: A logical workflow for the proper disposal of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the area and alert your supervisor and institutional safety office.[13]

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[3]

  • Contain the Spill: For small spills, use an inert absorbent material such as dry sand, earth, or vermiculite.[10][14] Do not use water or combustible materials like sawdust. [3]

  • Neutralize and Collect: Once absorbed, the material should be carefully collected into a designated hazardous waste container. The spill area can then be decontaminated with a basic solution, followed by a water and detergent wash.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.[13]

IV. Conclusion

The proper disposal of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a straightforward process when a systematic and cautious approach is taken. The key is the controlled hydrolysis of the reactive sulfonyl chloride group in a basic solution to form a stable sulfonate salt. By adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment and compliance with hazardous waste regulations.

References

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  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • BLDpharm. (n.d.). 1183262-68-1|2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride.
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  • Central Drug House. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (n.d.). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride | 1183262-68-1.
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Handling

A Senior Application Scientist's Guide to Handling 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a reactive inter...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a reactive intermediate, and like most sulfonyl chlorides, its handling requires a comprehensive understanding of its chemical nature to mitigate risks effectively. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Core Hazard Profile: Understanding the Reactivity of Sulfonyl Chlorides

The primary hazard of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride stems from the sulfonyl chloride (-SO₂Cl) functional group. This group is highly electrophilic and will react vigorously with nucleophiles.

  • Water Reactivity: The most immediate and common operational hazard is its violent reaction with water, including ambient humidity, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2][3] This reaction is exothermic, generating heat and corrosive fumes, which can cause severe respiratory and skin burns.[2][4][5]

  • Corrosivity: Direct contact with the chemical will cause severe skin burns and serious eye damage.[6][7][8] Inhalation of its vapors or the HCl gas produced upon hydrolysis is toxic and can cause chemical burns to the respiratory tract.[3][4][5]

  • Incompatible Materials: Beyond water, it is crucial to avoid contact with strong bases, alcohols, and amines, as these will also lead to vigorous and potentially hazardous reactions.[1]

Given the limited specific data on this exact molecule, these protocols are grounded in the well-established safety profiles of analogous sulfonyl chlorides. It is imperative to always consult the specific Safety Data Sheet (SDS) for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride before any work begins. [4]

Mandatory Personal Protective Equipment (PPE) Protocol

Personal protective equipment is the last line of defense; its selection and use must be non-negotiable.[1][9]

Standard safety glasses are insufficient. The risk of splashes and corrosive fumes necessitates a multi-layered approach.

  • Primary Protection: Wear well-fitting, chemical splash goggles that provide a seal around the eyes.

  • Secondary Barrier: A full-face shield must be worn over the safety goggles to protect the rest of the face from splashes.[4][10]

  • Gloves: Proper glove selection is critical. Sulfonyl chlorides can degrade or permeate glove materials at different rates. Always inspect gloves for any signs of degradation or damage before use.[3]

    • Recommended: Use chemical-resistant gloves such as Butyl rubber for its high resistance to corrosive acids, or heavy-duty Nitrile or Neoprene gloves for shorter-duration tasks.[1][4][11] Double-gloving is a highly recommended practice to increase protection.

    • Avoid: Thin, disposable gloves (especially latex or PVC) are not suitable for handling this chemical directly as they offer minimal protection.[9]

  • Protective Clothing: Wear a chemical-resistant lab coat or apron over long-sleeved clothing and long pants.[4][10] For larger-scale operations or situations with a higher splash risk, a chemical-resistant suit should be considered.[10] Ensure footwear is closed-toe and made of a non-porous material.

  • Primary Engineering Control: All handling of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride must be conducted within a certified chemical fume hood to control exposure to vapors and reaction byproducts.[4][12]

  • Emergency Use: In the event of a significant spill or failure of the primary engineering controls, respiratory protection is essential. A full-face respirator equipped with an acid gas cartridge is necessary.[1] For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) may be required.[13]

Table 1: Glove Selection Guide for Sulfonyl Chlorides

Glove MaterialSuitability for Direct HandlingKey Considerations
Butyl Rubber Excellent Offers superior resistance to a wide range of corrosive chemicals, including acids produced during hydrolysis.[11]
Neoprene Good Provides good resistance to acids, alkalis, and alcohols; offers good dexterity and tear resistance.[11]
Nitrile Good (for incidental splash) Suitable for short-term handling and splash protection but may degrade with prolonged exposure.[1][11]
Natural Rubber (Latex) Not RecommendedPoor resistance to many chemicals and can cause allergic reactions.[11]
Polyvinyl Chloride (PVC) Not RecommendedKnown to offer little protection against many chemical classes.[9]
Operational and Disposal Plans

A safe protocol extends beyond PPE to include every step from handling to disposal.

  • Preparation: Ensure the chemical fume hood is operational. Clear the workspace of all incompatible materials, especially water and paper towels. Prepare all necessary equipment and reagents.

  • PPE Donning: Put on all required PPE as detailed in Section 2.

  • Dispensing: Handle the chemical as a solid or liquid in a cool, dry, well-ventilated area, always within the fume hood.[1] Keep containers tightly sealed when not in use to prevent reaction with atmospheric moisture.[1][3]

  • Reaction Quenching: When the reaction is complete, the quenching process must be performed slowly and in a controlled manner. A common method is to slowly add the reaction mixture to a separate flask containing an ice-cooled, stirred basic solution, such as 5% sodium bicarbonate.[4] Never add the base or water directly to the sulfonyl chloride. [4]

  • Post-Handling: Thoroughly wash hands and forearms with soap and water after removing gloves.[6]

Immediate and correct action is crucial in the event of a spill.[1]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential individuals.[2][14]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess & Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary. For large spills, evacuate and call emergency services.[15]

  • Contain: DO NOT USE WATER. [1][2] Create a dike around the spill using a dry, inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[1][2][4][14]

  • Absorb: Working from the outside in, cover the spill with the absorbent material.[16]

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[2][14]

  • Decontaminate: Clean the spill area and any affected equipment. A solution of sodium bicarbonate can be used to neutralize the area, followed by a final wipe-down.[16] Dispose of all cleanup materials as hazardous waste.

  • Waste Collection: All waste containing 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, including absorbed spill material and empty containers, must be treated as hazardous waste.[2][4]

  • Containerization: Store waste in sealed, properly labeled containers. Do not mix with other waste streams.[4][17] Uncleaned containers should be treated as the product itself.[4]

  • Disposal: Arrange for disposal through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[4][17]

  • Equipment Decontamination: Glassware and equipment can be decontaminated by rinsing with a small amount of an inert solvent (like acetone) to remove residue, followed by slow and careful immersion in a basic solution (e.g., dilute sodium bicarbonate) to neutralize any remaining sulfonyl chloride.

Visualized Workflows

PPE_Selection_Workflow start Task: Handle 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride fume_hood Is work in a certified chemical fume hood? start->fume_hood stop STOP WORK Proceed only in a fume hood fume_hood->stop  No ppe_core Minimum Required PPE: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Lab Coat - Double Gloves (e.g., Butyl/Nitrile) fume_hood->ppe_core  Yes spill_risk Is there a significant splash or aerosol risk? ppe_core->spill_risk spill_ppe Additional PPE: - Chemical-Resistant Apron/Suit - Full-Face Respirator (Acid Gas Cartridge) spill_risk->spill_ppe  Yes proceed Proceed with Task spill_risk->proceed  No spill_ppe->proceed

Caption: PPE selection decision tree for handling the target compound.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Personal Risk alert->assess call_emergency Evacuate Immediately Call Emergency Services assess->call_emergency Large / High Risk don_ppe Don Full PPE (incl. Respirator if needed) assess->don_ppe Small / Manageable contain Contain Spill with DRY Inert Absorbent (e.g., Sand, Vermiculite) don_ppe->contain warning CRITICAL: DO NOT USE WATER contain->warning collect Collect Absorbed Material into Sealed Waste Container contain->collect decontaminate Decontaminate Area with Basic Solution collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Step-by-step workflow for responding to a sulfonyl chloride spill.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
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  • Sigma-Aldrich. (n.d.). 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride | 1183262-68-1.
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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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